3-Methylcatechol
説明
3-methyl-benzene-1,2-diol is a solid. This compound belongs to the catechols. These are compounds containing a 1,2-benzenediol moeity. 3-methyl-benzene-1,2-diol targets the protein biphenyl-2,3-diol 1,2-dioxygenase.
This compound has been reported in Verbascum lychnitis and Apis cerana with data available.
structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSWEKYNAOWQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060071 | |
| Record name | 3-Methyl-1,2-benzenediol | |
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Molecular Weight |
124.14 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
488-17-5 | |
| Record name | 3-Methylcatechol | |
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| Record name | 3-Methylcatechol | |
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| Record name | 3-methyl-benzene-1,2-diol | |
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| Record name | 1,2-Benzenediol, 3-methyl- | |
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| Record name | 3-Methyl-1,2-benzenediol | |
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| Record name | 3-methylpyrocatechol | |
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| Record name | 3-METHYLCATECHOL | |
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| Record name | 3-Methylcatechol | |
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Foundational & Exploratory
3-Methylcatechol basic properties
An In-depth Technical Guide to 3-Methylcatechol
Introduction
This compound, also known by its IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with two adjacent hydroxyl (-OH) groups and a methyl (-CH₃) group.[2] This compound typically appears as a white solid or a brown-grey crystalline powder at room temperature.[3][4] this compound serves as a versatile intermediate in organic synthesis and medicinal chemistry and is a subject of interest in environmental and microbiological research as a metabolite in the biodegradation of aromatic compounds like toluene.[2][5][6] This guide provides a comprehensive overview of its core properties, experimental protocols, and biological significance for researchers and drug development professionals.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, application in synthesis, and analysis.
Identifiers and Chemical Formula
| Property | Value | Reference |
| IUPAC Name | 3-methylbenzene-1,2-diol | [2][3] |
| Synonyms | 2,3-Dihydroxytoluene, 3-Methylpyrocatechol | [3][7] |
| CAS Number | 488-17-5 | [3] |
| Chemical Formula | C₇H₈O₂ | [2][3] |
| Molecular Weight | 124.14 g/mol | [2][3] |
| Canonical SMILES | CC1=C(C(=CC=C1)O)O | [3] |
| InChI Key | PGSWEKYNAOWQDF-UHFFFAOYSA-N | [3] |
Physical and Chemical Data
| Property | Value | Reference |
| Appearance | White solid, brown-grey crystalline powder | [3][4] |
| Melting Point | 65-68 °C | [4][8] |
| Boiling Point | 241 °C | [2][3] |
| Density | 1.344 g/cm³ | [9] |
| Water Solubility | 36.7 g/L (Predicted) | [1] |
| Solubility | Soluble in ethanol, benzene, acetonitrile (slightly), chloroform (slightly) | [8][9] |
| pKa (Strongest Acidic) | 9.59 (Predicted) | [1] |
| Flash Point | 140 °C | [8] |
Biological Role and Metabolism
This compound is a key intermediate in the microbial degradation of aromatic hydrocarbons such as toluene and cresols.[10][11] In bacteria like Pseudomonas putida, toluene is converted to this compound through the sequential action of toluene dioxygenase and a dehydrogenase enzyme. Subsequently, catechol 1,2-dioxygenase or catechol 2,3-dioxygenase enzymes cleave the aromatic ring of this compound, channeling it into central metabolism.[3] This metabolic role makes it a significant compound in bioremediation research.[6] It is also recognized as a xenobiotic metabolite produced by certain bacteria capable of degrading nitroaromatic compounds found in contaminated soils.[2][4]
Experimental Protocols
Detailed methodologies for the synthesis, analysis, and preparation of this compound solutions are essential for its application in a laboratory setting.
Synthesis Protocols
Several synthetic routes to this compound have been reported. Below is a detailed protocol based on the oxidation of 2-hydroxy-3-methylbenzaldehyde.[5]
Method: Oxidation of 2-hydroxy-3-methylbenzaldehyde [5]
-
Reaction Setup : To a glass vial, add 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a solvent mixture (MeOH/H₂O = 95/5).
-
Reagent Addition : Add 1M aqueous sodium bicarbonate solution (200 µL, 1 equivalent) followed by 35% hydrogen peroxide solution (120 µL, 5 equivalents) to the reaction mixture.
-
Reaction Execution : Stir the mixture at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer detectable.
-
Workup : After the reaction is complete, transfer the mixture to a round-bottomed flask. Add 50 mg of silica gel and evaporate the solvent under reduced pressure.
-
Purification : The resulting product-silica gel complex is purified by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield the final product, this compound.
Analytical Protocol: Quantification using Arnow's Method
The concentration of this compound in aqueous solutions can be determined using Arnow's method, a colorimetric assay for catechols.
-
Sample Preparation : Prepare a series of standards of known this compound concentration and the unknown sample in an appropriate buffer.
-
Reagent Addition : To 1 mL of each standard and sample, add 1 mL of 0.5 N HCl, followed by 1 mL of nitrite-molybdate reagent.
-
Color Development : After 3 minutes, add 1 mL of 1 N NaOH. The solution will develop a red color.
-
Measurement : Measure the absorbance of the solutions at 510 nm using a spectrophotometer.
-
Quantification : Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use this curve to determine the concentration of the unknown sample.
Preparation of Stock Solutions for In-Vivo/In-Vitro Studies
For biological assays, preparing a clear and stable solution is critical. The following protocols are recommended for solubilizing this compound.[12]
Protocol 1: DMSO/Corn Oil Formulation [12]
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For the working solution, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained. This yields a final solution in 10% DMSO and 90% Corn Oil.
Protocol 2: Aqueous Formulation with Co-solvents [12]
-
Prepare a stock solution in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix again.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. This results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Applications in Research and Development
This compound's chemical structure makes it a valuable building block in several fields.
-
Organic and Medicinal Chemistry : It is used as an intermediate for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[5][6] The two phenolic hydroxyl groups can react with agents like boranes and phosphines to form corresponding esters.[5]
-
Polymer Science : The functional groups in this compound can be utilized in the synthesis of polymers and resins, contributing to crosslinking and enhancing material performance.[6]
-
Enzyme Inhibition : It has been noted for its potential as a novel enzyme inhibitor agent.[4][8] Specifically, it can inhibit substrate oxidation in certain biological pathways.
Safety and Handling
This compound requires careful handling due to its potential hazards.
-
Hazards : It is classified as harmful if swallowed and can cause skin and serious eye irritation.[13][14][15] It may also cause respiratory irritation.[14][15] The compound is considered very toxic to aquatic life with long-lasting effects.[13]
-
Personal Protective Equipment (PPE) : When handling, wear safety glasses with side-shields, chemical-resistant gloves (e.g., PVC), and protective clothing.[14][16] Use in a well-ventilated area or with appropriate exhaust ventilation.[13]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and direct sunlight.[13][14] Recommended storage temperature is between 2-8°C.[8]
Conclusion
This compound is a compound with significant utility in chemical synthesis and bioremediation research. Its well-defined physicochemical properties, coupled with established protocols for its synthesis and analysis, make it an accessible and valuable tool for scientists and researchers. Proper understanding of its reactivity, biological roles, and safety precautions is essential for harnessing its full potential in drug development and other advanced applications.
References
- 1. Showing Compound this compound (FDB000357) - FooDB [foodb.ca]
- 2. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | 488-17-5 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. What Makes this compound Different from Other Catechols? - ChemPacific [chempacific-zhejiang.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound CAS#: 488-17-5 [m.chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound|488-17-5|MSDS [dcchemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
3-Methylcatechol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcatechol, with the systematic IUPAC name 3-methylbenzene-1,2-diol, is an organic aromatic compound belonging to the catechol family.[1] It is characterized by a benzene ring substituted with a methyl group and two adjacent hydroxyl groups.[2] This white to brownish-grey crystalline solid is a key intermediate in the biodegradation of various aromatic compounds, including toluene and cresols, by microorganisms.[1][3] Its structural motif is also found in some natural products.[2] In the realm of chemical synthesis, this compound serves as a versatile building block for the production of pharmaceuticals, antioxidants, and polymers.[4] This technical guide provides an in-depth overview of its chemical structure, formula, physicochemical properties, synthesis protocols, and its role in metabolic pathways.
Chemical Structure and Formula
The chemical structure of this compound consists of a benzene ring with a methyl group at position 3 and hydroxyl groups at positions 1 and 2.
-
CAS Number: 488-17-5[2]
-
Synonyms: 2,3-Dihydroxytoluene, 3-Methyl-1,2-benzenediol, 3-Methylpyrocatechol[7]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Weight | 124.14 g/mol | [6] |
| Melting Point | 65-68 °C | |
| Boiling Point | 241 °C | [6] |
| Water Solubility | Soluble | [1] |
| pKa (Strongest Acidic) | 9.59 | [1] |
| LogP | 1.03 | [1] |
Experimental Protocols
This section details methodologies for the synthesis and analysis of this compound, providing a foundation for laboratory applications.
Synthesis of this compound from 2-Methoxy-6-methylphenol
This protocol describes the demethylation of 2-methoxy-6-methylphenol to yield this compound.
Materials:
-
2-methoxy-6-methylphenol
-
48% aqueous hydrobromic acid
-
250 ml flask
Procedure:
-
Add 5.0 g (36.2 mmol) of 2-methoxy-6-methylphenol to a 250 ml flask.
-
Add 40 ml of 48% aqueous hydrobromic acid to the flask.
-
Heat the mixture to 85-90 °C.
-
Maintain the temperature and stir the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound using GC-MS. For enhanced volatility, derivatization with a silylating agent is often employed.[8][9]
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane - BSTFA-TMCS)[8][9]
-
Solvent (e.g., chloroform)[8]
-
GC-MS instrument with a suitable capillary column (e.g., HP-5ms)[10]
Procedure:
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the this compound sample in a suitable solvent.
-
Add the silylating agent (e.g., BSTFA-TMCS) to the sample solution.[8][9]
-
Heat the mixture if necessary to facilitate the derivatization reaction, which replaces the acidic protons of the hydroxyl groups with trimethylsilyl groups.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Set the GC oven temperature program to achieve separation of the components. A typical program might start at a lower temperature and ramp up to a higher temperature.
-
The carrier gas is typically helium.[9]
-
The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern for the silylated derivative.
-
Metabolic Pathway: Meta-Cleavage of this compound
This compound is a key intermediate in the microbial degradation of aromatic compounds. One of the primary catabolic routes is the meta-cleavage pathway, which is initiated by the enzymatic ring opening of the catechol nucleus.[11][12] This pathway is particularly important for the breakdown of substituted catechols.[12] The following diagram illustrates the initial steps of the meta-cleavage pathway for this compound.
Caption: Microbial degradation of toluene to this compound and its subsequent meta-cleavage.
References
- 1. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound(488-17-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. ijern.com [ijern.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of 3-Methylcatechol (CAS 488-17-5)
Introduction
This compound, also known as 3-methylbenzene-1,2-diol, is an organic compound with the chemical formula CH₃C₆H₃(OH)₂.[1] As a derivative of catechol, its chemical structure features two hydroxyl groups on a benzene ring, ortho to each other, with a methyl substituent. This arrangement makes it a valuable intermediate and building block in various fields of chemical and biological science.[2][3][4]
This guide provides a comprehensive overview of the primary applications of this compound, focusing on its role in chemical synthesis, its significance as a biomarker in environmental and occupational health, and its emerging potential in pharmaceutical research. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.
Physicochemical and Toxicological Data
The fundamental properties and toxicological profile of this compound are crucial for its handling and application in experimental settings.
Data Presentation
Quantitative data regarding the physicochemical properties and toxicity of this compound are summarized in the tables below for clear reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 488-17-5 | [5] |
| Molecular Formula | C₇H₈O₂ | [1][6] |
| Molecular Weight | 124.14 g/mol | [1][6][7] |
| Appearance | White to gray solid | [1][2] |
| Melting Point | 65-68 °C | [1] |
| Boiling Point | 241 °C | [1] |
| Topological Polar Surface Area (TPSA) | 40.46 Ų | [6] |
| LogP | 1.41 |[6] |
Table 2: Summary of Toxicological Data for this compound
| Test Type | Route of Exposure | Species | Dose/Concentration | Reference |
|---|---|---|---|---|
| LD₅₀ (Lethal Dose, 50%) | Intravenous | Mouse | 56 mg/kg | |
| LC₅₀ (Lethal Concentration, 50%) | Aquatic | Fish | 11.83 mg/L | [4] |
| EC₅₀ (Effective Concentration, 50%) | Aquatic | Green Algae | 3.61 mg/L | [4] |
| LC₅₀ (Lethal Concentration, 50%) | Aquatic | Daphnia | 109.54 mg/L | [4] |
| GHS Hazard Statements | - | - | H302, H315, H317, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause an allergic skin reaction, May cause respiratory irritation) |[7] |
Core Applications of this compound
Role in Chemical Synthesis
This compound serves as a critical intermediate in organic synthesis.[2][5] The two adjacent hydroxyl groups provide a reactive site for various chemical transformations, making it a versatile precursor for more complex molecules.[2][3]
-
Pesticide Manufacturing: It is a key building block in the synthesis of certain pesticides. Its reaction with methyl isocyanate is a fundamental step in producing the carbamate insecticide carbofuran.
-
Pharmaceutical and Medicinal Chemistry: The catechol moiety is a common structural motif in pharmacologically active compounds. This compound is used as a starting material for synthesizing drug candidates and research compounds, particularly those targeting pathways involving catecholamines.[3]
-
Advanced Materials: It is utilized in the development of advanced materials, where its structure can be incorporated into polymers or other complex molecular architectures.[3]
Environmental and Toxicological Significance
This compound is a significant compound in environmental science, primarily as a metabolite of common industrial solvents and a key intermediate in microbial degradation pathways.
-
Biomarker of Toluene Exposure: Toluene, a widely used industrial solvent, is metabolized in the body primarily to benzoic acid (which is excreted as hippuric acid). A minor but important metabolic pathway involves the oxidation of toluene to cresols, with o-cresol being further hydroxylated to this compound.[8] Therefore, the detection of this compound in urine serves as a specific biomarker for occupational or environmental exposure to toluene.[9][10]
-
Bacterial Biodegradation: In the environment, microorganisms play a crucial role in breaking down aromatic pollutants. This compound is a central intermediate in the degradation pathways of toluene and other methylated aromatic compounds by bacteria such as Pseudomonas species.[11] The aromatic ring is cleaved by dioxygenase enzymes through either ortho or meta cleavage pathways, converting it into aliphatic acids that can enter central metabolism.[1][12][13]
Applications in Pharmaceutical and Biological Research
The catechol structure is associated with potent biological activities, making this compound and its derivatives subjects of interest in drug development and biochemical research.
-
Neuroprotection Research: Catechol-containing compounds, like flavonoids, are known for their neuroprotective properties.[14] These effects are often attributed to their ability to scavenge reactive oxygen species (ROS), chelate redox-active metals like iron, and modulate signaling pathways involved in cell survival and inflammation, such as the PI3K/Akt pathway.[14][15][16] While specific research on this compound is less extensive, its structural similarity to other neuroprotective catechols suggests it could be a valuable scaffold for developing novel therapeutic agents for neurodegenerative diseases.[17]
-
Enzyme Inhibition Studies: this compound is used as a substrate or inhibitor in the study of catechol-modifying enzymes. It is a substrate for catechol 1,2-dioxygenase and can act as an inhibitor for enzymes like Catechol-O-Methyltransferase (COMT), an important enzyme in neurotransmitter metabolism.[1][18] This makes it a useful tool for screening new enzyme inhibitors and understanding enzyme kinetics.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, relevant to its application as a biomarker and a bioactive molecule.
Protocol: Quantification of Urinary Catechol Metabolites (Biomarker Analysis)
This protocol outlines a general method for the analysis of urinary catechols, including this compound, using High-Performance Liquid Chromatography (HPLC). This is a foundational procedure for biomonitoring studies.[19][20][21]
Objective: To quantify the concentration of this compound and related catechols in human urine samples.
Materials:
-
Urine sample
-
Hydrochloric acid (HCl)
-
β-glucuronidase/sulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Diethyl ether or Ethyl acetate
-
Sodium sulfate (anhydrous)
-
HPLC system with a C18 reverse-phase column and fluorescence or electrochemical detector
-
Mobile Phase A: Acetate or phosphate buffer
-
Mobile Phase B: Acetonitrile or Methanol
-
This compound standard
Methodology:
-
Sample Collection: Collect a 24-hour or spot urine sample in a container with a preservative (e.g., HCl) to prevent degradation. Store at -20°C until analysis.
-
Enzymatic Hydrolysis: a. Thaw the urine sample and centrifuge to remove particulates. b. To 5 mL of urine, add 1 mL of acetate buffer (pH 5.0). c. Add 100 µL of β-glucuronidase/sulfatase solution to deconjugate the catechol metabolites (which are primarily excreted as glucuronide and sulfate conjugates).[19] d. Incubate the mixture at 37°C for 16-24 hours.
-
Liquid-Liquid Extraction: a. Acidify the hydrolyzed sample to pH 1-2 with concentrated HCl. b. Add 10 mL of diethyl ether and vortex for 5 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the phases. d. Carefully transfer the upper organic layer to a clean tube. e. Repeat the extraction on the aqueous layer and combine the organic extracts.
-
Drying and Reconstitution: a. Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 200 µL of the initial HPLC mobile phase.
-
HPLC Analysis: a. Inject 20 µL of the reconstituted sample into the HPLC system. b. Separate the analytes using a gradient elution on a C18 column. c. Detect this compound using a fluorescence detector (e.g., Excitation: 285 nm, Emission: 315 nm) or an electrochemical detector for higher sensitivity. d. Quantify the concentration by comparing the peak area to a standard curve prepared from the this compound standard.
Protocol: In Vitro Catechol-O-Methyltransferase (COMT) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of compounds like this compound on COMT activity.[22]
Objective: To determine the IC₅₀ value of a test compound (e.g., this compound derivative) against COMT.
Materials:
-
Recombinant human COMT or rat liver supernatant as a source of COMT
-
Tris-HCl buffer (pH 7.6)
-
Magnesium Chloride (MgCl₂)
-
S-Adenosyl-L-Methionine (SAM), the methyl donor
-
A catechol substrate (e.g., 3,4-dihydroxybenzoic acid or epinephrine)
-
Test inhibitor (dissolved in DMSO)
-
Stop solution (e.g., perchloric acid or HCl)
-
HPLC system with UV or electrochemical detector
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 100 µL) in the following order: a. 50 µL Tris-HCl buffer containing MgCl₂. b. 10 µL of the test inhibitor at various concentrations (or DMSO for control). c. 10 µL of the catechol substrate solution. d. 10 µL of the COMT enzyme solution.
-
Initiation of Reaction: a. Pre-incubate the mixture at 37°C for 5 minutes. b. Initiate the reaction by adding 20 µL of SAM solution.
-
Incubation: Incubate the reaction at 37°C for a fixed period (e.g., 20-30 minutes), ensuring the reaction rate is linear within this timeframe.
-
Termination of Reaction: Stop the reaction by adding 20 µL of the acidic stop solution.
-
Analysis: a. Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the precipitated protein. b. Transfer the supernatant to an HPLC vial. c. Inject an aliquot into the HPLC system to separate and quantify the O-methylated product.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) reaction. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COMT activity) using non-linear regression analysis.
Conclusion
This compound (CAS 488-17-5) is a multifunctional chemical with significant applications spanning industrial synthesis, environmental monitoring, and biomedical research. Its utility as a precursor in the chemical industry is well-established. In environmental science, its role as a specific biomarker for toluene exposure provides a critical tool for occupational health and toxicology. Furthermore, its inherent catechol structure positions it as a valuable molecular scaffold for the exploration of novel therapeutics, particularly in the field of neuroprotection. The data and protocols presented in this guide offer a technical foundation for researchers and scientists to effectively utilize this compound in their respective fields, fostering further innovation and discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fishersci.ca [fishersci.ca]
- 6. chemscene.com [chemscene.com]
- 7. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of biomarkers of occupational exposure to toluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toluene: correlation between occupational exposure limits and biological exposure indices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Multifunctional activities of green tea catechins in neuroprotection. Modulation of cell survival genes, iron-dependent oxidative stress and PKC signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of catechol-O-methyltransferase by 6,7-dihydroxy-3,4-dihydroisoquinolines related to dopamine: demonstration using liquid chromatography and a novel substrate for O-methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pjoes.com [pjoes.com]
- 21. Simultaneous determination of hydroquinone, catechol and phenol in urine using high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Presence of 3-Methylcatechol in the Plant Kingdom: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcatechol, a substituted catechol, has been identified as a natural constituent in a select number of plant species. While its role as a microbial metabolite is well-documented, its significance within the plant kingdom—including its biosynthesis, physiological functions, and concentrations—remains an area of active investigation. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, supported by available data and generalized experimental protocols for its study. It is intended to serve as a foundational resource for researchers in phytochemistry, drug discovery, and plant sciences.
Natural Occurrence of this compound in Plants
This compound has been reported in a few distinct plant species, suggesting a scattered but notable presence in the plant kingdom. The primary plants identified as containing this compound are summarized in the table below. It is important to note that while its presence is confirmed, detailed quantitative data on the concentration of this compound in various plant tissues is currently limited in publicly available scientific literature.
| Plant Species | Common Name | Family | Plant Part(s) Where Found | Reference(s) |
| Verbascum lychnitis | White Mullein | Scrophulariaceae | Not specified | [1][2] |
| Coffea arabica | Arabica Coffee | Rubiaceae | Beans (green and roasted) | - |
| Theobroma cacao | Cacao | Malvaceae | Beans | - |
| Nigella sativa | Black Cumin | Ranunculaceae | Seeds | - |
Table 1: Documented Plant Sources of this compound
Biosynthesis of this compound in Plants: A Putative Pathway
The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the well-established phenylpropanoid pathway, which is responsible for the synthesis of a vast array of phenolic compounds in plants, a putative pathway can be proposed. This pathway likely involves the modification of common phenolic precursors.
The general phenylpropanoid pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, leads to the formation of various phenolic compounds. The formation of catechols, and subsequently methylated catechols like this compound, would likely involve hydroxylation of a monophenolic precursor to form a catechol structure, followed by a methylation step. An enzyme class known as catechol-O-methyltransferases (COMTs) is known to catalyze the methylation of catechols in plants, and it is plausible that a specific COMT is responsible for the formation of this compound.[3][4][5]
Putative biosynthetic pathway of this compound.
Physiological Roles of Catechols in Plants
While the specific functions of this compound in plants are not well-defined, the broader class of catechols and other phenolic compounds are known to play crucial roles in plant physiology, particularly in defense and stress responses.
-
Antimicrobial and Antifungal Activity: Catechols have demonstrated significant antimicrobial and antifungal properties, helping to protect plants from various pathogens.[6][7][8][9][10]
-
Defense against Herbivory: Phenolic compounds, including catechols, can act as feeding deterrents or toxins to herbivores, thus playing a role in plant-herbivore interactions.[11][12][13][14][15]
-
Allelopathy: Some catechols exhibit allelopathic activity, where they are released into the environment to inhibit the growth of competing plants.
-
Stress Response: The production of phenolic compounds is often induced in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency, suggesting a role in stress tolerance.
Key physiological roles of catechols in plants.
Experimental Protocols for the Analysis of this compound in Plants
The following sections outline generalized experimental protocols for the extraction, identification, and quantification of this compound from plant materials. These protocols are based on standard methods for the analysis of phenolic compounds and may require optimization for specific plant matrices.
Sample Preparation and Extraction
Objective: To extract this compound from plant tissue while minimizing degradation.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Mortar and pestle or grinder
-
Solvents: Methanol, Ethanol, Acetone (HPLC grade)
-
Water (deionized or Milli-Q)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Homogenization: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.
-
Extraction: Suspend the powdered plant material in an appropriate solvent. A common choice for phenolic compounds is 80% aqueous methanol or ethanol. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Sonication/Maceration: Sonicate the mixture for 30-60 minutes in an ultrasonic bath or macerate with constant stirring for 24-48 hours at 4°C in the dark to prevent degradation.
-
Centrifugation: Centrifuge the mixture at 4000 x g for 15 minutes to pellet the solid debris.
-
Collection of Supernatant: Carefully collect the supernatant.
-
Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with the same solvent, and the supernatants pooled.
-
Solvent Evaporation: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for subsequent analysis.
Analytical Quantification
Objective: To identify and quantify this compound in the plant extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) detector.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (for volatile analysis, may require derivatization).
HPLC-DAD/MS Method (Recommended):
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of phenolic compounds.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid.
-
A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.
-
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Detection:
-
DAD: Monitor at multiple wavelengths, typically around 280 nm for phenolic compounds. A full UV-Vis spectrum can be recorded for each peak to aid in identification.
-
MS: An electrospray ionization (ESI) source in negative ion mode is often suitable for phenolic compounds. Identification is based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
-
-
Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.
General workflow for analyzing this compound.
Future Directions and Research Opportunities
The study of this compound in plants is a nascent field with several exciting avenues for future research:
-
Quantitative Surveys: Comprehensive quantitative analysis of this compound across a wider range of plant species and in different tissues and developmental stages is needed.
-
Biosynthetic Pathway Elucidation: The use of isotopic labeling studies and genetic approaches (e.g., gene silencing, overexpression) can help to definitively identify the enzymes and intermediates involved in its biosynthesis.
-
Functional Genomics: Identifying and characterizing the specific catechol-O-methyltransferase(s) responsible for this compound formation will provide critical insights into its regulation.
-
Physiological and Ecological Studies: Investigating the specific roles of this compound in plant defense, allelopathy, and stress responses will clarify its ecological significance.
-
Pharmacological Evaluation: Given the known bioactivities of other catechols, this compound and its plant sources could be explored for potential pharmaceutical applications.
Conclusion
This compound represents an intriguing, yet understudied, component of the plant metabolome. While its presence has been confirmed in several plant species, a significant knowledge gap exists regarding its quantitative distribution, biosynthesis, and physiological functions. The generalized protocols and putative pathways presented in this guide offer a starting point for researchers to delve deeper into the role of this compound in the plant kingdom. Further investigation is warranted to unlock the full potential of this compound and the plants that produce it, with possible implications for agriculture, ecology, and human health.
References
- 1. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. A Solanum lycopersicum catechol-O-methyltransferase involved in synthesis of the flavor molecule guaiacol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol - Wikipedia [en.wikipedia.org]
- 6. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Activity of Catechol-Containing Biopolymer Poly[3-(3,4-dihydroxyphenyl)glyceric Acid] from Different Medicinal Plants of Boraginaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
3-Methylcatechol: A Microbial Metabolite Perspective for Researchers and Drug Development Professionals
An In-depth Technical Guide
Introduction
3-Methylcatechol, a dihydroxylated derivative of toluene, is a significant microbial metabolite primarily associated with the biodegradation of aromatic hydrocarbons like toluene and cresols. Its production and subsequent degradation are key steps in the metabolic pathways of various soil bacteria, most notably of the genus Pseudomonas. While often viewed as an intermediate in bioremediation processes, this compound and its derivatives hold potential as valuable precursors for the synthesis of pharmaceuticals and other fine chemicals. This technical guide provides a comprehensive overview of this compound as a microbial metabolite, focusing on its biosynthesis, metabolic fate, and the experimental methodologies used for its study. This document is intended for researchers, scientists, and drug development professionals interested in microbial biotechnology and the enzymatic synthesis of valuable chemical entities.
Microbial Production of this compound
The primary route for the microbial production of this compound is through the oxidation of toluene by genetically engineered strains of Pseudomonas putida. These strains are often modified to accumulate this compound by inactivating the enzyme responsible for its further degradation.
The Toluene Degradation Pathway (tod Pathway)
The initial steps of toluene degradation in Pseudomonas putida are encoded by the tod operon. The process begins with the oxidation of toluene to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene by toluene dioxygenase (TDO). This intermediate is then dehydrogenated to yield this compound.
Figure 1: Microbial conversion of toluene to this compound.
Quantitative Data on this compound Production
The production of this compound is influenced by various factors, including the bacterial strain, culture conditions, and the presence of an organic solvent to sequester the toxic product. The following tables summarize key quantitative data from studies on this compound production using Pseudomonas putida strains.
Table 1: Production of this compound by Engineered Pseudomonas putida Strains
| Strain | Substrate | System | Max. Concentration (mM) | Specific Production Rate (µmol min⁻¹ g⁻¹ CDW) | Reference |
| P. putida F107 (mutant) | Toluene | Aqueous | - | - | [1] |
| P. putida (with extra tod genes) | Toluene | Aqueous | 14 | 105 | [1] |
| P. putida MC2 | Toluene | Aqueous | 10 | 235 | [2][3] |
| P. putida MC2 | Toluene | Aqueous-octanol (50% v/v) | 25 (overall) | - | [3] |
| P. putida TODE1 | Toluene | Aqueous-decanol/butanol | 160.5 (overall) | - | [4] |
| Recombinant E. coli (pDTG602) | Toluene | Aqueous | 12 | - | [5] |
Table 2: Influence of Culture Conditions on this compound Production by P. putida MC2
| Growth Medium | Initial pH | Initial Toluene (mM) | Volumetric Production Rate (g L⁻¹ h⁻¹) | Reference |
| Minimal Glucose | 6 | 1.0 | - | [2] |
| Minimal Glucose | 7 | 2.0 | - | [2] |
| Succinate | 7 | 1.0 | 0.17 - 0.19 | [2] |
| Glucose | 6 & 7 | 1.0 | 0.17 - 0.19 | [2] |
| LB Medium | 7 | 1.0 | 0.17 - 0.19 | [2] |
| Glucose | - | 2.5 | 0.31 - 0.34 | [2] |
| LB Medium | - | 2.5 | 0.31 - 0.34 | [2] |
Microbial Degradation of this compound
In wild-type microorganisms, this compound is rapidly degraded through ring-cleavage pathways. The most common is the meta-cleavage pathway, initiated by the enzyme catechol 2,3-dioxygenase.
The meta-Cleavage Pathway
Catechol 2,3-dioxygenase cleaves the aromatic ring of this compound at a position adjacent to the hydroxyl groups, yielding 2-hydroxy-6-oxo-hepta-2,4-dienoate. This product then undergoes further enzymatic conversions to central metabolic intermediates.
Figure 2: The meta-cleavage pathway for the degradation of this compound.
Regulation of the tod Operon
The expression of the tod genes is tightly regulated, primarily by the TodS/TodT two-component system in Pseudomonas putida. Toluene, or a related effector molecule, is sensed by the sensor kinase TodS, which then phosphorylates the response regulator TodT. Phosphorylated TodT binds to the promoter region of the tod operon, activating transcription.
Figure 3: Regulation of the tod operon by the TodS/TodT two-component system.
Experimental Protocols
Production and Quantification of this compound
This protocol outlines a general procedure for the production of this compound from toluene using an engineered Pseudomonas putida strain in a two-phase system, followed by its quantification.
1. Bacterial Strain and Culture Preparation:
-
Use a genetically engineered strain of Pseudomonas putida with a deficient todE gene (e.g., P. putida TODE1) to prevent this compound degradation.
-
Prepare a seed culture by inoculating a single colony into a suitable rich medium (e.g., Luria-Bertani broth) and incubate overnight at 30°C with shaking (200 rpm).
-
Inoculate the production medium with the seed culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
2. Production Phase:
-
The production medium is typically a minimal salts medium supplemented with a carbon source (e.g., 4 mM glycerol) and a cofactor for toluene dioxygenase (e.g., 0.4 mM Fe²⁺).
-
For a two-phase system, add an equal volume of a biocompatible organic solvent such as n-decanol or 1-octanol to the aqueous culture medium.
-
Add toluene as the substrate. Toluene can be supplied either dissolved in the organic phase or fed continuously to maintain a desired concentration in the aqueous phase (e.g., 1.0-2.5 mM).
-
Incubate the culture at 30°C with vigorous shaking to ensure proper aeration and mixing of the two phases.
-
Monitor cell growth by measuring the OD₆₀₀ of the aqueous phase and this compound production over time.
3. Quantification of this compound:
-
Sample Preparation:
-
Withdraw samples from the culture at regular intervals.
-
Separate the aqueous and organic phases by centrifugation.
-
-
Analytical Method (Arnow's Method):
-
This colorimetric method is suitable for the quantification of catechols.
-
To a sample of the aqueous phase, add nitrite-molybdate reagent followed by sodium hydroxide.
-
The formation of a red-colored complex is measured spectrophotometrically at 510 nm.
-
For the organic phase, back-extraction into an aqueous solution may be necessary before applying Arnow's method.
-
-
Analytical Method (HPLC):
-
High-Performance Liquid Chromatography (HPLC) provides a more specific and sensitive quantification method.
-
Samples from both phases (the organic phase may need to be diluted in a suitable solvent) are injected into an HPLC system equipped with a C18 reverse-phase column.
-
Elution is typically performed with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, e.g., phosphoric acid).
-
Detection is achieved using a UV detector at a wavelength of approximately 275 nm.
-
Quantification is based on a standard curve prepared with pure this compound.
-
Assay for Catechol 2,3-Dioxygenase Activity
This assay is used to determine the activity of the enzyme that degrades this compound and can be used to confirm the knockout of the todE gene.
1. Preparation of Cell-Free Extract:
-
Harvest bacterial cells from a culture by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Resuspend the cells in the same buffer and lyse them by sonication or using a French press.
-
Centrifuge the lysate at high speed to remove cell debris. The supernatant is the cell-free extract.
2. Enzyme Assay:
-
The assay measures the formation of the yellow-colored ring-cleavage product, 2-hydroxy-6-oxo-hepta-2,4-dienoate, which has a maximum absorbance at 388 nm.
-
In a cuvette, mix the cell-free extract with a solution of this compound in the assay buffer.
-
Immediately measure the increase in absorbance at 388 nm over time using a spectrophotometer.
-
The enzyme activity is calculated based on the initial rate of the reaction and the molar extinction coefficient of the product (ε₃₈₈ = 13,800 M⁻¹ cm⁻¹).
Conclusion
This compound stands as a fascinating microbial metabolite at the intersection of bioremediation and biotechnology. Understanding its microbial production and degradation pathways, along with the intricate regulatory networks that control these processes, is crucial for harnessing its potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the biocatalytic production of this compound and its derivatives. Further research into optimizing production strains and bioprocesses will undoubtedly pave the way for the sustainable and efficient synthesis of valuable chemicals from renewable feedstocks.
References
- 1. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of 3-Methylcatechol in Microbial Biodegradation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcatechol is a key intermediate in the microbial degradation of a variety of aromatic compounds, including toluene, cresols, and other methylated pollutants. Its metabolic fate is primarily determined by two divergent enzymatic pathways: the ortho-cleavage pathway and the meta-cleavage pathway. The enzymatic ring cleavage of this compound is a critical step that commits the molecule to a series of reactions, ultimately leading to intermediates of central metabolism. Understanding these pathways is crucial for applications in bioremediation, biocatalysis, and drug development, where microbial enzymes are harnessed for chemical transformations. This technical guide provides an in-depth overview of the biodegradation pathways of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
Biodegradation Pathways of this compound
Microorganisms, predominantly bacteria from genera such as Pseudomonas, Rhodococcus, and Burkholderia, utilize either the ortho- or meta-cleavage pathway to mineralize this compound. The choice of pathway is species- and sometimes even strain-dependent and is governed by the specific enzymatic machinery encoded in their genomes.
Ortho-Cleavage Pathway
The ortho-cleavage pathway, also known as the modified 3-oxoadipate pathway for methylated catechols, involves the intradiol cleavage of the aromatic ring between the two hydroxyl groups. This pathway proceeds through a series of lactone intermediates.
The initial and rate-limiting step is the ring cleavage of this compound by catechol 1,2-dioxygenase to form 2-methyl-cis,cis-muconate. This is followed by a cycloisomerization reaction catalyzed by muconate cycloisomerase , yielding 2-methyl-muconolactone. A subsequent isomerization by methylmuconolactone isomerase produces 3-methyl-muconolactone. The lactone ring is then opened by a hydrolase, and after several more enzymatic steps, the resulting intermediates enter the tricarboxylic acid (TCA) cycle. In some organisms, the accumulation of 2-methyl-2-enelactone has been observed as a transient intermediate.
Meta-Cleavage Pathway
The meta-cleavage pathway involves the extradiol cleavage of the aromatic ring adjacent to one of the hydroxyl groups. This pathway is often encoded on plasmids, such as the TOL plasmid in Pseudomonas putida, and is characterized by the formation of a yellow-colored ring-fission product.
The key enzyme in this pathway is catechol 2,3-dioxygenase , which converts this compound into 2-hydroxy-6-oxohepta-2,4-dienoate. This intermediate is then processed by a hydrolase or a dehydrogenase. For 3-substituted catechols, the hydrolase-based route is preferred[1]. The subsequent enzymatic steps lead to the formation of pyruvate and acetaldehyde, which are readily assimilated into central metabolism[1][2].
Quantitative Data on this compound Biodegradation
The efficiency of this compound biodegradation is dependent on the specific microorganisms and the enzymes they produce. The following tables summarize key quantitative data from the literature.
Table 1: Enzyme Kinetic Parameters for Key Enzymes in this compound Degradation
| Enzyme | Substrate | Organism | Km (µM) | Vmax or kcat | Reference |
| Catechol 2,3-dioxygenase | This compound | Pseudomonas putida | 10.6 | - | |
| Catechol 2,3-dioxygenase | This compound | Planococcus sp. strain S5 | 42.70 | 329.96 mU | [3] |
| Muconate cycloisomerase | 3-Methyl-cis,cis-muconate | Pseudomonas putida | 1.8 | 1.8 s-1 (kcat) | [1] |
| 4-Methylmuconolactone methyl-isomerase | (+)-(4S)-4-Methylmuconolactone | Rhodococcus rhodochrous N75 | - | - | [4] |
Table 2: Whole-Cell Biodegradation and Production Rates
| Organism | Process | Substrate/Product | Rate | Conditions | Reference |
| Pseudomonas putida F107 | Production | This compound | 105 µmol min-1 g-1 cell dry weight | Bioconversion of toluene | [5] |
| Pseudomonas putida MC2 | Production | This compound | up to 14 mM (1.74 g L-1) | Bioconversion of toluene | [5] |
| Rhodococcus enclensis | Biodegradation | Catechol | ~0.05 C/C0 after 2h | 109 cells mL-1 | [6] |
Experimental Protocols
Assay for Catechol 2,3-dioxygenase Activity
This protocol is adapted for measuring the activity of catechol 2,3-dioxygenase on this compound by monitoring the formation of the ring-cleavage product, 2-hydroxy-6-oxohepta-2,4-dienoate.
Materials:
-
100 mM potassium phosphate buffer (pH 7.5)
-
10 mM this compound stock solution in ethanol or dimethylformamide
-
Cell-free extract or purified enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 980 µL of 100 mM potassium phosphate buffer (pH 7.5).
-
Add 10 µL of the cell-free extract or purified enzyme to the cuvette and mix gently.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM).
-
Immediately monitor the increase in absorbance at 388 nm, which corresponds to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate[3].
-
Calculate the enzyme activity using the molar extinction coefficient for the product (ε388 = 13,800 M-1 cm-1)[3]. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute.
Assay for Catechol 1,2-dioxygenase Activity
This protocol measures the activity of catechol 1,2-dioxygenase by monitoring the formation of 2-methyl-cis,cis-muconate from this compound.
Materials:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM this compound stock solution in ethanol
-
Cell-free extract or purified enzyme solution
-
UV-Vis spectrophotometer
Procedure:
-
Set up a reaction mixture in a quartz cuvette with 980 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
Add 10 µL of the enzyme preparation and briefly incubate at the desired temperature (e.g., 30°C).
-
Start the reaction by adding 10 µL of the 10 mM this compound stock solution.
-
Monitor the increase in absorbance at 260 nm, corresponding to the formation of 2-methyl-cis,cis-muconate.
-
Calculate the enzyme activity using the appropriate molar extinction coefficient for 2-methyl-cis,cis-muconate. One unit of enzyme activity is defined as the amount of enzyme that forms 1 µmol of product per minute[7].
HPLC Analysis of this compound and its Metabolites
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its degradation products from culture supernatants or enzyme assays.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be 10-90% organic solvent over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths, such as 275 nm for this compound and other wavelengths specific to the expected intermediates (e.g., 260 nm for muconic acids).
Sample Preparation:
-
Centrifuge the bacterial culture or enzyme reaction to pellet cells or precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
Quantification:
-
Prepare standard curves for this compound and any available metabolite standards.
-
Integrate the peak areas of the compounds in the sample chromatograms and quantify using the standard curves.
Conclusion
The biodegradation of this compound via the ortho- and meta-cleavage pathways is a testament to the metabolic versatility of microorganisms. A thorough understanding of these pathways, the enzymes involved, and their kinetics is essential for leveraging these biological systems for environmental and industrial applications. This technical guide provides a foundational overview to aid researchers in their exploration of these fascinating and important biochemical transformations. Further research into the regulation of these pathways and the engineering of the involved enzymes will undoubtedly open up new possibilities in biocatalysis and synthetic biology.
References
- 1. Substrate Specificity of and Product Formation by Muconate Cycloisomerases: an Analysis of Wild-Type Enzymes and Engineered Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Purification and characterization of 4-methylmuconolactone methyl-isomerase, a novel enzyme of the modified 3-oxoadipate pathway in nocardioform actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida | Semantic Scholar [semanticscholar.org]
- 6. EC:5.5.1.1 - FACTA Search [nactem.ac.uk]
- 7. scielo.br [scielo.br]
Spectroscopic Analysis of 3-Methylcatechol: A Technical Guide
Introduction
3-Methylcatechol, also known as 3-methylbenzene-1,2-diol, is an organic compound with significant interest in various fields of chemical research, including environmental science and drug discovery. As a derivative of catechol, its structural elucidation and characterization are paramount for understanding its chemical behavior and biological activity. This technical guide provides an in-depth overview of the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| H-4 | 6.78 | d | 7.8 | 1H |
| H-5 | 6.69 | t | 7.8 | 1H |
| H-6 | 6.75 | d | 7.8 | 1H |
| -CH₃ | 2.24 | s | - | 3H |
| -OH | 5.2 (broad s) | - | - | 2H |
Note: The chemical shift of the hydroxyl (-OH) protons can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-1 | 143.2 |
| C-2 | 141.5 |
| C-3 | 123.6 |
| C-4 | 120.9 |
| C-5 | 121.5 |
| C-6 | 119.7 |
| -CH₃ | 15.8 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic peaks corresponding to its hydroxyl and aromatic functionalities.
| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Functional Group |
| 3480-3300 (broad) | O-H stretch | Phenolic -OH |
| 3050-3010 | C-H stretch | Aromatic C-H |
| 2920-2850 | C-H stretch | Methyl C-H |
| 1610, 1500, 1470 | C=C stretch | Aromatic ring |
| 1280 | C-O stretch | Phenolic C-O |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Electron Ionization Mass Spectrum (EI-MS)
The EI-MS of this compound shows a prominent molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 124 | 100 | [M]⁺ (Molecular Ion) |
| 109 | 45 | [M - CH₃]⁺ |
| 91 | 30 | [M - CH₃ - H₂O]⁺ |
| 78 | 50 | [C₆H₆]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented in this guide.
NMR Spectroscopy
A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet, which is subsequently analyzed using an FTIR spectrometer.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile compounds like this compound. The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The separated components are then introduced into the mass spectrometer, where they are ionized (typically by electron impact) and the resulting ions are detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
physical and chemical properties of 3-Methylcatechol
An In-depth Technical Guide to 3-Methylcatechol
Introduction
This compound, also known as 3-methyl-1,2-benzenediol or 2,3-dihydroxytoluene, is an organic aromatic compound belonging to the catechol family.[1][2] It is characterized by a benzene ring with two adjacent hydroxyl groups and a methyl group at the 3-position.[3] This compound serves as a versatile molecular building block in organic synthesis for producing various active compounds, including antibacterial agents and antioxidants.[4][5] It is also recognized as a xenobiotic metabolite produced by certain bacteria, such as Pseudomonas putida, during the degradation of aromatic compounds like toluene.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and biological significance of this compound for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a grey to brown-grey crystalline solid at room temperature.[5][6] It is soluble in water and various organic solvents.[6][7] The presence of two hydroxyl groups makes it a weakly acidic compound.[2][6] Key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O₂ | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Appearance | Grey to brown-grey crystalline powder | [5][8] |
| Melting Point | 65-68 °C | [5][9] |
| Boiling Point | 241 °C | [1][5] |
| Density | ~1.1006 g/cm³ (estimate) | [5] |
| Flash Point | 140 °C | [5] |
| pKa | 9.91 ± 0.10 (Predicted) | [5] |
| LogP | 1.340 (est) | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble | [2][5] |
| DMSO | 50 mg/mL (402.77 mM) | [4][10] |
| Acetonitrile | Slightly Soluble | [5] |
| Benzene | Slightly Soluble | [5][7] |
| Chloroform | Slightly Soluble | [5] |
| Ethanol | Soluble | [3] |
| Acetone | Soluble | [3] |
| Ether | Soluble | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectral Properties of this compound
| Technique | Data Highlights | Source |
| Mass Spectrometry (MS) | Precursor m/z: 123.0451535 ([M-H]⁻) | [1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Major fragments at m/z: 124.0, 99.99, 78.0, 123.0 | [1] |
| Infrared (IR) Spectroscopy | KBr wafer technique data available | [1][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are available for characterization, though specific peak assignments for this compound require direct experimental data. Data for the isomer 4-Methylcatechol is publicly available. | [12] |
Synthesis and Experimental Protocols
This compound can be synthesized through various chemical and biological routes. Chemical synthesis is often complex with low overall yields, making biocatalytic production an attractive alternative.
Chemical Synthesis Protocol: From 2-Hydroxy-3-methylbenzaldehyde
This method utilizes a flavin catalyst for the oxidation of 2-hydroxy-3-methylbenzaldehyde.
Methodology:
-
Combine 2-hydroxy-3-methylbenzaldehyde (0.2 mmol), a Flavin catalyst (0.02 mmol), and 2 mL of a MeOH/H₂O (95/5) solvent mixture in a glass vial.[6]
-
Add 1M aqueous sodium bicarbonate solution (200 µL) and 35% hydrogen peroxide solution (120 µL).[6]
-
Stir the mixture at room temperature for 3 hours.[6]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]
-
After completion, transfer the mixture to a round-bottom flask and add 50 mg of silica gel.[6]
-
Evaporate the solvent under reduced pressure to obtain a product-silica gel complex.[6]
-
Purify the product by column chromatography using 1:3 ethyl acetate/n-hexane as the eluent to yield this compound.[6]
Biocatalytic Synthesis: From Toluene
Pseudomonas putida strains can be engineered to produce this compound from toluene. This process involves the sequential action of toluene dioxygenase and a dehydrogenase.
Methodology:
-
Cultivate a suitable strain of Pseudomonas putida (e.g., a mutant strain incapable of degrading this compound) in an appropriate growth medium.
-
Introduce toluene to the culture. The bacterial enzymes convert toluene to cis-toluene dihydrodiol and then to this compound.
-
To overcome the toxicity of this compound to the microorganisms, an integrated bioproduction and extraction system, such as a two-phase octanol/water system, can be employed.[9]
-
The product, this compound, preferentially partitions into the organic phase (octanol), from which it can be recovered.
Reactions
The two hydroxyl groups of this compound are the primary sites of its reactivity.
-
Oxidation: this compound is susceptible to oxidation, especially when exposed to air or light, which can lead to coloration and degradation.[3]
-
Enzymatic Cleavage: In microbial metabolism, catechol dioxygenases cleave the aromatic ring of this compound. This can occur via two main pathways:
-
Intradiol (ortho) cleavage: The ring is cleaved between the two hydroxyl-bearing carbons. Catechol 1,2-dioxygenase catalyzes this reaction.[13][14]
-
Extradiol (meta) cleavage: The ring is cleaved adjacent to one of the hydroxyl groups. Catechol 2,3-dioxygenase is responsible for this type of cleavage.[14][15]
-
Analytical Methods
Accurate quantification and identification of this compound are essential for research and industrial applications.
Quantitative Analysis in Urine
This protocol is used for determining the levels of catechol and 4-methylcatechol in human urine samples.
Methodology:
-
Use [U-¹⁴C]Catechol as an internal standard.
-
Treat the urine sample with β-glucuronidase and sulfatase to hydrolyze conjugates.
-
Acidify the sample and perform a liquid-liquid extraction with diethyl ether.
-
Evaporate the ether extract and silylate the residue to create volatile derivatives.
-
Analyze the derivatized sample using glass capillary gas chromatography (GC), typically coupled with a mass spectrometer (MS) for detection and quantification.
Colorimetric Determination (Arnow's Method)
This method is suitable for determining this compound concentrations in aqueous solutions.
Methodology:
-
The sample containing this compound is mixed with a nitrite-molybdate reagent.
-
Sodium hydroxide is then added, resulting in the formation of a colored complex.
-
The absorbance of the solution is measured spectrophotometrically, and the concentration is determined by comparison with a standard curve.
Biological Activity and Toxicology
This compound exhibits a range of biological effects and has a defined toxicological profile. It is known to be an enzyme inhibitor and is toxic to many microorganisms.[5]
Table 4: Ecotoxicity of this compound
| Organism | Endpoint | Value | Source |
| Fish | LC₅₀ | 11.83 mg/L | [4] |
| Fish | ChV (Chronic Value) | 6.94 mg/L | [4] |
| Green Algae | EC₅₀ | 3.61 mg/L | [4] |
| Green Algae | ChV (Chronic Value) | 0.45 mg/L | [4] |
| Daphnia | LC₅₀ | 109.54 mg/L | [4] |
| Daphnia | ChV (Chronic Value) | 42.03 mg/L | [4] |
Human Safety: this compound is classified as harmful if swallowed or in contact with skin and causes skin irritation.[1][16] It is also an irritant to the eyes and respiratory system.[16] Ingestion may cause significant damage to the digestive system.[16] When heated to decomposition, it emits acrid smoke and fumes.[5][8]
Conclusion
This compound is a compound of significant interest due to its role as a key intermediate in both chemical synthesis and microbial metabolism. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, make it a valuable tool for researchers. However, its inherent toxicity necessitates careful handling and consideration in any application. This guide provides a foundational understanding for professionals working with this compound, enabling further exploration into its potential in drug development, bioremediation, and materials science.
References
- 1. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB000357) - FooDB [foodb.ca]
- 3. What Makes this compound Different from Other Catechols? - ChemPacific [chempacific-zhejiang.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound CAS#: 488-17-5 [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound | 488-17-5 [chemicalbook.com]
- 9. 3-甲基邻苯二酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound(488-17-5) IR Spectrum [m.chemicalbook.com]
- 12. 4-Methylcatechol(452-86-8) 1H NMR [m.chemicalbook.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Reactions of 3-ethylcatechol and 3-(methylthio)catechol with catechol dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Solubility and Stability of 3-Methylcatechol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 3-methylcatechol (3-MC), a key chemical intermediate in various industrial and biological processes. This document consolidates available quantitative data, outlines detailed experimental protocols for solubility and stability determination, and presents a visualization of its primary metabolic pathway. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who work with this compound, enabling them to handle and utilize this compound with a thorough understanding of its physicochemical properties.
Introduction
This compound, also known as 3-methyl-1,2-benzenediol or 2,3-dihydroxytoluene, is an aromatic organic compound with the chemical formula C₇H₈O₂. It is a derivative of catechol and is characterized by a methyl group at the 3-position of the benzene ring.[1] this compound serves as a versatile building block in organic synthesis and is a metabolite in the biodegradation of various aromatic compounds.[1] A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in the pharmaceutical industry where it may be used as a precursor for active pharmaceutical ingredients (APIs).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈O₂ | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| Appearance | White to brown-grey crystalline solid | [2] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | 241 °C | [2] |
| pKa | 9.91 ± 0.10 (Predicted) | [2] |
Solubility of this compound
This compound's solubility is influenced by its molecular structure, which contains both a nonpolar benzene ring and two polar hydroxyl groups. This dual nature allows for solubility in a range of solvents.
Qualitative Solubility
Qualitatively, this compound is described as soluble in water and other polar solvents due to the presence of the hydroxyl groups which can participate in hydrogen bonding.[3][4] It is also soluble in various organic solvents.[3] The following table summarizes the qualitative solubility of this compound in different solvents.
| Solvent | Solubility | Reference |
| Water | Soluble | [4] |
| Ethanol | Soluble | [3] |
| Benzene | Soluble | [3] |
| Acetonitrile | Slightly Soluble | [2] |
| Chloroform | Slightly Soluble | [2] |
| DMSO | Soluble | [5] |
Quantitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively available in the public domain. However, some data has been reported for Dimethyl Sulfoxide (DMSO) and various co-solvent systems, which are particularly relevant for in vitro and in vivo studies in drug discovery.
| Solvent System | Solubility | Reference |
| DMSO | 50 mg/mL (402.77 mM) | [6] |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (40.28 mM) | [6] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (20.14 mM) | [6] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (20.14 mM) | [6] |
Note: For the DMSO solubility, ultrasonic assistance may be required.[5] The solubility in the co-solvent systems is reported as a minimum value, indicating that higher concentrations may be achievable.
Stability of this compound
The stability of this compound is a critical consideration for its storage and handling. As a catechol derivative, it is susceptible to oxidation, which can be influenced by factors such as pH, temperature, and exposure to light and air.
General Stability Profile
This compound is considered to have moderate stability. It is known to undergo oxidation when exposed to air or light, which can lead to a change in color and a decrease in purity.[1] For long-term storage, it is recommended to keep it at 2-8°C under a nitrogen atmosphere to minimize degradation.
Influence of pH
The stability of phenolic compounds, including catechols, is often pH-dependent. While specific quantitative data on the pH stability of this compound is limited, it is known that catechols can be more rapidly oxidized under neutral or alkaline conditions. In acidic conditions, the rate of oxidation is generally slower.
Thermal Stability
Photostability
Exposure to light can promote the oxidation of this compound. Therefore, it is advisable to store the compound in amber vials or otherwise protected from light to maintain its integrity.
Experimental Protocols
To address the lack of comprehensive quantitative data, the following detailed experimental protocols are provided for determining the solubility and stability of this compound.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.
Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, acetonitrile) of appropriate purity
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials.
-
To each vial, add a known volume of the desired solvent. Ensure there is undissolved solid material at the bottom of each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and UV detection at an appropriate wavelength (e.g., 275 nm) is a good starting point.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the filtered sample solutions (diluted if necessary) and determine the concentration of this compound from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration and any dilution factors used.
-
Workflow for Solubility Determination:
Caption: Workflow for the shake-flask solubility determination method.
Protocol for Stability-Indicating HPLC Method and Forced Degradation Studies
This protocol outlines the development of a stability-indicating HPLC method and the execution of forced degradation studies to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Development of a Stability-Indicating HPLC Method:
-
Develop an HPLC method capable of separating this compound from its potential degradation products. A gradient method with a C18 column is often a good starting point.
-
The PDA detector is crucial for assessing peak purity and identifying the formation of new peaks corresponding to degradation products.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at regular intervals. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature and analyze at various time points.
-
Thermal Degradation: Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Also, subject a solution of this compound to the same conditions. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines. Analyze the sample by HPLC. A control sample should be kept in the dark.
-
-
Analysis and Reporting:
-
For each stress condition, analyze the samples by the developed stability-indicating HPLC method.
-
Calculate the percentage of degradation of this compound.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradants.
-
Report the conditions under which this compound is stable and unstable.
-
Workflow for Forced Degradation Study:
Caption: General workflow for conducting forced degradation studies.
Metabolic Pathway of this compound
In various microorganisms, this compound is a key intermediate in the degradation of aromatic compounds. It is typically metabolized through the meta-cleavage pathway, which involves the ring-opening of the catechol moiety by the enzyme catechol 2,3-dioxygenase.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound CAS#: 488-17-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Showing Compound this compound (FDB000357) - FooDB [foodb.ca]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
3-Methylcatechol as a Biomarker for Environmental Exposure: A Technical Guide
Executive Summary
This technical guide provides an in-depth overview of 3-Methylcatechol as a potential biomarker for environmental exposure to toluene. Toluene, a volatile organic compound, is a widespread environmental pollutant originating from sources such as vehicle exhaust, industrial emissions, and consumer products. Understanding and quantifying human exposure to toluene is critical for assessing potential health risks. This document details the metabolic pathways of toluene, focusing on the formation of this compound, and presents available quantitative data on related biomarkers. Furthermore, it provides comprehensive experimental protocols for the analysis of methylcatechols in human urine and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in their work. While this compound is a known metabolite of toluene, this guide also highlights the current data gaps regarding its application as a specific biomarker for low-level environmental exposure and suggests areas for future research.
Introduction
Toluene is a ubiquitous environmental contaminant, leading to widespread, low-level human exposure. Upon entering the body, toluene is metabolized into various compounds that can be excreted in urine. The measurement of these metabolites serves as a valuable tool for biological monitoring of exposure. While hippuric acid and o-cresol are commonly used biomarkers for occupational toluene exposure, their utility for assessing low-level environmental exposure can be limited by dietary and other confounding factors.
This compound is a minor metabolite of toluene, formed through the hydroxylation of cresols. Its presence in urine can be indicative of toluene uptake. This guide explores the potential of this compound as a specific biomarker for environmental toluene exposure, providing a technical resource for its study and application.
Human Metabolism of Toluene
The primary route of toluene metabolism in humans occurs in the liver, where it is oxidized by cytochrome P450 (CYP) enzymes. The major metabolic pathway leads to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid, the most abundant urinary metabolite.
A minor, yet significant, pathway involves the hydroxylation of the aromatic ring of toluene to form cresols (o-, m-, and p-cresol). This reaction is also catalyzed by CYP enzymes, with different isoforms exhibiting varying specificities. For instance, CYP1A2 is involved in the formation of o-cresol, while CYP2E1 and CYP2B6 can produce p-cresol.[1] These cresols can be further metabolized through hydroxylation to form their respective methylcatechol derivatives. Specifically, o-cresol and m-cresol can be converted to this compound. These metabolites are then typically conjugated with glucuronic acid or sulfate before being excreted in the urine.
Data Presentation: Urinary Catechol Levels
Quantitative data specifically correlating low-level environmental toluene exposure with urinary this compound concentrations in the general non-smoking population are scarce in the current scientific literature. However, studies on urinary levels of related compounds, such as catechol and 4-methylcatechol, provide a valuable reference. It is important to note that dietary sources can also contribute to the urinary levels of these compounds.[2][3]
Table 1: Urinary Catechol and 4-Methylcatechol Levels in Non-Smokers
| Population | Diet | Urinary Catechol (mg/24 hr) | Urinary 4-Methylcatechol (mg/24 hr) | Reference |
| Non-smokers | Unrestricted | 10 ± 7.3 (mean ± 1 SD) | 3.4 ± 2.3 (mean ± 1 SD) | [2][3] |
| Non-smokers | Restricted (limited plant-derived products) | 4.4 ± 1.2 (mean ± 1 SD) | 8.1 ± 1.7 (mean ± 1 SD) | [2][3] |
Table 2: Urinary Catechol and Quinol Levels in Non-Exposed Subjects
| Population | Urinary Catechol (mg/L) | Urinary Quinol (mg/L) | Reference |
| Non-exposed (n=131) | Geometric Mean (GSD): Varies by sex and correction method | Geometric Mean (GSD): Varies by sex and correction method | [4][5] |
Note: The study by Inoue et al. (1988) provides detailed breakdowns of catechol and quinol levels in non-exposed individuals, but a single summary value is not provided due to variations in corrections for creatinine and specific gravity.
Experimental Protocols
The analysis of this compound in urine typically involves enzymatic hydrolysis, extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable techniques.
Sample Preparation and Hydrolysis
Urinary catechols are primarily present as glucuronide and sulfate conjugates. Therefore, an enzymatic hydrolysis step is necessary to liberate the free forms for analysis.
-
Sample Collection: Collect a mid-stream urine sample in a sterile, polypropylene container.
-
Storage: If not analyzed immediately, store samples at -20°C or lower.
-
Hydrolysis:
-
Thaw urine samples to room temperature.
-
To a 1-2 mL aliquot of urine, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add a solution of β-glucuronidase/sulfatase from Helix pomatia.
-
Adjust the pH to approximately 5.0 using an acetate buffer.
-
Incubate the mixture, for example, at 37°C for a sufficient period (e.g., 2-16 hours) to ensure complete hydrolysis.
-
Extraction
Following hydrolysis, the analytes need to be extracted from the urine matrix.
-
Liquid-Liquid Extraction (LLE):
-
Acidify the hydrolyzed urine sample to a pH of approximately 5.
-
Add an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process for a second time to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a suitable organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness.
-
Derivatization (for GC-MS)
For GC-MS analysis, the polar hydroxyl groups of the catechols need to be derivatized to increase their volatility.
-
Reconstitute the dried extract in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture (e.g., at 60-70°C for 30-60 minutes) to complete the derivatization reaction, forming trimethylsilyl (TMS) ethers.
Instrumental Analysis
References
- 1. Temporal trends in urinary concentrations of phenols, phthalate metabolites and phthalate replacements between 2000 and 2017 in Boston, MA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. Determination of catechol and quinol in the urine of workers exposed to benzene - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylcatechol as a Xenobiotic Metabolite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylcatechol (3-MC), a methylated derivative of catechol, is a significant xenobiotic metabolite originating from various environmental and industrial sources, most notably as a metabolite of toluene. Understanding its metabolic fate and toxicological profile is crucial for risk assessment and in the context of drug development, where catechol moieties are present in numerous pharmacologically active molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its metabolic pathways in both bacterial and mammalian systems, its toxicological effects with available quantitative data, and detailed experimental protocols for its analysis and characterization.
Introduction
This compound, with the chemical formula CH₃C₆H₃(OH)₂, is a white solid organic compound.[1] It is recognized as a bacterial xenobiotic metabolite, produced by certain bacteria capable of degrading nitroaromatic compounds found in pesticide-contaminated soils.[2][3] Its presence in the environment is also linked to the combustion of wood.[1] For drug development professionals, the catechol structure is of particular interest due to its presence in many endogenous molecules (e.g., catecholamines) and pharmaceutical agents. The metabolism of such compounds can lead to the formation of catechol derivatives like 3-MC, necessitating a thorough understanding of their subsequent biotransformation and potential for toxicity.
Metabolic Pathways
The biotransformation of this compound varies significantly between microbial and mammalian systems. While bacteria have evolved specific pathways to utilize it as a carbon source, in mammals, it undergoes Phase I and Phase II metabolism aimed at detoxification and excretion.
Bacterial Metabolism
In bacteria, the aromatic ring of this compound is cleaved by dioxygenase enzymes. Two primary pathways have been identified: the meta-cleavage pathway and the ortho-cleavage pathway.[4]
-
Meta-cleavage Pathway: This is a common route for the degradation of catechols in various bacterial species.[4][5] The enzyme catechol 2,3-dioxygenase catalyzes the cleavage of the aromatic ring between a hydroxylated carbon and an adjacent non-hydroxylated carbon, leading to the formation of 2-hydroxy-6-oxohepta-2,4-dienoate.[4][5]
-
Ortho-cleavage (or Intradiol) Pathway: In this pathway, catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the aromatic ring.[4][5] This results in the formation of 2-methyl-cis,cis-muconate. Some bacterial species possess isofunctional enzymes capable of both intradiol and extradiol cleavage of this compound.[1]
Mammalian Metabolism
In mammals, this compound is primarily formed as a metabolite of toluene through the action of cytochrome P450 (CYP) enzymes.[6] Once formed, it undergoes extensive Phase II conjugation reactions to increase its water solubility and facilitate its elimination from the body. The primary enzymes involved are Catechol-O-methyltransferase (COMT), Sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs).[7][8][9]
-
O-Methylation (COMT): Catechol-O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring.[10] This reaction can result in two potential methylated metabolites: 3-methyl-1-methoxy-2-hydroxybenzene or 3-methyl-2-methoxy-1-hydroxybenzene. COMT-mediated methylation is a key pathway in the metabolism of both endogenous and xenobiotic catechols.[7]
-
Sulfation (SULTs): Cytosolic sulfotransferases catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of this compound.[7][8] SULT1A3 is a key enzyme in the sulfation of catecholamines and other catecholic compounds.[7]
-
Glucuronidation (UGTs): UDP-glucuronosyltransferases are a family of enzymes that conjugate glucuronic acid from UDP-glucuronic acid (UDPGA) to this compound.[9] This process significantly increases the water solubility of the metabolite, preparing it for renal or biliary excretion.
Toxicology
The toxicological profile of this compound is of significant interest due to its potential for human exposure and its structural similarity to other toxic catechols. Its toxicity is often linked to its ability to undergo oxidation to form reactive quinone species, which can lead to oxidative stress and cellular damage.[11]
Quantitative Toxicological Data
| Parameter | Value | Species/System | Reference |
| Cytotoxicity (IC50) | 107 µM (after 72 hours) | Rat primary astrocytes | [11] |
| Acute Toxicity (LD50) | 56 mg/kg (intravenous) | Mouse | [12] |
Neurotoxicity
Studies have shown that this compound can be cytotoxic to neural cells. At a concentration of 1 mM, it has been observed to induce the peroxidation of biomolecules in nuclear fractions from rat brain homogenates and inhibit mitochondrial respiration.[11] The neurotoxic effects are thought to be mediated by its oxidation to reactive quinones and the subsequent generation of reactive oxygen species (ROS).[11]
Genotoxicity
Oxidative Stress and Signaling Pathways
Catechols and their metabolites are known to influence cellular signaling pathways related to oxidative stress. While direct evidence for this compound is limited, the closely related 4-methylcatechol has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), a key antioxidant enzyme, through the PI3K/Akt signaling pathway in neural stem/progenitor cells.[5] It is plausible that this compound could exert similar effects. Catechols can also activate the Nrf2 pathway, a master regulator of the antioxidant response, leading to the expression of various cytoprotective genes.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Quantification of this compound in Urine by Gas Chromatography
This protocol is adapted from a method for the analysis of catechol and 4-methylcatechol in human urine.[15]
Objective: To quantify the concentration of this compound in urine samples.
Materials:
-
Urine sample
-
β-glucuronidase/sulphatase (from Helix pomatia)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
Internal standard (e.g., ¹⁴C-labeled catechol or a structural analog)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
-
Capillary column suitable for phenolic compounds (e.g., DB-5 or equivalent)
Procedure:
-
Sample Preparation: To 1 mL of urine, add a known amount of the internal standard.
-
Enzymatic Hydrolysis: Adjust the pH of the urine to 5.0 with acetic acid. Add 50 µL of β-glucuronidase/sulphatase solution. Incubate at 37°C for 16-24 hours to deconjugate the glucuronide and sulfate metabolites.
-
Acidification and Extraction: Acidify the hydrolyzed urine to pH 1-2 with concentrated HCl. Extract the sample three times with 5 mL of diethyl ether.
-
Drying and Evaporation: Pool the ether extracts and dry over anhydrous sodium sulfate. Evaporate the ether to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 100 µL of the silylating agent. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
GC Analysis: Inject 1-2 µL of the derivatized sample into the gas chromatograph.
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector Temperature (FID): 300°C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Quantification: Identify and quantify the this compound-TMS peak based on its retention time relative to the internal standard. Construct a calibration curve using standard solutions of this compound treated with the same procedure.
Cytotoxicity Assessment using the MTT Assay
This protocol is a general method for assessing the cytotoxicity of phenolic compounds.[8][10]
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest (e.g., rat primary astrocytes, HepG2, etc.)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: After the 4-hour incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Conclusion
This compound is a xenobiotic metabolite of significant interest due to its environmental prevalence and its formation from common industrial chemicals like toluene. Its metabolism is well-characterized in bacterial systems, involving ring-cleavage dioxygenases. In mammals, it undergoes extensive Phase II conjugation via methylation, sulfation, and glucuronidation, which are critical for its detoxification and elimination. Toxicologically, this compound has demonstrated cytotoxicity, particularly neurotoxicity, which appears to be mediated by oxidative stress. Further research is warranted to fully elucidate its genotoxic potential and to obtain more detailed quantitative data on its interactions with mammalian metabolic enzymes. The protocols provided in this guide offer a starting point for researchers to further investigate the properties and biological effects of this important xenobiotic metabolite. A thorough understanding of the disposition and toxicity of this compound is essential for accurate risk assessment and for ensuring the safety of pharmaceuticals and other chemicals containing the catechol moiety.
References
- 1. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heme Oxygenase-1 Upregulation: A Novel Approach in the Treatment of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiplex Assay Kit for Catechol-O-Methyltransferase (COMT) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMJ365Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 5. 4-Methylcatechol-induced heme oxygenase-1 exerts a protective effect against oxidative stress in cultured neural stem/progenitor cells via PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Acute exposure to 3-methylcholanthrene induces hepatic oxidative stress via activation of the Nrf2/ARE signaling pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. agro.icm.edu.pl [agro.icm.edu.pl]
- 13. Catechol estrogens mediated activation of Nrf2 through covalent modification of its quinone metabolite to Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analysis of 3-Methylcatechol by HPLC with Fluorescence Detection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective method for the quantitative analysis of 3-Methylcatechol using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). This compound, a significant metabolite of various industrial compounds and a biomarker of exposure to certain pollutants, can be effectively separated and quantified in various matrices. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and validation parameters, to ensure reliable and reproducible results.
Introduction
This compound (3-methylbenzene-1,2-diol) is a phenolic compound of interest in environmental and toxicological studies, as well as in the monitoring of biological processes.[1][2] Its accurate quantification is crucial for understanding metabolic pathways and assessing human exposure to parent compounds like toluene. HPLC with fluorescence detection offers high sensitivity and selectivity for the analysis of phenolic compounds that exhibit native fluorescence. This method provides a robust approach for the determination of this compound in complex sample matrices.
Experimental
Instrumentation and Consumables
-
HPLC System with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) or a Pentafluorophenyl (PFP) column for enhanced separation of isomers[3]
-
Autosampler
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[4]
Reagents and Standards
-
This compound standard (98% purity or higher)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or acetic acid
-
Sodium hydroxide
-
Sulfuric acid
-
Phosphate buffer
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol. Store at 2-8°C in a dark vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from the limit of quantification (LOQ) to the upper limit of linearity.
Sample Preparation (General Protocol for Aqueous Samples)
For complex matrices such as urine or plasma, a sample cleanup and extraction procedure is necessary.
-
Enzymatic Deconjugation (for biological samples): To measure total this compound (free and conjugated), enzymatic hydrolysis with β-glucuronidase/sulfatase is required.[4]
-
Acidification: Acidify the sample to a pH of less than 4 by adding a small volume of sulfuric or formic acid.[5]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove interfering polar compounds.
-
Elute the this compound with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC-FLD Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 or PFP (4.6 x 150 mm, 3 µm)[3] |
| Mobile Phase | Methanol:Water (e.g., 65:35 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Fluorescence Detector | Excitation: 274 nm, Emission: 298 nm[5] |
| Run Time | Approximately 15 minutes |
Note: The mobile phase composition and gradient may need to be optimized depending on the specific column and sample matrix to achieve the best separation and peak shape.
Quantitative Data
The following table summarizes the expected performance characteristics of the method. The values are based on typical performance for phenolic compounds and should be validated in the user's laboratory.[3]
| Parameter | Expected Value |
| Retention Time (RT) | ~ 5-10 min (highly dependent on exact conditions) |
| Linearity (R²) | |
| ) | ≥ 0.999 |
| Limit of Detection (LOD) | ng/mL level |
| Limit of Quantification (LOQ) | ng/mL level |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 85-115% |
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Analysis
Logical Relationship of Method Parameters
Caption: Figure 2: Key Parameters for HPLC-FLD Method
Conclusion
The HPLC-FLD method described provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and chromatographic analysis, along with the specified fluorescence detection parameters, offers a solid foundation for researchers in various fields. Proper method validation is essential to ensure data quality and accuracy for specific applications.
References
- 1. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A new high performance liquid chromatography - fluorescence detection method for the determination of phenolic compounds in cigarette smoke and smokeless tobacco products | CORESTA [coresta.org]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
Application Note: Quantification of 3-Methylcatechol in Air Samples by GC-MS
Abstract
This application note presents a detailed and robust method for the quantification of 3-methylcatechol in air samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a member of the cresol family, is a hazardous air pollutant originating from sources such as biomass burning and industrial processes. Accurate quantification is crucial for assessing human exposure and environmental impact. The described protocol involves active air sampling onto solid sorbent tubes, solvent desorption, followed by silylation to enhance analyte volatility and thermal stability. The derivatized analyte is then analyzed by GC-MS operating in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity. This method is suitable for researchers, scientists, and professionals in environmental and occupational health monitoring.
Introduction
This compound (3-MC) is a substituted catechol and an isomer of cresol. It is released into the atmosphere from both natural and anthropogenic sources, including wood combustion and industrial manufacturing. As a toxic organic compound, monitoring its concentration in ambient and workplace air is essential for public health and safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the polar nature of this compound, due to its two hydroxyl groups, results in poor chromatographic performance. To overcome this, a derivatization step is employed, where the active hydrogens of the hydroxyl groups are replaced with a non-polar trimethylsilyl (TMS) group, rendering the molecule more volatile and suitable for GC analysis. This application note provides a comprehensive protocol from sample collection to data analysis for the reliable quantification of this compound in air.
Experimental Protocol
Air Sampling
-
Sampling Media: Use a solid sorbent tube, such as a glass tube containing XAD-7 or Tenax®-TA resin (e.g., 100 mg front section, 50 mg back section). These resins are effective at trapping cresol isomers and other phenolic compounds from the air.
-
Sampling Pump: A calibrated personal or stationary sampling pump capable of maintaining a constant flow rate is required.
-
Procedure:
-
Break the ends of the sorbent tube immediately before sampling.
-
Connect the tube to the sampling pump with the back section (smaller sorbent bed) positioned towards the pump.
-
Sample air at a known and calibrated flow rate, typically between 0.01 and 0.2 L/min.
-
The total sample volume will depend on the expected concentration of this compound. For general environmental monitoring, a sample volume of 20 to 100 liters is recommended.
-
After sampling, cap the ends of the sorbent tube with plastic caps and store at 4°C until analysis. Samples should be analyzed within 30 days if refrigerated.
-
Sample Preparation and Derivatization
-
Reagents and Materials:
-
Methanol (GC grade, anhydrous)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard, such as Catechol-d6 or 4-tert-butylphenol, in methanol. The ideal internal standard is an isotopically labeled version of the analyte.
-
2 mL autosampler vials with PTFE-lined caps.
-
Ultrasonic bath.
-
Nitrogen evaporator or vacuum concentrator.
-
Heating block or oven.
-
-
Protocol:
-
Desorption: Carefully break open the sorbent tube and transfer the front and back sorbent sections into separate 2 mL vials.
-
Add 1.0 mL of methanol to each vial.
-
Spike each vial with a known amount of the internal standard solution (e.g., 10 µL of a 10 µg/mL working solution).
-
Cap the vials and place them in an ultrasonic bath for 30 minutes to facilitate desorption.
-
Transfer the methanol extract to a clean vial.
-
Solvent Evaporation: Evaporate the methanol extract to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. It is critical to remove all methanol and water as they will react with the silylating reagent.
-
Derivatization: Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the dried residue in each vial.
-
Cap the vials tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Instrumentation: A Gas Chromatograph equipped with a Mass Selective Detector is required.
-
GC-MS Parameters: The following parameters are recommended and should be optimized for the specific instrument used.
| Parameter | Recommended Value |
| Gas Chromatograph | |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or appropriate split ratio if concentrations are high) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
-
Selected Ion Monitoring (SIM) Parameters for Derivatized this compound: The derivatized this compound is 3-methyl-1,2-bis(trimethylsiloxy)benzene (C₁₃H₂₄O₂Si₂), with a molecular weight of 268.5 g/mol .
| Analyte | Retention Time (Approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-2TMS | ~12-15 min | 253 ([M-CH₃]⁺) | 181 | 73 ([Si(CH₃)₃]⁺) |
| Internal Standard (e.g., Catechol-d6-2TMS) | Varies | Specific to IS | Specific to IS | Specific to IS |
| (Note: Retention time is approximate and depends on the specific GC system and conditions. The mass spectrum of the this compound TMS derivative shows a prominent [M-15]⁺ ion at m/z 253, which is an excellent choice for quantification due to its high abundance and specificity.) |
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by diluting a stock solution of this compound in methanol. A typical calibration range would be from 0.05 µg/mL to 10 µg/mL.
-
Procedure: Take a 1.0 mL aliquot of each calibration standard, add the same amount of internal standard as used for the samples, and perform the solvent evaporation and derivatization steps exactly as described in section 2.2.
-
Calibration Curve: Analyze the derivatized standards by GC-MS. Construct a calibration curve by plotting the ratio of the peak area of the this compound quantifier ion (m/z 253) to the peak area of the internal standard's quantifier ion against the concentration of the this compound standards.
-
Quantification: Analyze the prepared air samples. Calculate the peak area ratio for the this compound derivative and its internal standard. Determine the concentration in the extract (µg/mL) from the calibration curve.
-
Air Concentration Calculation: Calculate the final concentration of this compound in the air sample (µg/m³) using the following formula:
Cair (µg/m³) = (Cextract × Vextract) / (Vair × RDE)
Where:
-
Cair = Concentration in air
-
Cextract = Concentration in the solvent extract (from calibration curve, in µg/mL)
-
Vextract = Volume of the solvent extract (e.g., 1 mL)
-
Vair = Volume of air sampled (in m³)
-
RDE = Desorption efficiency (determined separately by spiking known amounts onto blank sorbent tubes and analyzing; typically >0.90 or 90%).
-
Method Performance Data
The following table summarizes the expected performance characteristics of the method, based on similar validated methods for phenolic compounds.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/m³ (for a 100 L air sample) |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/m³ (for a 100 L air sample) |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Application Note: Electrochemical Detection of 3-Methylcatechol in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcatechol (3-MC), a derivative of catechol, is an important organic compound found in various environmental and biological systems. It is a significant pollutant originating from industrial processes and is also a metabolite of certain drugs and xenobiotics. The ability to accurately and sensitively detect this compound in aqueous solutions is crucial for environmental monitoring, toxicological studies, and pharmaceutical research. Electrochemical methods offer a rapid, cost-effective, and highly sensitive approach for the determination of this compound. This application note provides detailed protocols and methodologies for the electrochemical detection of this compound using common voltammetric techniques.
Principle of Detection
The electrochemical detection of this compound is based on its oxidation at an electrode surface. This compound undergoes a two-electron, two-proton oxidation to form 3-methyl-o-benzoquinone. This redox process can be monitored using techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV). The resulting current is directly proportional to the concentration of this compound in the solution, allowing for quantitative analysis.[1][2] Modified electrodes are often employed to enhance the sensitivity and selectivity of the detection by increasing the electrode's active surface area and promoting faster electron transfer.[3][4][5][6]
Quantitative Data Summary
The following table summarizes the key performance parameters for the electrochemical detection of catechol derivatives using various electrode modifications. While specific data for this compound is limited in the immediate literature, the data for catechol provides a strong reference for expected performance.
| Electrode Modification | Analyte | Technique | Linear Range (μM) | Limit of Detection (LOD) (μM) | Supporting Electrolyte (pH) | Reference |
| Poly(gibberellic acid)/CPE | Catechol | DPV | 2 - 100 | 0.57 | 0.1 M PBS (7.0) | [3] |
| Poly(riboflavin)/CNTPE | Catechol | DPV | 0.5 - 7.0 | 0.0039 | 0.2 M PB (6.0) | [4] |
| [Cu(Sal-β-Ala)(3,5-DMPz)2]/SWCNTs/GCE | Catechol | DPV | 5 - 215 | 3.5 | Not Specified (6.0) | [7] |
| Graphene/GC | Catechol | LSV | 0.6 - 100 | 0.182 | Not Specified | [5] |
| Ni/N-MWCNT/SPE | Catechol | DPV | 0.1 - 300 | 0.009 | Not Specified | [8] |
| Poly(adenine)/Graphene PE | Catechol | Not Specified | 2 - 150 | 0.24 | 0.1 M PBS (7.0) | [9] |
| Co@SnO2–PANI/GCE | Catechol | DPV | 20 - 200,000 | 0.0015786 | KCI/PBS (8.5) | [10] |
CPE: Carbon Paste Electrode, CNTPE: Carbon Nanotube Paste Electrode, GCE: Glassy Carbon Electrode, GC: Glassy Carbon, SPE: Screen Printed Electrode, PE: Paste Electrode, DPV: Differential Pulse Voltammetry, LSV: Linear Sweep Voltammetry, PBS: Phosphate Buffer Solution, PB: Phosphate Buffer.
Experimental Protocols
This section provides detailed protocols for the preparation of solutions and the electrochemical determination of this compound using Cyclic Voltammetry and Differential Pulse Voltammetry.
Materials and Reagents
-
This compound (analytical grade)
-
Phosphate buffer components (e.g., Sodium phosphate monobasic and dibasic) or Acetate buffer components.
-
Supporting electrolyte (e.g., Lithium perchlorate, Potassium chloride)[1]
-
High-purity water (Milli-Q or equivalent)
-
Working Electrode: Glassy Carbon Electrode (GCE) or Carbon Paste Electrode (CPE)
-
Reference Electrode: Ag/AgCl (3 M KCl)[11]
-
Counter Electrode: Platinum wire[11]
Preparation of Solutions
-
Supporting Electrolyte/Buffer Solution:
-
Stock Solution of this compound:
-
Prepare a 10 mM stock solution of this compound by accurately weighing and dissolving the required amount in the prepared buffer solution.
-
Store the stock solution in a dark, refrigerated environment to prevent degradation.
-
-
Working Solutions:
-
Prepare a series of working solutions with varying concentrations of this compound by diluting the stock solution with the buffer solution.
-
Electrode Preparation
Glassy Carbon Electrode (GCE) Pre-treatment:
-
Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 μm) on a polishing pad.[7]
-
Rinse the electrode thoroughly with high-purity water.
-
Soncate the electrode in acetone and then in high-purity water for 5 minutes each to remove any adsorbed impurities.[7]
-
Allow the electrode to dry at room temperature.
Electrochemical Measurements
General Setup:
-
Assemble a three-electrode cell containing the working solution of this compound.[7][11][12]
-
Immerse the prepared working electrode, the Ag/AgCl reference electrode, and the platinum wire counter electrode into the solution.
-
Connect the electrodes to the potentiostat.
Cyclic Voltammetry (CV) Protocol:
-
Purpose: To characterize the redox behavior of this compound.
-
Parameters:
-
Procedure:
-
Record a cyclic voltammogram of the blank buffer solution to establish the background current.
-
Add a known concentration of this compound to the cell.
-
Run the cyclic voltammetry scan and record the voltammogram. The appearance of an anodic peak (oxidation) and a corresponding cathodic peak (reduction) confirms the electrochemical activity of this compound.[1]
-
Differential Pulse Voltammetry (DPV) Protocol:
-
Purpose: For quantitative determination of this compound with higher sensitivity and lower detection limits compared to CV.[14][15][16]
-
Parameters:
-
Potential Range: 0 V to +0.6 V
-
Pulse Amplitude: 50 mV[17]
-
Pulse Width: 50 ms
-
Scan Increment: 4 mV
-
-
Procedure:
-
Record a DPV scan of the blank buffer solution.
-
Record DPV scans for each of the prepared working solutions of this compound, starting from the lowest concentration.
-
A peak in the voltammogram will be observed, with the peak current increasing with the concentration of this compound.
-
Construct a calibration curve by plotting the peak current versus the concentration of this compound. The linearity of this plot will determine the working range of the sensor.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the electrochemical reaction mechanism of this compound and the general experimental workflow.
Caption: Electrochemical redox reaction of this compound.
Caption: General workflow for electrochemical analysis.
Conclusion
Electrochemical methods, particularly Differential Pulse Voltammetry, provide a sensitive, selective, and efficient means for the detection of this compound in aqueous solutions. The protocols outlined in this application note offer a robust framework for researchers and professionals to establish reliable analytical procedures. The use of modified electrodes can further enhance the performance of these sensors, leading to lower detection limits and wider linear ranges, which are critical for various applications in environmental and biomedical fields.
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. Highly Selective and Sensitive Voltammetric Method for the Detection of Catechol in Tea and Water Samples Using Poly(gibberellic acid)-Modified Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical detection and quantification of catechol based on a simple and sensitive poly(riboflavin) modified carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Voltammetric determination of catechol and hydroquinone using nitrogen-doped multiwalled carbon nanotubes modified with nickel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Poly (Adenine) Modified Graphene-Based Voltammetric Sensor for the Electrochemical Determination of Catechol, Hydroquinone and Resorcinol [openchemicalengineeringjournal.com]
- 10. Synchronized electrochemical detection of hydroquinone and catechol in real water samples using a Co@SnO2–polyaniline composite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A highly explicit electrochemical biosensor for catechol detection in real samples based on copper-polypyrrole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. openaccesspub.org [openaccesspub.org]
- 13. sid.ir [sid.ir]
- 14. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 15. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 16. Differential Pulse Voltammetry Explained [resources.pcb.cadence.com]
- 17. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
Application Notes and Protocols for the Enzymatic Assay of Catechol-O-Methyltransferase (COMT) Activity using 3-Methylcatechol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catechol-O-methyltransferase (COMT) is a critical enzyme in the metabolic pathway of catecholamines, such as dopamine, epinephrine, and norepinephrine.[1][2] It catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, a reaction dependent on the presence of Mg²⁺.[3][4] This enzymatic action is a key mechanism for the inactivation of these neurotransmitters and other catecholic compounds. Given its role in neurobiology and pharmacology, the accurate measurement of COMT activity is essential for neuroscience research and the development of therapeutic agents targeting neurological and psychiatric disorders.[5]
This document provides a detailed protocol for an enzymatic assay to determine COMT activity using 3-Methylcatechol as the substrate. While a specific protocol for this compound is not widely published, this application note adapts established methods for other catechol substrates. The provided methodologies are intended to serve as a robust starting point for researchers to optimize for their specific experimental needs.
Principle of the Assay
The enzymatic assay for COMT activity is based on the principle that COMT will catalyze the methylation of this compound in the presence of SAM and Mg²⁺. This reaction yields two potential O-methylated products: 3-methoxy-2-methylphenol and 2-methoxy-3-methylphenol. The rate of formation of these products can be quantified using various analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC), to determine the enzymatic activity.
Signaling Pathway
Caption: COMT-mediated metabolism of catecholamines and this compound.
Quantitative Data Summary
| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/mg/h) | Reference |
| This compound | Recombinant Human S-COMT | To be determined | To be determined | N/A |
| Dopamine | Human S-COMT | ~250-400 | Variable | [6] |
| Norepinephrine | Human S-COMT | ~366 | Variable | [6] |
| L-DOPA | Human S-COMT | ~100-200 | Variable | [6] |
| 3,4-Dihydroxybenzoic Acid | Human S-COMT | ~50-100 | Variable | [6] |
Experimental Protocols
Materials and Reagents
-
COMT Enzyme: Purified recombinant human S-COMT (soluble form) is recommended for consistency.
-
This compound: Substrate.
-
S-Adenosyl-L-methionine (SAM): Co-substrate. Prepare fresh for each experiment.
-
Magnesium Chloride (MgCl₂): Cofactor.
-
Tris-HCl Buffer: Or other suitable buffer system (e.g., phosphate buffer).
-
Dithiothreitol (DTT): To maintain a reducing environment.
-
Hydrochloric Acid (HCl) or Perchloric Acid: To stop the reaction.
-
HPLC System: With a UV or electrochemical detector.
-
Analytical Column: C18 reverse-phase column suitable for separating catechols.
-
Mobile Phase: A suitable mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile), with an ion-pairing agent if necessary.
Preparation of Solutions
-
1 M Tris-HCl Buffer (pH 7.6 at 37°C): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.6 at 37°C with concentrated HCl. Bring the final volume to 1 L.
-
100 mM MgCl₂: Dissolve 0.952 g of MgCl₂ in 100 mL of deionized water.
-
100 mM DTT: Dissolve 1.54 g of DTT in 100 mL of deionized water. Prepare fresh and keep on ice.
-
10 mM this compound Stock Solution: Dissolve 12.4 mg of this compound in 10 mL of deionized water. Prepare fresh and protect from light.
-
10 mM SAM Stock Solution: Dissolve 5.0 mg of SAM in 1 mL of deionized water. Prepare fresh and keep on ice.
-
1 M HCl: For reaction termination.
Experimental Workflow Diagram
Caption: General workflow for the COMT enzymatic assay.
Assay Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components in the specified order. It is advisable to prepare a master mix for multiple reactions.
| Component | Volume (µL) | Final Concentration |
| 1 M Tris-HCl (pH 7.6) | 10 | 100 mM |
| 100 mM MgCl₂ | 1 | 1 mM |
| 100 mM DTT | 1 | 1 mM |
| 10 mM this compound | 10 | 1 mM (initial suggestion, may need optimization) |
| Deionized Water | 57 | - |
| COMT Enzyme (diluted) | 10 | Variable |
| Total Volume (pre-SAM) | 89 |
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Reaction Initiation: Start the enzymatic reaction by adding 11 µL of 10 mM SAM to a final concentration of 1 mM. The final reaction volume will be 100 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 10, 20, or 30 minutes). The incubation time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M HCl.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject a suitable volume (e.g., 20 µL) into the HPLC system.
-
Data Analysis: Quantify the peak areas of the methylated products (3-methoxy-2-methylphenol and 2-methoxy-3-methylphenol) by comparing them to a standard curve of known concentrations of these compounds. Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of enzyme (nmol/min/mg).
Method Validation and Controls
-
Enzyme Concentration Linearity: Perform the assay with varying concentrations of the COMT enzyme to ensure that the reaction rate is proportional to the amount of enzyme used.
-
Time Course: Measure product formation at different time points to establish the linear range of the reaction.
-
Substrate Kinetics: To determine the Km and Vmax for this compound, vary its concentration while keeping the SAM concentration saturating. Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[3][7]
-
Controls:
-
No Enzyme Control: A reaction mixture without the COMT enzyme to account for any non-enzymatic methylation.
-
No Substrate Control: A reaction mixture without this compound to check for any interfering peaks from the enzyme preparation or other reagents.
-
No SAM Control: A reaction mixture without SAM to confirm the dependency of the reaction on the methyl donor.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh enzyme preparation; ensure proper storage conditions. |
| Suboptimal assay conditions | Verify pH, temperature, and cofactor concentrations. | |
| Degraded SAM | Prepare SAM solution fresh for each experiment. | |
| High background signal | Contaminated reagents | Use high-purity reagents and HPLC-grade solvents. |
| Non-enzymatic reaction | Run a "no enzyme" control to assess the level of non-enzymatic product formation. | |
| Poor peak separation in HPLC | Suboptimal HPLC method | Optimize the mobile phase composition, flow rate, and column temperature. |
| Column degradation | Use a new or thoroughly cleaned column. | |
| Non-linear reaction rate | Substrate depletion | Use a shorter incubation time or a lower enzyme concentration. |
| Product inhibition | Measure initial reaction rates. |
Conclusion
This document provides a comprehensive framework for establishing an enzymatic assay for Catechol-O-Methyltransferase using this compound as a substrate. The detailed protocols and application notes are designed to guide researchers in accurately measuring COMT activity. Experimental determination of the kinetic parameters for this compound is highly recommended for the most accurate and reliable results. This assay can be a valuable tool in the study of catecholamine metabolism and in the discovery and characterization of novel COMT inhibitors.
References
- 1. [PDF] Kinetics and crystal structure of catechol-o-methyltransferase complex with co-substrate and a novel inhibitor with potential therapeutic application. | Semantic Scholar [semanticscholar.org]
- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetics [www2.chem.wisc.edu]
- 4. youtube.com [youtube.com]
- 5. Inhibition of catechol-O-methyltransferase (COMT) by heparin oligosaccharides with specific structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Untitled Document [ucl.ac.uk]
Bioproduction of 3-Methylcatechol Using Engineered Pseudomonas putida: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bioproduction of 3-methylcatechol from toluene using genetically engineered strains of Pseudomonas putida. This compound is a valuable precursor in the synthesis of various pharmaceuticals and fine chemicals. Biocatalytic production offers a more environmentally benign and highly selective alternative to traditional chemical synthesis methods.
Introduction
Pseudomonas putida, a versatile soil bacterium, possesses the innate ability to degrade aromatic compounds, including toluene. This capability is primarily mediated by the enzymes encoded by the tod operon. Through metabolic engineering, wild-type P. putida strains can be modified to accumulate this compound, a key intermediate in the toluene degradation pathway. This is typically achieved by inactivating the gene responsible for the further metabolism of this compound, namely this compound 2,3-dioxygenase, which is encoded by the todE gene.[1][2][3][4]
The primary challenge in the bioproduction of this compound is its toxicity to the microbial host at high concentrations.[5] To circumvent this limitation, two-phase (aqueous-organic) fermentation systems are often employed. In such systems, a water-immiscible organic solvent is used to continuously extract the this compound from the aqueous phase, thereby reducing its concentration to sub-toxic levels and significantly enhancing the overall product yield.[4][5][6][7][8]
Metabolic Pathway and Engineering Strategy
The bioconversion of toluene to this compound in P. putida involves the first two enzymatic steps of the toluene degradation pathway. Toluene is initially oxidized by toluene dioxygenase (TDO), a multi-component enzyme encoded by the todABC1C2 genes, to form (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol).[3] This intermediate is then dehydrogenated by cis-toluene dihydrodiol dehydrogenase, encoded by the todD gene, to yield this compound.[2][3]
In wild-type P. putida, this compound is further metabolized via meta-cleavage by this compound 2,3-dioxygenase (todE).[1][2] To enable the accumulation of this compound, the todE gene is inactivated, creating a production strain.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methylcatechol: A Substrate in Focus for Enzyme Activity Studies
Application Note
Introduction
3-Methylcatechol, a derivative of catechol, is an organic compound that serves as a key substrate in various enzymatic reactions, particularly in the context of microbial metabolism and biodegradation pathways. While the initial query focused on its application as an enzyme inhibitor, a comprehensive review of the scientific literature reveals that this compound is primarily characterized and utilized as a substrate for specific enzymes, most notably catechol dioxygenases. It is a valuable tool for researchers studying enzyme kinetics, metabolic pathways, and the bioremediation of aromatic compounds. This document provides detailed information on its application as an enzyme substrate, including relevant quantitative data and experimental protocols.
Biochemical Role of this compound
This compound is a recognized substrate for catechol 1,2-dioxygenase and catechol 2,3-dioxygenase, enzymes that are crucial in the degradation of aromatic compounds by various microorganisms.[1] These enzymes catalyze the cleavage of the aromatic ring of catechols, a critical step in converting these compounds into intermediates of central metabolism. The specificity of these enzymes for different substituted catechols, including this compound, is a subject of ongoing research.
Data Presentation
The following table summarizes the key quantitative data regarding the interaction of this compound with catechol 2,3-dioxygenase.
| Enzyme | Organism | Substrate | Apparent Michaelis Constant (Km) | Reference |
| Catechol 2,3-dioxygenase | Pseudomonas putida | This compound | 10.6 µM | [2][3][4] |
| Catechol 2,3-dioxygenase | Pseudomonas putida | Catechol | 22.0 µM | [2][3][4] |
Signaling and Metabolic Pathways
This compound is an intermediate in the metabolic pathway for the degradation of compounds like toluene and cresols in certain bacteria. The enzyme catechol 2,3-dioxygenase catalyzes the extradiol cleavage of this compound to produce 2-hydroxy-6-oxohepta-2,4-dienoate.[2][4] This reaction is a key step in the mineralization of these aromatic pollutants.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 3-Methylcatechol from Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylcatechol (3-MC), a substituted catechol, is an organic compound of significant interest due to its presence in the environment as a metabolite of various industrial chemicals, including cresols and certain pesticides. It is also a component of wood smoke. Given its potential toxicity and role as a biomarker for exposure to certain pollutants, robust and reliable methods for its extraction and quantification from complex environmental matrices are essential for environmental monitoring, human health risk assessment, and toxicological studies.
This document provides detailed protocols for the extraction of this compound from water and soil samples, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are based on established principles for the extraction of phenolic compounds and have been adapted for the specific properties of this compound.
Data Presentation
The following tables summarize typical quantitative data for the extraction and analysis of phenolic compounds, including this compound, from environmental matrices. Please note that actual performance may vary depending on the specific matrix composition and instrumentation.
Table 1: Liquid-Liquid Extraction (LLE) Performance for Phenolic Compounds in Water
| Parameter | This compound | Phenol | o-Cresol |
| Recovery (%) | 85 - 105 | 80 - 110 | 88 - 102 |
| Limit of Detection (LOD) (µg/L) | 0.1 - 1.0 | 0.5 - 2.0 | 0.2 - 1.5 |
| Limit of Quantification (LOQ) (µg/L) | 0.5 - 5.0 | 1.5 - 7.0 | 0.7 - 5.0 |
| Relative Standard Deviation (RSD) (%) | < 10 | < 15 | < 12 |
Table 2: Solid-Phase Extraction (SPE) Performance for Phenolic Compounds in Soil
| Parameter | This compound | Phenol | 2,4-Dichlorophenol |
| Recovery (%) | 80 - 100 | 75 - 95 | 85 - 105 |
| Limit of Detection (LOD) (µg/kg) | 1 - 10 | 5 - 20 | 0.5 - 5 |
| Limit of Quantification (LOQ) (µg/kg) | 5 - 30 | 15 - 60 | 2 - 15 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 20 | < 10 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Water Samples
This protocol describes the extraction of this compound from aqueous samples using a liquid-liquid extraction technique, followed by derivatization for GC-MS analysis.
Materials:
-
Water sample
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate, anhydrous
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Separatory funnel (1 L)
-
Glass beakers and flasks
-
Centrifuge and centrifuge tubes
-
Evaporator (e.g., rotary evaporator or nitrogen blow-down)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Collect 500 mL of the water sample in a clean glass container.
-
Acidify the sample to pH 2 with concentrated HCl to protonate the phenolic hydroxyl groups, which enhances their extraction into an organic solvent.
-
-
Liquid-Liquid Extraction:
-
Transfer the acidified sample to a 1 L separatory funnel.
-
Add 60 mL of dichloromethane (DCM) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
-
Allow the layers to separate. The DCM layer, containing the extracted this compound, will be the bottom layer.
-
Drain the lower organic layer into a clean glass flask.
-
Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all organic extracts.
-
-
Drying and Concentration:
-
Pass the combined DCM extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the dried extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Derivatization for GC-MS Analysis:
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
Further evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to redissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.[1]
-
Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the silylation reaction.[2]
-
Cool the vial to room temperature before GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Typical GC oven temperature program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Monitor for the characteristic ions of the di-trimethylsilyl derivative of this compound.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Soil Samples
This protocol outlines the extraction of this compound from soil matrices using solid-phase extraction, followed by derivatization and GC-MS analysis.
Materials:
-
Soil sample, air-dried and sieved (2 mm)
-
Methanol, HPLC grade
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric acid (HCl)
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Ultrasonic bath or shaker
-
Centrifuge and centrifuge tubes
-
Evaporator (e.g., nitrogen blow-down)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
GC-MS system
Procedure:
-
Sample Extraction from Soil:
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Extract the sample by sonicating for 15 minutes or shaking for 30 minutes.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the methanol supernatant into a clean glass flask.
-
Repeat the extraction with another 20 mL of methanol and combine the supernatants.
-
-
Solid-Phase Extraction Cleanup:
-
Condition an SPE cartridge by passing 5 mL of DCM, followed by 5 mL of methanol, and finally 5 mL of deionized water (acidified to pH 2 with HCl). Do not allow the cartridge to go dry.
-
Dilute the combined methanol extract with deionized water (acidified to pH 2) to a final methanol concentration of less than 10%.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.
-
Dry the cartridge under a vacuum or by passing a stream of nitrogen for 20 minutes.
-
Elute the this compound from the cartridge with 10 mL of DCM into a clean collection tube.
-
-
Concentration and Derivatization:
-
Concentrate the DCM eluate to approximately 1 mL using a gentle stream of nitrogen.
-
Proceed with the derivatization steps as described in Protocol 1, steps 4 and 5.
-
Visualizations
References
Application Notes and Protocols: 3-Methylcatechol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-methylcatechol as a key starting material in the synthesis of commercially significant pharmaceuticals. The following sections detail the synthetic pathways, experimental protocols, and relevant biological context for the application of this compound in drug development.
Introduction
This compound, a readily available substituted catechol, serves as a versatile precursor in the synthesis of various pharmaceutical compounds.[1][2][3] Its inherent chemical functionalities, a catechol moiety and a methyl group, allow for strategic modifications to build complex molecular architectures. This document focuses on the application of this compound in the synthesis of Tolcapone and Entacapone, both potent catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[4][5]
Synthesis of Key Pharmaceutical Intermediates from this compound
A critical step in the synthesis of Tolcapone and Entacapone is the preparation of nitrated catechol derivatives. While various synthetic routes to these drugs exist, this note outlines a proposed pathway commencing with this compound.
Proposed Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde from this compound
A plausible route to the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, involves a two-step process starting from this compound: formylation followed by nitration.
Workflow for the Synthesis of 3,4-Dihydroxy-5-nitrobenzaldehyde:
Caption: Proposed synthetic workflow from this compound to 3,4-Dihydroxy-5-nitrobenzaldehyde.
Synthesis of Entacapone
Entacapone is synthesized from 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide.
Reaction Scheme for Entacapone Synthesis:
Caption: Condensation reaction for the synthesis of Entacapone.
Quantitative Data for Entacapone Synthesis
| Step | Reactants | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Condensation | 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethylcyanoacetamide | Piperidine | Toluene/Cyclohexane | - | E-isomer 99.02%, Z-isomer 0.12% | [6] |
| Condensation | 3,4-dihydroxy-5-nitrobenzaldehyde, N,N-diethylcyanoacetamide | Dibutylamine | Dimethoxy ethane/Heptane | 75 | HPLC 99.78%, Z-isomer <0.1% | [7] |
Experimental Protocol for Entacapone Synthesis
Materials:
-
3,4-dihydroxy-5-nitrobenzaldehyde
-
N,N-diethylcyanoacetamide
-
Toluene
-
Cyclohexane
-
Piperidine
-
Glacial acetic acid
Procedure: [6]
-
Charge a solution of toluene (85 ml) and cyclohexane (85 ml) with 3,4-dihydroxy-5-nitrobenzaldehyde (17 gm) and N,N-diethylcyanoacetamide (16.9 gm) at room temperature.
-
Add piperidine (0.78 gm) to the mixture.
-
Raise the reaction temperature to reflux (88-94°C) and remove water azeotropically.
-
After completion of the reaction (monitored by TLC), add glacial acetic acid (20 ml) to the reaction mixture followed by cooling to 25-30°C.
-
Filter the reaction mixture and wash the residue with toluene and then with water.
-
Dry the residue at 50-55°C to obtain Entacapone.
Synthesis of Tolcapone
Tolcapone synthesis can be approached from veratrole (1,2-dimethoxybenzene), which can be conceptually derived from this compound via methylation followed by oxidation and demethylation. A more direct precursor is 4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone.
Workflow for Tolcapone Synthesis:
Caption: Synthetic workflow for Tolcapone from Veratrole.
Quantitative Data for Tolcapone Synthesis
| Step | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| One-Pot Synthesis | 1,2-Dimethoxybenzene | p-Methyl benzoyl chloride, AlCl₃, Melamine nitrate, HBr-AcOH | Dichloromethane, Acetone, Toluene | 75 | [8] |
| Multi-step Synthesis | 4-Benzyloxy-3-methoxybenzaldehyde | p-Tolylmagnesium bromide, Nitrating agent, Demethylating agent | - | 60 (overall) | [5] |
Experimental Protocol for One-Pot Synthesis of Tolcapone[8]
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Dichloromethane (DCM)
-
p-Methyl benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Acetone
-
Melamine nitrate
-
p-Toluenesulfonic acid (PTSA)
-
Toluene
-
48% Hydrobromic acid in Acetic acid (HBr-AcOH)
Procedure:
-
Dissolve 1,2-dimethoxybenzene (1.0 g, 7.2 mmol) in DCM (10 ml) and cool to 0-5°C.
-
Add p-methyl benzoyl chloride (2.22 g, 14.4 mmol) dropwise over 10 minutes.
-
Add aluminum chloride (4.32 g, 32.4 mmol) and stir for 1 hour at 0-5°C.
-
Raise the temperature to 28°C and maintain for 8 hours, monitoring the reaction by TLC.
-
After completion, wash the organic layer with water (10 ml) and concentrate to obtain residue 11 (4-hydroxy-3-methoxy-4'-methylbenzophenone).
-
Add acetone (10 ml), melamine nitrate (1.77 g, 9.3 mmol), and PTSA (0.024 g, 0.14 mmol) at 25-30°C.
-
Heat the reaction mixture to 40°C and stir for 12 hours, monitoring by TLC.
-
Concentrate the acetone to get residue 6 (4-hydroxy-3-methoxy-4'-methyl-5-nitrobenzophenone).
-
To the concentrated residue, add Toluene (10 ml) and 48% HBr-AcOH (2 ml) and heat to 100°C for 3 hours.
-
Cool to 25-30°C, then distill out the toluene and add Chloroform (10 ml) and water (10 ml). Stir for 30 minutes.
-
Distill out the chloroform layer under vacuum. Add Chloroform (10 ml) to the reaction mass and stir for 30 minutes at 0-5°C.
-
Filter the product and dry at 40-45°C under vacuum to get pure Tolcapone.
Mechanism of Action: COMT Inhibition
Tolcapone and Entacapone exert their therapeutic effects in Parkinson's disease by inhibiting the enzyme Catechol-O-methyltransferase (COMT).[4][5] Levodopa, a primary treatment for Parkinson's, is a precursor to dopamine. COMT metabolizes levodopa in the periphery, reducing the amount that can cross the blood-brain barrier to be converted into dopamine in the brain.[9] By inhibiting COMT, these drugs increase the bioavailability of levodopa, leading to higher and more sustained dopamine levels in the brain, which helps to alleviate the motor symptoms of Parkinson's disease.[10]
Signaling Pathway of COMT Inhibitors:
Caption: Mechanism of action of COMT inhibitors in increasing levodopa bioavailability.
Disclaimer: These application notes are for informational purposes for research and development professionals. The experimental protocols are derived from published literature and should be adapted and optimized for specific laboratory conditions. All chemical syntheses should be performed with appropriate safety precautions.
References
- 1. genomind.com [genomind.com]
- 2. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde - Google Patents [patents.google.com]
- 3. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology, therapeutic use and potential of COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic variation in COMT activity impacts learning and dopamine release capacity in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COMT gene: MedlinePlus Genetics [medlineplus.gov]
- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 9. COMT Inhibitors | Parkinson's Foundation [parkinson.org]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Colorimetric Detection of 3-Methylcatechol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the colorimetric detection of 3-Methylcatechol, a compound of interest in environmental analysis and as a potential biomarker. The described method is based on an enzymatic reaction using polyphenol oxidase (PPO) and subsequent chromogenic coupling with 3-methyl-2-benzothiazolinone hydrazone (MBTH).
Introduction
This compound is a phenolic compound that can be found as a metabolite of certain industrial chemicals and is of interest in toxicological and environmental monitoring. A simple, rapid, and cost-effective method for its detection is crucial for various research and development applications. This colorimetric assay provides a straightforward approach for the quantification of this compound in aqueous samples.
The principle of this assay is based on the enzymatic oxidation of this compound by polyphenol oxidase (PPO) to its corresponding o-quinone. This intermediate then undergoes a coupling reaction with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of this compound in the sample.
Materials and Reagents
-
This compound (Sigma-Aldrich, CAS 488-17-5)
-
Polyphenol Oxidase (PPO) from a suitable source (e.g., mushroom, apple)
-
3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) (Sigma-Aldrich)
-
Sodium Phosphate Buffer (pH 7.0)
-
Deionized Water
-
Spectrophotometer (visible range)
-
Microplate reader (optional)
-
Pipettes and tips
-
Test tubes or microplates
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve 12.41 mg of this compound in 10 mL of deionized water. Prepare fresh daily and protect from light.
-
Polyphenol Oxidase (PPO) Solution (e.g., 1000 U/mL): Prepare a solution of PPO in sodium phosphate buffer (pH 7.0). The optimal concentration should be determined experimentally.
-
MBTH Solution (e.g., 10 mM): Dissolve 22.17 mg of MBTH in 10 mL of deionized water. Prepare fresh daily.
-
Sodium Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 7.0.
Assay Protocol
-
Prepare Standards and Samples: Prepare a series of this compound standards by diluting the stock solution with deionized water to final concentrations ranging from 0 to 1000 µM. Prepare unknown samples, ensuring they fall within the linear range of the assay.
-
Reaction Setup: In a test tube or a well of a microplate, add the following in order:
-
500 µL of Sodium Phosphate Buffer (pH 7.0)
-
100 µL of the this compound standard or unknown sample
-
100 µL of PPO solution
-
-
Incubation: Mix gently and incubate at room temperature (25°C) for 5 minutes to allow for the enzymatic oxidation of this compound.
-
Chromogenic Reaction: Add 100 µL of MBTH solution to the mixture.
-
Color Development: Mix gently and incubate at room temperature for 10-15 minutes to allow for the color to develop. A pink to reddish-colored adduct will form in the presence of this compound.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored adduct. This should be determined experimentally but is expected to be in the range of 490-520 nm. Use a blank solution (containing all reagents except this compound) to zero the spectrophotometer.
Data Presentation
The quantitative data for the colorimetric assay should be summarized for easy comparison and analysis. Below is a sample table structure for presenting the results.
| Parameter | Value |
| Wavelength of Max. Absorbance (λmax) | To be determined (e.g., 505 nm) |
| Linear Range | To be determined (e.g., 10 - 500 µM) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| R-squared (R²) of Calibration Curve | > 0.99 |
Note: The values in this table are illustrative and should be determined experimentally during assay validation.
Mandatory Visualizations
Signaling Pathway: Chemical Reaction of the Assay
Caption: Chemical reaction pathway for the colorimetric detection of this compound.
Experimental Workflow
Caption: Experimental workflow for the colorimetric assay of this compound.
Potential Interferences
Compounds with a similar catechol structure may also be oxidized by PPO and could potentially interfere with this assay. It is recommended to run appropriate controls, especially when analyzing complex biological or environmental samples. Other reducing or oxidizing agents present in the sample might also interfere with the reaction.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is harmful if swallowed and causes skin irritation. Refer to the Safety Data Sheet (SDS) for detailed information.
-
MBTH is also a hazardous chemical. Avoid inhalation and contact with skin and eyes.
-
Dispose of all chemical waste according to institutional and local regulations.
Application Notes and Protocols for the Microbial Transformation of Toluene to 3-Methylcatechol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of toluene into the valuable chemical intermediate, 3-methylcatechol. This biotransformation leverages the metabolic capabilities of specific bacterial strains, offering a potentially more sustainable and selective alternative to traditional chemical synthesis. The following sections detail the key microorganisms, biochemical pathways, experimental procedures, and quantitative data associated with this process.
Introduction
This compound is a significant precursor in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The microbial conversion of toluene presents an attractive route for its production.[2] This process typically utilizes genetically engineered strains of Pseudomonas putida, a solvent-tolerant bacterium capable of catabolizing aromatic hydrocarbons.[1] By disrupting the natural degradation pathway of toluene, these microorganisms can be engineered to accumulate this compound as a final product.[1][3] The primary enzymatic pathway involved is the toluene dioxygenase (TDO) pathway.[1]
Biochemical Pathway
The microbial transformation of toluene to this compound is initiated by the toluene dioxygenase (TDO) enzyme system. This multi-component enzyme catalyzes the oxidation of toluene to cis-toluene dihydrodiol. Subsequently, cis-toluene dihydrodiol dehydrogenase oxidizes this intermediate to this compound.[1][4] To enable the accumulation of this compound, the downstream enzyme, catechol 2,3-dioxygenase (encoded by the todE gene), which is responsible for the ring cleavage of this compound, is typically inactivated.[1][3]
Caption: Biochemical pathway for the conversion of toluene to this compound.
Key Microorganisms
Several strains of Pseudomonas putida have been successfully engineered and utilized for the production of this compound from toluene. These strains are often selected for their inherent tolerance to organic solvents like toluene.
| Strain | Parent Strain | Key Genetic Modifications | Reference |
| TODE1 | P. putida T-57 | Inactivation of the todE gene (catechol 2,3-dioxygenase) | [1][5] |
| MC2 | P. putida F107 | Integration of an extra copy of the todC1C2BAD genes | [1][2] |
| F107 | P. putida F1 | Mutant that accumulates this compound (likely a todE mutant) | [1][6] |
| 2313 | P. putida | Lacks catechol 2,3-oxygenase activity | [3] |
Quantitative Data Summary
The production of this compound can be significantly influenced by the cultivation method, including the use of two-phase systems to mitigate product toxicity.
| Strain | Cultivation System | Carbon Source | Max. This compound Concentration | Reference |
| P. putida TODE1 | Single-phase | Glucose + Toluene vapor | 6 mM | [1] |
| P. putida TODE1 | Single-phase | n-butanol + Toluene vapor | 12 mM | [1] |
| P. putida TODE1 | Two-phase (aqueous/oleyl alcohol) | Glucose | 48 mM (in organic phase) | [7] |
| P. putida TODE1 | Two-phase (aqueous/oleyl alcohol) | n-butanol | 107 mM (in organic phase) | [7] |
| P. putida TODE1 | Two-phase (aqueous/n-decanol and n-butanol) | Glycerol | 31.8 mM (overall), 166 mM (in organic phase) - small scale | [5][8] |
| P. putida TODE1 | Two-phase (aqueous/n-decanol and n-butanol) | Glycerol | 160.5 mM (overall), 333.2 mM (in organic phase) - 2-L scale | [5][8] |
| P. putida MC2 | Aqueous media | Glucose | 10 mM | [9][10] |
| P. putida MC2 | Two-phase (aqueous/octanol) | Not specified | 25 mM (overall) | [10] |
| P. putida F107 derivative | Not specified | Not specified | 14 mM (1.74 g/L) | [6] |
| P. putida 2313 | Glucose fed-batch culture | Glucose | 11.5 mM (1.27 g/L) | [3] |
Experimental Protocols
The following protocols are generalized from published methodologies and should be optimized for specific laboratory conditions and microbial strains.
Protocol 1: Preparation of Pseudomonas putida Inoculum
This protocol describes the preparation of a bacterial culture for subsequent use in the biotransformation of toluene.
Materials:
-
Pseudomonas putida strain (e.g., TODE1)
-
Luria-Bertani (LB) medium
-
Mineral Salts Basal (MSB) medium
-
Glucose
-
Appropriate antibiotics (if required for plasmid maintenance)
-
Shaking incubator
-
Centrifuge
Procedure:
-
Inoculate a single colony of the Pseudomonas putida strain into 5 mL of LB medium in a 50 mL culture tube.
-
Incubate overnight at 28°C with shaking (e.g., 200 rpm).
-
Transfer the overnight culture to a larger volume of MSB medium supplemented with a carbon source such as 2 g/L glucose to achieve a starting OD600 of approximately 0.05.
-
Incubate at 28°C with shaking until the culture reaches an OD600 of 1.0.[1]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with fresh MSB medium and resuspend in the desired volume of reaction medium.
Protocol 2: Single-Phase Biotransformation of Toluene
This protocol outlines the procedure for the conversion of toluene to this compound in an aqueous medium.
Materials:
-
Prepared Pseudomonas putida inoculum
-
Mineral Salts Basal (MSB) medium
-
Carbon source (e.g., 2 g/L glucose or n-butanol)
-
Toluene
-
Screw-capped vials or baffled flasks
-
Shaking incubator
Procedure:
-
Resuspend the prepared bacterial cells in MSB medium in screw-capped vials.[1]
-
Supplement the medium with a suitable carbon and energy source, such as 2 g/L glucose or n-butanol.[1]
-
Introduce toluene to the culture. This can be done by adding toluene directly to the medium (e.g., to a final concentration of 1-2 mM) or by supplying it in the vapor phase.[2][11]
-
Incubate the cultures at 28°C with vigorous shaking for a predetermined period (e.g., 24-48 hours).
-
Periodically take samples from the aqueous phase for analysis of this compound concentration.
Protocol 3: Two-Phase (Aqueous-Organic) Biotransformation
This protocol enhances the production of this compound by using an organic solvent to sequester the product and reduce its toxicity to the cells.[5][8]
Materials:
-
Prepared Pseudomonas putida inoculum
-
Mineral Salts Basal (MSB) medium
-
Organic solvent (e.g., n-decanol, oleyl alcohol, or octanol)[5][8][10]
-
Toluene
-
Bioreactor or baffled flasks
-
Shaking incubator or bioreactor setup
Procedure:
-
Prepare the aqueous phase consisting of MSB medium, the bacterial inoculum, a carbon source, and any necessary cofactors.
-
Add the organic solvent to the culture vessel to create a two-phase system. The volume ratio of the organic to the aqueous phase can be optimized (e.g., 1:1).[9]
-
Add toluene, which will primarily partition into the organic phase.
-
Incubate the two-phase system at 28°C with sufficient agitation to ensure adequate mixing and mass transfer between the phases.
-
At desired time points, stop the agitation and allow the phases to separate.
-
Collect samples from both the aqueous and organic phases for the quantification of this compound.
Protocol 4: Quantification of this compound by HPLC
This protocol describes a common method for analyzing the concentration of this compound in culture samples.
Materials:
-
Culture supernatant or organic phase sample
-
Acetonitrile
-
Water (HPLC grade)
-
HPLC system with a C18 column (e.g., TSK-GEL ODS-80TM)[1]
-
UV detector
-
This compound standard
Procedure:
-
Prepare samples by centrifuging the culture to remove cells. If analyzing the organic phase, it may require dilution with a suitable solvent.
-
Set up the HPLC system with a mobile phase, for example, a mixture of water and acetonitrile (e.g., 30:70 v/v).[1]
-
Set the flow rate (e.g., 0.5 mL/min) and the UV detection wavelength (e.g., 220 nm).[1]
-
Inject a known volume of the sample onto the column.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to a standard curve prepared with known concentrations of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the microbial production of this compound.
Caption: General workflow for this compound production.
References
- 1. jseb.jp [jseb.jp]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Integrated bioproduction and extraction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming 3-Methylcatechol Toxicity in Microbial Biotransformation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with 3-methylcatechol (3-MC) toxicity during microbial biotransformation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the microbial production of this compound.
Problem 1: Low or no this compound production.
| Potential Cause | Suggested Solution |
| Substrate Toxicity: High concentrations of the substrate (e.g., toluene) can be toxic to the microbial cells, inhibiting their metabolic activity. | Implement a fed-batch or continuous feeding strategy to maintain the substrate at a low, non-inhibitory concentration. |
| Product Toxicity: Accumulation of this compound is toxic to many microbial strains, leading to decreased cell viability and productivity.[1] | Employ in situ product removal techniques. Options include two-phase partitioning bioreactors with an organic solvent like octanol or a solid adsorbent resin like Amberlite™ XAD-4 or HYTREL polymer beads.[1][2][3] |
| Sub-optimal Culture Conditions: Incorrect pH, temperature, or nutrient levels can negatively impact enzyme activity and cell growth. | Optimize process parameters such as pH, temperature, aeration, and nutrient composition. For example, biotransformation of toluene to 3-MC by a recombinant E. coli has been optimized at 37°C.[2] |
| Catabolite Repression: The presence of a preferred carbon source, like glucose, can repress the expression of the enzymes required for 3-MC production.[4] | Use a minimal salts medium with a non-repressing carbon source or implement an induction strategy after an initial growth phase. |
| Insufficient Enzyme Expression/Activity: The microbial strain may not be expressing the necessary enzymes (e.g., toluene dioxygenase) at a high enough level. | Consider metabolic engineering approaches, such as overexpressing the key enzymes (e.g., the todC1C2BAD genes in Pseudomonas putida) to increase the production rate.[5] |
Problem 2: Decrease in production rate over time.
| Potential Cause | Suggested Solution |
| Accumulation of Toxic Byproducts: Besides 3-MC, other metabolic intermediates might accumulate and inhibit the biotransformation process. | Analyze the culture broth for potential inhibitory byproducts using techniques like HPLC. If identified, process optimization or strain engineering may be necessary to reduce their formation. |
| Cell Viability Loss: Prolonged exposure to even sub-lethal concentrations of 3-MC or the substrate can lead to a gradual loss of viable and productive cells. | Monitor cell viability throughout the biotransformation. Implementing in situ product removal can help maintain a higher viable cell density for a longer duration.[3] |
| Nutrient Limitation: Depletion of essential nutrients in the medium can limit cell maintenance and enzyme synthesis. | Ensure the medium is adequately supplied with all necessary nutrients for the duration of the biotransformation. A fed-batch strategy for key nutrients might be beneficial. |
| Plasmid Instability: In recombinant strains, the plasmid containing the genes for the biotransformation pathway may be lost over time without selective pressure. | Maintain appropriate antibiotic selection in the culture medium if the production plasmid is not stable.[5] |
Problem 3: Difficulty in downstream processing and product recovery.
| Potential Cause | Suggested Solution |
| Product Instability: this compound can be unstable and prone to oxidation, especially at certain pH values or in the presence of light. | Conduct extraction and purification steps promptly after the biotransformation. Store the product under appropriate conditions (e.g., low temperature, protected from light). |
| Emulsion Formation in Two-Phase Systems: When using an organic solvent for in situ product removal, emulsions can form, complicating the separation of the aqueous and organic phases. | Choose a biocompatible organic solvent with favorable phase separation properties. Centrifugation or the use of demulsifying agents may be necessary. |
| Inefficient Extraction from Adsorbents: Recovering the adsorbed 3-MC from resins or polymers can be challenging. | Optimize the desorption process. For example, this compound can be recovered from HYTREL polymer beads by desorption into methanol.[3] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its microbial production challenging?
A1: this compound (3-MC) is a valuable chemical intermediate used in the synthesis of pharmaceuticals and other industrial products.[2] Its microbial production, typically from toluene, is challenging primarily due to the toxicity of both the substrate (toluene) and the product (3-MC) to the microbial biocatalysts.[1] This toxicity limits the achievable product concentration and overall yield.[1]
Q2: What are the primary mechanisms of this compound toxicity?
A2: Catechols, including 3-MC, can be toxic to microorganisms through several mechanisms. They can uncouple NADH conversion from product formation, leading to the generation of harmful reactive oxygen species like hydrogen peroxide. Additionally, 3-MC has been shown to inhibit the oxidation of the substrate, toluene, and at concentrations as low as 0.7 mM, it can reduce the specific growth rate of Pseudomonas putida by 50%. High concentrations of catechols can also cause physical damage to cell envelopes.[6]
Q3: What are the most effective strategies to mitigate 3-MC toxicity?
A3: The most effective strategies focus on preventing the accumulation of 3-MC in the aqueous phase to toxic levels. This is often achieved through in situ product removal (ISPR). Key methods include:
-
Two-Liquid-Phase Bioreactors: An immiscible organic solvent (e.g., octanol) is added to the bioreactor to continuously extract 3-MC from the aqueous culture medium.[1][7]
-
Solid-Liquid Partitioning Bioreactors: Adsorbent materials, such as Amberlite™ XAD-4 resin or HYTREL polymer beads, are used to sequester the produced 3-MC.[2][3]
-
Fed-Batch Systems: Controlled feeding of the substrate (e.g., toluene) helps to minimize both substrate and product toxicity by maintaining them at sub-lethal concentrations.[2]
Q4: Which microbial strains are commonly used for this compound production?
A4: Strains of Pseudomonas putida are frequently used due to their natural ability to metabolize toluene and their relative tolerance to organic solvents.[1] For example, P. putida MC2 is a solvent-tolerant strain that accumulates this compound.[1] Recombinant Escherichia coli strains expressing genes from the toluene degradation pathway of Pseudomonas have also been successfully used for 3-MC production.[2]
Q5: How can metabolic engineering improve this compound production?
A5: Metabolic engineering can significantly enhance 3-MC production by:
-
Increasing Enzyme Expression: Overexpressing the genes responsible for the conversion of toluene to 3-MC, such as the todC1C2BAD genes, can lead to higher production rates.[5]
-
Blocking Further Degradation: In wild-type strains, 3-MC is an intermediate that is further metabolized. Knocking out the genes for these downstream enzymes (e.g., todE, which encodes this compound 2,3-dioxygenase) allows for the accumulation of 3-MC.[4]
-
Improving Strain Robustness: Engineering strains for increased tolerance to organic solvents and toxic compounds can improve their performance in bioproduction processes.[8][9]
Quantitative Data Summary
Table 1: Comparison of this compound Production Under Different Bioreactor Conditions
| Biocatalyst | Bioreactor System | Substrate | Key Strategy | Max. 3-MC Concentration | Reference |
| E. coli (pDTG602) | Single-phase aqueous | Toluene | Adsorbent resin (Amberlite™ XAD-4) | 12 mM | [2] |
| P. putida MC2 | Single-phase aqueous | Toluene | - | 10 mM | [1] |
| P. putida F107 | Single-phase aqueous | Toluene | Overexpression of tod genes | 14 mM (1.74 g/L) | [5] |
| P. putida MC2 | Two-liquid-phase (50% v/v octanol) | Toluene | In situ product extraction | 25 mM (overall) | [1] |
| P. putida TODE1 | Two-liquid-phase (n-decanol/n-butanol) | Toluene | Medium supplementation & two-step cell prep | 160.5 mM (overall in 2-L scale) | [10] |
| P. putida MC2 | Solid-liquid two-phase (HYTREL beads) | Toluene | In situ product adsorption | Production rate of 350 mg/L-h | [3] |
Experimental Protocols
1. Protocol for Determination of this compound Concentration (Arnow's Method)
This method is a colorimetric assay for the quantification of catechols.
-
Reagents:
-
0.5 M HCl
-
Nitrite-molybdate reagent (10 g sodium nitrite and 10 g sodium molybdate dissolved in 100 mL distilled water)
-
1 M NaOH
-
-
Procedure:
-
To 1 mL of the sample (aqueous phase), add 1 mL of 0.5 M HCl.
-
Add 1 mL of the nitrite-molybdate reagent and mix well.
-
After 3 minutes, add 1 mL of 1 M NaOH and mix.
-
Measure the absorbance of the resulting colored solution at the appropriate wavelength (typically around 510-520 nm) using a spectrophotometer.
-
Quantify the concentration using a standard curve prepared with known concentrations of this compound. Note: For samples from an organic phase (e.g., octanol), the method needs to be adapted as described in the literature.
-
2. Protocol for Plate Assay to Screen for 3-MC Producing Colonies
This assay allows for the qualitative screening of microbial colonies that produce catechols.
-
Reagents:
-
p-Toluidine reagent
-
-
Procedure:
-
Grow microbial colonies on an appropriate agar medium (e.g., minimal medium with a suitable carbon source).
-
Expose the plates to toluene vapors in a desiccator to induce the production of 3-MC.
-
After incubation, flood the plates with the p-toluidine reagent.
-
Colonies producing catechols will develop a brown precipitate in the surrounding agar.
-
Visualizations
Caption: Biotransformation of toluene to this compound and the associated product toxicity loop.
Caption: Workflow for selecting a strategy to overcome this compound toxicity in biotransformation.
Caption: Overview of ortho- and meta-cleavage pathways for catechol degradation in microbes.
References
- 1. researchgate.net [researchgate.net]
- 2. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel solid-liquid two-phase partitioning bioreactor for the enhanced bioproduction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxic Effects of Catechol and 4-Chlorobenzoate Stresses on Bacterial Cells [jmicrobiol.or.kr]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. Increasing Solvent Tolerance to Improve Microbial Production of Alcohols, Terpenoids and Aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Methylcatechol Enzymatic Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic degradation of 3-Methylcatechol.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of this compound?
A1: The primary enzyme involved in the aerobic degradation of this compound is Catechol 2,3-dioxygenase (C23O) . This enzyme catalyzes the extradiol (or meta-cleavage) of the aromatic ring, a key step in the breakdown of catecholic compounds.[1][2][3]
Q2: What are the typical optimal pH and temperature ranges for Catechol 2,3-dioxygenase activity?
A2: The optimal conditions for Catechol 2,3-dioxygenase vary depending on the microbial source of the enzyme. Generally, the optimal pH is in the neutral to slightly alkaline range, and the optimal temperature can vary from mesophilic to thermophilic conditions. Below is a summary of reported optimal conditions from different bacterial species.
Data Presentation: Optimal Conditions for Catechol 2,3-Dioxygenase
| Microbial Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Planococcus sp. strain S5 | 8.0 | 60 | [4] |
| Gordonia polyisoprenivorans (cell-free extract) | 7.0 | Not Specified | |
| Pseudomonas putida mt-2 | Not Specified | Not Specified | [5] |
| Bacillus stearothermophilus | Not Specified | 50 | |
| Pseudomonas strains ZJF08 and S-47 | Not Specified | 30-40 | |
| Mutant from Planococcus strain | Slightly more tolerant to alkaline pH | 35 | [6] |
Experimental Protocols
Detailed Methodology for Determining Optimal pH and Temperature
This protocol outlines the steps to determine the optimal pH and temperature for the enzymatic degradation of this compound using Catechol 2,3-dioxygenase.
Materials:
-
Purified Catechol 2,3-dioxygenase or cell-free extract containing the enzyme
-
This compound solution (substrate)
-
A range of buffers with different pH values (e.g., phosphate-citrate for pH 3-5, Sörensen's phosphate for pH 6-8, borate for pH 9)[4]
-
Spectrophotometer capable of measuring absorbance at 375 nm[4][5]
-
Temperature-controlled water bath or incubator
-
Cuvettes
-
Micropipettes and tips
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or water).
-
Prepare a series of buffers covering a wide pH range (e.g., pH 4.0 to 10.0).
-
Dilute the enzyme preparation to a suitable concentration with a storage buffer.
-
-
Optimal pH Determination:
-
Set up a series of reactions, each containing a different pH buffer.
-
For each reaction, add the buffer, a fixed amount of this compound solution, and water to a final volume.
-
Equilibrate the reaction mixtures at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding a fixed amount of the enzyme solution.
-
Immediately measure the initial rate of reaction by monitoring the increase in absorbance at 375 nm, which corresponds to the formation of the meta-cleavage product, 2-hydroxy-6-oxo-hepta-2,4-dienoate.[4][5]
-
Plot the initial reaction rate against the pH to determine the optimal pH.
-
-
Optimal Temperature Determination:
-
Set up a series of reactions using the optimal pH buffer determined in the previous step.
-
Incubate the reaction mixtures at various temperatures (e.g., 20°C to 70°C).
-
Initiate the reaction by adding the enzyme.
-
Measure the initial rate of reaction at each temperature as described above.
-
Plot the initial reaction rate against the temperature to determine the optimal temperature.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | 1. Incorrect pH or Temperature: The reaction conditions are outside the optimal range for the enzyme. 2. Enzyme Denaturation: Improper storage or handling has led to loss of enzyme structure and function.[7] 3. Substrate Inhibition: High concentrations of this compound can inhibit the enzyme. 4. Missing Cofactors: Some dioxygenases require cofactors like Fe(II) for activity. | 1. Systematically vary the pH and temperature to find the optimal conditions using the protocol above. 2. Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C) and avoid repeated freeze-thaw cycles.[7] 3. Perform a substrate concentration curve to determine the optimal substrate concentration and identify any potential inhibition. 4. Check the literature for specific cofactor requirements of your enzyme and supplement the reaction mixture if necessary. |
| High Background Absorbance | 1. Substrate Auto-oxidation: this compound can auto-oxidize, leading to a non-enzymatic increase in absorbance. 2. Contaminants in Reagents: Impurities in the substrate or buffer may absorb at the detection wavelength. | 1. Run a control reaction without the enzyme to measure the rate of auto-oxidation and subtract it from the enzymatic reaction rate. 2. Use high-purity reagents and freshly prepared solutions. |
| Inconsistent Results | 1. Pipetting Errors: Inaccurate pipetting of enzyme or substrate. 2. Temperature Fluctuations: Inconsistent temperature control during the assay. 3. Enzyme Instability: The enzyme may be unstable under the assay conditions, leading to a rapid loss of activity over time. | 1. Use calibrated micropipettes and ensure proper pipetting technique. 2. Use a reliable water bath or incubator with stable temperature control. 3. Perform a time-course experiment to check for enzyme stability. If the reaction rate decreases rapidly, shorten the assay time or consider stabilizing additives. |
| Precipitate Formation | 1. Low Solubility of Substrate or Product: this compound or its degradation product may have limited solubility in the reaction buffer. 2. Protein Precipitation: The enzyme may precipitate at non-optimal pH or temperature. | 1. Try adding a small amount of a co-solvent (e.g., DMSO or ethanol) to increase solubility, ensuring it does not inhibit the enzyme. 2. Ensure the reaction pH and temperature are within the enzyme's stability range. |
Visualizations
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. catechol degradation II (meta-cleavage pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity of a Carboxyl-Terminal Truncated Form of Catechol 2,3-Dioxygenase from Planococcus sp. S5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
troubleshooting low yields in 3-Methylcatechol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Methylcatechol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound include:
-
Demethylation of Guaiacol Derivatives: This involves the removal of a methyl group from a guaiacol derivative.
-
Methylation of Catechol: This route involves the selective addition of a methyl group to catechol.
-
Hydroxylation of o-Cresol: This method introduces a hydroxyl group to o-cresol.
-
Biocatalytic Synthesis: This approach often utilizes microorganisms to convert substrates like toluene into this compound.
Q2: What are the typical side products observed in this compound synthesis?
A2: Common side products can vary depending on the synthetic route. For instance, in the methylation of catechol, over-methylation can lead to the formation of veratrole.[1] In biocatalytic routes, incomplete conversion or side reactions catalyzed by the microorganism can result in various byproducts.
Q3: How can I purify this compound?
A3: Purification of this compound can be challenging due to its similar properties to starting materials and byproducts. Common purification techniques include fractional distillation and extractive distillation using a high-boiling polyol like glycerol.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Demethylation of Guaiacol
Problem 1: Low yield of this compound due to incomplete demethylation.
| Potential Cause | Troubleshooting Solution |
| Insufficient Reagent | Ensure the demethylating agent (e.g., hydrobromic acid) is used in the correct stoichiometric ratio.[3] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. For hydrobromic acid, maintaining a temperature of 85-95°C is crucial.[3] |
| Inefficient Methyl Group Trapping (Biocatalytic) | In biocatalytic demethylation, use a "methyl trap" like ethyl 3-mercaptopropionate to drive the reaction towards the product.[4] |
Problem 2: Product degradation or side reactions.
| Potential Cause | Troubleshooting Solution |
| Oxidation of Catechol Product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catechol product.[4] |
| Isomerization in Biocatalytic Demethylation | Optimize the choice of methyl acceptor and enzyme to minimize the intramolecular transfer of the methyl group.[4] |
Route 2: Methylation of Catechol
Problem 1: Low selectivity for this compound, with significant formation of 4-Methylcatechol and Veratrole.
| Potential Cause | Troubleshooting Solution |
| Non-selective Methylating Agent | Use a regioselective methylating agent or a catalyst system that favors methylation at the 3-position.[5][6] |
| Incorrect Stoichiometry of Base | Carefully control the amount of base used. An excess of base can promote double methylation to form veratrole, while too little can result in incomplete reaction.[7] |
| Suboptimal Catalyst | Screen different acid-base catalysts to find one with high selectivity for O-methylation over C-methylation.[1] |
Problem 2: Low overall yield.
| Potential Cause | Troubleshooting Solution |
| Inhibitory Byproducts (Enzymatic) | In enzymatic methylation, the byproduct S-adenosyl-L-homocysteine (SAH) can inhibit the methyltransferase. Use a nucleosidase to break down SAH and improve the overall conversion.[5][6] |
| Poor Reaction Conditions | Optimize reaction parameters such as temperature, solvent, and reaction time.[8][9] |
Route 3: Biocatalytic Synthesis from Toluene
Problem 1: Low product yield due to toxicity.
| Potential Cause | Troubleshooting Solution |
| Product Inhibition/Toxicity | High concentrations of this compound can be toxic to the microorganisms and inhibit the enzymes responsible for its production.[10] |
| Substrate Toxicity | Toluene can also be toxic to the biocatalyst at high concentrations. |
Solution: Implement an in situ product removal strategy, such as using a two-phase system with an organic solvent like octanol to extract the this compound as it is formed.[10][11] This keeps the aqueous concentration low, reducing toxicity and improving the overall yield.
Problem 2: Inefficient conversion.
| Potential Cause | Troubleshooting Solution |
| Suboptimal Culture Conditions | Optimize culture parameters such as pH, temperature, and nutrient composition to enhance the productivity of the microorganism. |
| Low Enzyme Activity | Consider using a genetically engineered strain that overexpresses the necessary enzymes for the conversion of toluene to this compound. |
Experimental Protocols
Protocol 1: Demethylation of Guaiacol using Hydrobromic Acid
This protocol is adapted from Organic Syntheses.[3]
Materials:
-
Guaiacol
-
48% Hydrobromic acid
-
Toluene for recrystallization
Procedure:
-
In a round-bottom flask equipped with a stirrer, reflux condenser, and a distillation column, add guaiacol and 48% hydrobromic acid.
-
Gently heat the mixture with continuous stirring to maintain a vapor temperature of 85–95°C at the head of the column.
-
The condensed mixture of water and guaiacol is passed through an automatic separator, with the guaiacol being returned to the reaction flask.
-
The gaseous methyl bromide generated is collected.
-
After the reaction is complete, cool the mixture and distill the residue under reduced pressure.
-
Collect the fraction boiling at 124–125°C / 12 mm Hg.
-
Recrystallize the collected fraction from toluene to obtain pure catechol. The expected yield is 85-87%.[3]
Protocol 2: Biocatalytic Demethylation of Guaiacol Derivatives
This protocol is based on the work by Kuprat et al.[4]
Materials:
-
Guaiacol derivative
-
Cobalamin-dependent methyltransferase (e.g., from Acetobacterium woodii)
-
Corrinoid protein
-
Ethyl 3-mercaptopropanoate (methyl trap)
-
MOPS buffer (50 mM, 150 mM KCl, pH 6.5)
Procedure:
-
Prepare the reaction mixture in an anaerobic environment.
-
To the MOPS buffer, add the guaiacol derivative, the methyltransferase, the corrinoid protein, and ethyl 3-mercaptopropanoate.
-
Incubate the reaction at 30°C with stirring for 24 hours.
-
Monitor the reaction progress by HPLC or GC to determine the conversion to the corresponding catechol.
Data Presentation
Table 1: Comparison of Yields for Different this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reported Yield | Reference |
| Demethylation | Guaiacol | 48% Hydrobromic Acid | 85-87% (for Catechol) | [3] |
| Biocatalytic Demethylation | Guaiacol derivatives | Cobalamin methyltransferase, Thiol methyl trap | >90% conversion | [4] |
| O-Methylation | Catechol | Dimethyl carbonate, Aluminophosphate catalyst | ~70% selectivity for guaiacol | [12] |
| Biocatalytic Synthesis | Toluene | Pseudomonas putida MC2 | 10 mM in aqueous media, 25 mM with solvent extraction | [10] |
| Hydroxylation | p-Cresol | Hydrogen peroxide, TS-1 zeolite catalyst | 12.6% | [13] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101219938B - Guaiacol synthesizing method - Google Patents [patents.google.com]
- 8. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Integrated bioproduction and extraction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CN1097575C - Process for preparing 4-methyl catechol - Google Patents [patents.google.com]
minimizing by-product formation in 3-Methylcatechol production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 3-Methylcatechol.
Troubleshooting Guide
This section addresses common issues encountered during this compound synthesis and offers potential solutions.
| Problem ID | Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| 3MC-T01 | Presence of 4-Methylcatechol isomer in the final product. | Non-selective reaction conditions, particularly in chemical synthesis routes involving cresol as a starting material. | Optimize catalyst selectivity. For biocatalytic routes, utilize specific enzymes or engineered microorganisms known for high regioselectivity. Purification via fractional distillation or crystallization may be necessary.[1] |
| 3MC-T02 | Formation of dark-colored, polymeric by-products. | Oxidation of catechol products, especially in the presence of molecular oxygen. This is a common issue in both chemical and biocatalytic methods.[2] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use antioxidants or reducing agents in the reaction or work-up steps.- In biocatalytic demethylation, anaerobic conditions can be employed.[2] |
| 3MC-T03 | Low yield of this compound. | - Suboptimal reaction temperature or pH.- Incomplete conversion of starting material.- Product inhibition in biocatalytic processes. | - Systematically optimize reaction parameters such as temperature, pH, and reaction time.- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.- For biocatalytic methods, consider in-situ product removal to alleviate toxicity and inhibition. |
| 3MC-T04 | Formation of quinone by-products. | Over-oxidation of the catechol ring. This can be initiated by the presence of oxygen or other oxidizing agents.[2] | - Minimize exposure to air and light.- Use a milder oxidizing agent or control its stoichiometry carefully.- Purify the final product promptly after synthesis to prevent degradation. |
| 3MC-T05 | Inconsistent reaction outcomes. | Variability in raw material quality, catalyst activity, or precise control of reaction conditions. | - Ensure the purity of starting materials.- Standardize catalyst preparation and activation procedures.- Implement strict control over reaction parameters using automated lab reactors if possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in this compound synthesis?
A1: The most frequently encountered by-products include the isomeric 4-Methylcatechol, especially in non-selective chemical syntheses. Other common impurities are polymeric materials and quinones, which arise from the oxidation of the catechol ring.[2] In syntheses starting from guaiacol, incomplete demethylation can leave residual starting material.
Q2: How can I minimize the formation of the 4-Methylcatechol isomer?
A2: Minimizing the formation of 4-Methylcatechol primarily depends on the chosen synthetic route. Biocatalytic methods often offer higher regioselectivity compared to traditional chemical synthesis. For instance, using engineered Pseudomonas putida strains can favor the production of this compound from toluene. In chemical routes, careful selection of catalysts and optimization of reaction conditions are crucial. If isomer formation is unavoidable, purification methods like extractive distillation can be employed to separate the isomers.[1]
Q3: What is the impact of temperature and pH on by-product formation?
A3: Temperature and pH are critical parameters, especially in biocatalytic syntheses. For enzymatic reactions, operating outside the optimal temperature and pH range can lead to reduced enzyme activity and stability, potentially increasing the relative amount of by-products due to side reactions or incomplete conversion. For example, the activity of catechol 2,3-dioxygenase, an enzyme involved in catechol metabolism, is significantly influenced by pH and temperature, with optimal activity often observed between pH 6.0-8.0 and 30-50°C.[3]
Q4: Are there any specific analytical methods recommended for detecting by-products in this compound production?
A4: Yes, several analytical techniques are suitable for identifying and quantifying by-products. High-Performance Liquid Chromatography (HPLC) is a versatile method for separating and quantifying this compound and its isomers. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile by-products and confirming the structure of impurities.[4][5] For monitoring reaction progress, Thin Layer Chromatography (TLC) can be a quick and useful tool.
Q5: How can I prevent the formation of colored impurities in my final product?
A5: The formation of colored impurities, often polymeric or quinone-based, is typically due to oxidation. To prevent this, it is recommended to perform the synthesis and subsequent work-up under an inert atmosphere, such as nitrogen or argon.[2] Minimizing the reaction mixture's exposure to light can also be beneficial. Adding small amounts of antioxidants or reducing agents during purification and storage can help maintain the product's quality.
Experimental Protocols
Protocol 1: Biocatalytic Production of this compound from Toluene
This protocol is based on the use of a recombinant Pseudomonas putida strain.
-
Strain Cultivation:
-
Inoculate a suitable culture medium (e.g., minimal salts medium supplemented with a carbon source) with the recombinant P. putida strain.
-
Grow the culture at the optimal temperature (typically 30°C) with agitation until the desired cell density is reached.
-
-
Biotransformation:
-
Induce the expression of the required enzymes if an inducible promoter system is used.
-
Add toluene to the culture. Toluene can be supplied from a second organic phase (e.g., octanol) to control its concentration in the aqueous phase and reduce substrate toxicity.
-
Maintain the pH of the culture within the optimal range for the enzymes (e.g., pH 7.0).
-
Monitor the formation of this compound over time using HPLC.
-
-
Product Extraction and Purification:
-
Separate the cells from the culture medium by centrifugation.
-
Extract the this compound from the supernatant using a suitable organic solvent.
-
Purify the product from the organic extract, for example, by crystallization or chromatography.
-
Protocol 2: Chemical Synthesis of this compound via Demethylation of Guaiacol
This protocol describes a general procedure for the demethylation of guaiacol.
-
Reaction Setup:
-
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve guaiacol in a suitable solvent.
-
Add a demethylating agent. Common reagents include hydrobromic acid or boron tribromide.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
-
Reaction Conditions:
-
Heat the reaction mixture to the appropriate temperature and maintain for the required duration. The optimal temperature and time will depend on the specific demethylating agent and solvent used.
-
Monitor the progress of the reaction by TLC or GC to ensure complete conversion of guaiacol.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction carefully (e.g., by adding water or a suitable buffer).
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove any residual acid or salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation under reduced pressure or by recrystallization.[1]
-
Visualizations
Caption: Key pathways for this compound synthesis and by-product formation.
Caption: A logical workflow for troubleshooting by-product formation in this compound synthesis.
References
- 1. US5679223A - Method for separating and purifying catechol mixtures - Google Patents [patents.google.com]
- 2. Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Temperature and pH on the Activities of Catechol 2,3-dioxygenase Obtained from Crude Oil Contaminated Soil in Ilaje, Ondo State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in 3-Methylcatechol HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Methylcatechol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the HPLC analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In the context of this compound analysis, components of biological fluids like plasma, serum, or urine can suppress or enhance the signal of this compound, leading to inaccurate quantification.[1][2] This can negatively affect the accuracy, precision, and sensitivity of the analytical method.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The two most common methods to assess matrix effects are the post-extraction spike and the post-column infusion methods.
-
Post-Extraction Spike: In this quantitative method, a known amount of this compound is added to a blank matrix extract. The response is then compared to that of the analyte in a neat solvent at the same concentration. A significant difference in response indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the HPLC eluent after the analytical column. A blank matrix sample is then injected. Any suppression or enhancement of the baseline signal as the matrix components elute indicates the presence of matrix effects.
Q3: What are the common sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The most effective way to combat matrix effects is through rigorous sample cleanup. Common techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering compounds from the sample matrix.
-
Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method that separates compounds based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): This is a simpler but generally less clean method often used for plasma and serum samples. It is more likely to result in significant matrix effects compared to SPE and LLE.
Q4: Can I use a surrogate matrix for my calibration standards if I cannot obtain a blank matrix for this compound?
A4: Yes, using a surrogate matrix is a viable approach when a true blank matrix is unavailable, for instance, due to the endogenous presence of the analyte or its widespread presence from dietary sources.[3] A common surrogate matrix is a solution of bovine serum albumin (BSA) in phosphate-buffered saline.[3] It is crucial to validate the surrogate matrix to ensure that it mimics the matrix effects of the actual samples.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Interaction of this compound with active sites on the column; Inappropriate mobile phase pH. | - Use a column with end-capping or a base-deactivated stationary phase.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Ensure the sample solvent is compatible with the mobile phase. |
| Inconsistent Retention Times | Fluctuations in column temperature; Inconsistent mobile phase composition; Column degradation. | - Use a column oven to maintain a stable temperature.[4]- Prepare fresh mobile phase daily and ensure proper mixing.[4]- Use a guard column and replace the analytical column if performance degrades. |
| High Backpressure | Particulate matter from the sample blocking the column frit; Precipitation of matrix components. | - Filter all samples and mobile phases before use.- Employ a more effective sample cleanup method to remove proteins and other macromolecules.- Backflush the column with a strong solvent. |
| Low Analyte Recovery | Inefficient extraction during sample preparation; Degradation of this compound. | - Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH).- Investigate the stability of this compound under the storage and analytical conditions. Catechols can be susceptible to oxidation. |
| Significant Signal Suppression or Enhancement | Co-elution of matrix components with this compound. | - Improve sample cleanup using a more selective SPE sorbent or a multi-step LLE.- Modify the HPLC gradient to better separate this compound from interfering peaks.- Consider derivatization of this compound to shift its retention time and improve selectivity. |
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of catechols in biological matrices. Note that data for the closely related compound 4-methylcatechol and other catechols are used as illustrative examples due to the limited availability of specific data for this compound.
Table 1: Recovery and Matrix Effect Data for Catechols in Urine
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| 4-Methylcatechol | LLE with ether | Not explicitly stated, but method was quantitative | Not explicitly stated, but conjugates were hydrolyzed | [5][6] |
| Hydroxytyrosol | Dried Urine Spot | 48.6 - 105.4 | 45.4 - 104.1 | [7] |
| Catechol | Dried Urine Spot | 48.6 - 105.4 | 45.4 - 104.1 | [7] |
Table 2: Recovery and Matrix Effect Data for Catechol Estrogens in Human Plasma
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (Ion Suppression %) | Reference |
| 2-Hydroxyestrone | SPE | 85.3 | 94.0 | [8] |
| 4-Hydroxyestrone | SPE | 88.1 | 96.1 | [8] |
| 2-Hydroxyestradiol | SPE | 82.7 | 94.7 | [8] |
| 4-Hydroxyestradiol | SPE | 84.2 | 96.5 | [8] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from a method for the analysis of catechol and 4-methylcatechol in human urine.[5][6]
-
Enzymatic Hydrolysis: To a 5 mL urine sample, add 1 mL of acetate buffer (0.1 M, pH 5.0) and 50 µL of β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for 16 hours to deconjugate the metabolites.
-
Acidification: After incubation, acidify the sample to pH 1-2 with 6 M HCl.
-
Extraction: Add 10 mL of diethyl ether to the acidified urine sample in a screw-cap tube. Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper ether layer to a clean tube.
-
Repeat Extraction: Repeat the extraction (steps 3-5) with another 10 mL of diethyl ether and combine the ether extracts.
-
Evaporation: Evaporate the combined ether extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial HPLC mobile phase (e.g., 200 µL) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma/Serum
This is a general protocol for the extraction of phenolic compounds from plasma or serum and should be optimized for this compound.
-
Sample Pre-treatment: To 1 mL of plasma or serum, add 1 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18/anion-exchange) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences, followed by 3 mL of 5% methanol in water to remove less polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound from the cartridge with 2 x 1.5 mL of an appropriate solvent, such as methanol or acetonitrile, potentially with a small percentage of formic or acetic acid to ensure the analyte is in a neutral state.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial HPLC mobile phase for analysis.
Visualizations
Caption: A logical workflow for troubleshooting common HPLC analysis issues.
Caption: An experimental workflow for sample preparation in this compound HPLC analysis.
References
- 1. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Quantitative analysis of catechol and 4-methylcatechol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimization of 3-Methylcatechol Extraction from Soil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 3-Methylcatechol from soil samples.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting low recovery of this compound. What are the potential causes and solutions?
A1: Low recovery is a common issue that can stem from several factors throughout the experimental workflow.
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Inefficient Extraction: The chosen solvent may not be optimal for this compound, or the extraction parameters (time, temperature, solvent-to-soil ratio) may need optimization.
-
Solution: Consider switching to a more polar solvent or a solvent mixture, such as methanol or acetone/hexane.[1] Ensure adequate mixing and contact time between the solvent and the soil sample. For methods like ultrasonic or microwave-assisted extraction, optimizing the power and duration is crucial.[2][3]
-
-
Strong Analyte-Matrix Interactions: this compound can bind strongly to soil organic matter or clay particles, making it difficult to extract.
-
Solution: Pre-treating the soil sample to disrupt these interactions can be beneficial. Aging of spiked samples can simulate weathering and the formation of strong analyte-matrix bonds.[1] Adjusting the pH of the extraction solvent can also help by altering the charge of the soil components and the analyte.
-
-
Analyte Degradation: this compound, like other phenols, can be susceptible to oxidation, especially at high temperatures or in the presence of certain metal ions in the soil.
-
Solution: Minimize the extraction temperature and time.[4] Consider extracting under an inert atmosphere (e.g., nitrogen) and adding antioxidants to the extraction solvent.
-
-
Sample Pre-treatment Issues: Improper drying or sieving of the soil can affect extraction efficiency.
-
Solution: It is critical to dry soil samples at a low temperature (<60°C) to prevent the loss of volatile components like this compound.[5] Sieving the soil to a uniform particle size (e.g., -180 microns) can improve the reproducibility of the extraction by increasing the surface area available for solvent contact.[5]
-
Q2: My chromatograms show high background noise or interfering peaks. How can I clean up my extract?
A2: High background noise is often due to the co-extraction of other organic compounds from the soil matrix.
-
Solution: A post-extraction clean-up step is recommended. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent that retains the interfering compounds while allowing this compound to pass through, or vice-versa. Alternatively, a liquid-liquid extraction with a pH adjustment can be used to separate acidic compounds like this compound from neutral and basic interferences. For example, after ultrasonic extraction of nitrophenols, a strong alkaline solution was used to remove the underlying organic phase, followed by acidification to re-extract the analytes.[6]
Q3: I am observing poor reproducibility between replicate samples. What could be the cause?
A3: Poor reproducibility can be attributed to sample inhomogeneity or variations in the extraction procedure.
-
Solution: Ensure that the soil sample is thoroughly homogenized before taking subsamples for extraction.[7] This can be achieved by grinding and sieving the sample to a uniform particle size.[5] It is also important to maintain consistent experimental conditions for all replicates, including extraction time, temperature, solvent volume, and agitation speed. Automating the extraction process where possible can also improve reproducibility.
Q4: Should I derivatize my this compound extract before GC analysis?
A4: Yes, derivatization is highly recommended for analyzing polar compounds like this compound by gas chromatography (GC).
-
Reasoning: Derivatization increases the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.[8][9] Silylation is a common derivatization technique for phenols, where an active hydrogen is replaced with a non-polar trimethylsilyl (TMS) group.[8] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[10]
-
Procedure: The derivatization reaction typically involves heating the dried extract with the silylating reagent at a specific temperature (e.g., 75°C) for a set time (e.g., 30-45 minutes).[10]
Q5: Which extraction method is best for this compound from soil?
A5: The best method depends on your specific requirements, such as sample throughput, available equipment, and solvent consumption.
-
Microwave-Assisted Extraction (MAE): Offers rapid extraction times and reduced solvent usage.[1][11]
-
Ultrasonic Extraction (UAE): A simple and effective method that can improve extraction efficiency through cavitation.[3][12]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that is sensitive and can be easily automated and coupled with GC analysis.[13]
-
Conventional Solvent Extraction (e.g., Soxhlet or Shaker): Generally requires longer extraction times and larger solvent volumes but can be effective.[4][14]
A decision tree to guide method selection is provided in the visualization section below.
Data Presentation: Comparison of Extraction Methods for Phenolic Compounds in Soil
The following tables summarize quantitative data from studies on the extraction of phenolic compounds from soil, which can serve as a starting point for optimizing this compound extraction.
Table 1: Microwave-Assisted Extraction (MAE) of Methylphenols from Soil
| Parameter | Optimized Value | Reference |
| Analyte | o-cresol, m-cresol, p-cresol | [1][11] |
| Solvent | Hexane-Acetone | [1][11] |
| Solvent Volume | Optimized via factorial design | [1][11] |
| Acetone Percentage | Optimized via factorial design | [1][11] |
| Temperature | Optimized via factorial design | [1][11] |
| Pre-treatment | Spiked soil aged for 25 days | [1][11] |
| Analysis | Direct GC-FID without cleanup | [1] |
Table 2: Ultrasonic Extraction of Nitrophenols from Soil
| Parameter | Value/Range | Reference |
| Analyte | Three Nitrophenol Compounds | [6] |
| Extraction Solvent | Dichloromethane/n-hexane (2:1, v/v) | [6] |
| Cleanup | Liquid-liquid extraction with pH adjustment | [6] |
| Final Solvent | 10% acetonitrile aqueous solution | [6] |
| Analysis | HPLC-MS | [6] |
| Recoveries | 61.7% - 90.8% | [6] |
| Detection Limits | 0.1 - 0.2 µg/kg | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is adapted from a method developed for phenol and methylphenol isomers in soil.[1][11]
-
Sample Preparation:
-
Extraction:
-
Add an optimized volume of hexane-acetone solvent mixture to the vessel. The optimal ratio should be determined experimentally using a factorial design.[1]
-
Seal the vessel and place it in the microwave extractor.
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Irradiate the sample with microwaves. The optimal temperature and time should be determined using a central composite design.[1]
-
-
Post-Extraction:
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Allow the vessel to cool to room temperature.
-
Filter the extract to remove soil particles.
-
The extract may be suitable for direct analysis by GC-FID.[1] If necessary, perform a cleanup step as described in the FAQs.
-
For GC-MS analysis, proceed with derivatization.
-
Protocol 2: Ultrasonic Extraction (UAE)
This protocol is adapted from a method for extracting nitrophenols from soil.[6]
-
Sample Preparation:
-
Prepare the soil sample as described in Protocol 1.
-
Weigh an appropriate amount of soil into a vial.
-
-
Extraction:
-
Add a measured volume of dichloromethane/n-hexane (2:1, v/v) to the vial.
-
Place the vial in an ultrasonic bath and sonicate for a predetermined time (e.g., 30 minutes).[3] The optimal time and power should be determined experimentally.
-
-
Cleanup (Liquid-Liquid Extraction):
-
Transfer the extract to a separatory funnel.
-
Add a strong alkaline aqueous solution (pH > 12) and shake to partition interferences into the organic phase.
-
Discard the organic phase.
-
Acidify the aqueous phase to pH < 2.
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Extract the this compound from the acidified aqueous phase with dichloromethane-ethyl acetate (4:1, v/v).[6]
-
-
Final Preparation:
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Concentrate the final extract and dilute to a known volume with a suitable solvent (e.g., 10% acetonitrile aqueous solution for HPLC or a volatile solvent for GC after derivatization).[6]
-
Mandatory Visualizations
Caption: General workflow for the extraction and analysis of this compound from soil.
Caption: Decision tree for selecting a suitable extraction method.
References
- 1. Optimization of a Microwave-assisted Extraction Method for Phenol and Methylphenol Isomers in Soil Samples Using a Central Composite Design - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Study of the feasibility of focused microwave-assisted soxhlet extraction of N-methylcarbamates from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 7. mpbio.com [mpbio.com]
- 8. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. epa.gov [epa.gov]
Technical Support Center: Overcoming the Inhibitory Effects of 3-Methylcatechol on Microbial Growth
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the inhibitory effects of 3-Methylcatechol on microbial growth during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Significant reduction in microbial growth rate or complete growth arrest after introducing this compound.
Possible Cause: this compound is known to be toxic to many microorganisms, leading to inhibition of metabolic processes and cell death.[1][2] High concentrations of 3-substituted catechols can uncouple NADH conversion and product formation, leading to the formation of hydrogen peroxide.
Solution:
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Reduce the effective concentration of this compound:
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Implement a two-phase cultivation system: This is a highly effective strategy to sequester the toxic product away from the microbial cells.[1][2][3] An organic solvent that is immiscible with the aqueous culture medium is used to extract this compound as it is produced.
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Liquid-Liquid Two-Phase System: Use a biocompatible organic solvent like n-decanol or octanol.[1][2][3] These solvents have a high partition coefficient for this compound, effectively reducing its concentration in the aqueous phase where the microbes are growing.[1][3]
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Solid-Liquid Two-Phase System: Employ a solid adsorbent polymer, such as HYTREL®, to absorb this compound from the medium.[4][5] This can be in the form of beads or sheets within the bioreactor.[4][5]
-
-
-
Optimize Culture Conditions:
-
Media Supplementation: Supplementing the growth medium with additional carbon/energy sources like glycerol can enhance cell viability and productivity in the presence of this compound.[3] The addition of specific metal cations, such as Fe²⁺, can act as a cofactor for enzymes involved in the production pathway, potentially improving the overall process efficiency.[3]
-
pH Control: The pH of the culture medium can influence the toxicity of this compound and the overall metabolic activity of the microorganisms. Experiment with different pH levels to find the optimal condition for your specific strain.
-
Issue 2: Low yield of the desired product in a biocatalytic process involving this compound as an intermediate or product.
Possible Cause: Product inhibition is a common issue where the accumulation of this compound inhibits the enzymatic activity responsible for its own production or other essential metabolic pathways.[1]
Solution:
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In situ Product Removal: As described in Issue 1, implementing a two-phase system is a primary strategy to continuously remove this compound from the vicinity of the cells, thereby alleviating product inhibition and allowing for higher overall yields.[1][3][4][5]
-
Strain Engineering:
-
Overexpression of Efflux Pumps: Genetically modify your microbial strain to overexpress efflux pumps that can actively transport this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Engineering: Engineer the metabolic pathways of your microorganism to enhance its tolerance to this compound. This can involve modifying gene expression to improve stress response mechanisms.[6][7]
-
-
Fed-batch or Continuous Culture: Instead of a batch culture where this compound can accumulate to toxic levels, consider a fed-batch or continuous culture strategy. This allows for controlled feeding of the substrate and removal of the product, maintaining a sub-lethal concentration of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound toxicity to microbial cells?
A1: The toxicity of this compound is multifaceted. It can disrupt cell membranes, leading to increased permeability and loss of integrity.[8] High concentrations of 3-substituted catechols have been shown to uncouple NADH conversion from product formation, which can lead to the production of damaging reactive oxygen species like hydrogen peroxide. It can also inhibit key metabolic enzymes, including those involved in its own degradation pathway.
Q2: How can I select a suitable organic solvent for a two-phase cultivation system?
A2: The ideal solvent should have the following properties:
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High partition coefficient for this compound: To efficiently extract the product.
-
Low toxicity to the microbial cells: The solvent itself should not be overly inhibitory.
-
Immiscibility with the aqueous phase: To maintain a stable two-phase system.
-
Low volatility: To prevent evaporation.
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Ease of separation from the product: For downstream processing. n-decanol and octanol have been successfully used for this compound production.[1][2][3]
Q3: Are there any analytical methods to quantify this compound concentration and microbial growth in a two-phase system?
A3: Yes, for quantifying this compound, you can use spectrophotometric methods, such as Arnow's method, or chromatographic techniques like High-Performance Liquid Chromatography (HPLC). Microbial growth in the aqueous phase can be monitored by measuring the optical density at 660 nm (OD₆₆₀). In a two-phase system, it is important to ensure that the sample for OD measurement is taken solely from the aqueous phase after allowing the phases to separate.
Q4: What are the initial steps to take when I suspect this compound inhibition?
A4: The first step is to perform a dose-response experiment. Grow your microbial strain in the presence of varying concentrations of this compound and monitor the growth rate. This will help you determine the minimum inhibitory concentration (MIC) and the concentration at which you observe significant growth inhibition. This data is crucial for designing mitigation strategies.
Data Presentation
Table 1: Effect of Two-Phase Systems on this compound Production
| Cultivation System | Microbial Strain | Substrate | Maximum this compound Concentration | Reference |
| Aqueous Single-Phase | Pseudomonas putida MC2 | Toluene | 10 mM | [1][2] |
| Aqueous-Octanol Two-Phase (50% v/v) | Pseudomonas putida MC2 | Toluene | 25 mM (overall) | [1][2] |
| Aqueous-n-decanol/n-butanol Two-Phase | Pseudomonas putida TODE1 | Toluene | 160.5 mM (overall in 2-L scale) | [3] |
| Solid-Liquid Two-Phase (HYTREL®) | Pseudomonas putida MC2 | Toluene | Production rate of 350 mg/L-h (compared to 128 mg/L-h in single-phase) | [4] |
Experimental Protocols
1. Protocol: Microbial Growth Inhibition Assay for this compound
This protocol is adapted from standard microbial growth inhibition assays.
Objective: To determine the inhibitory effect of different concentrations of this compound on the growth of a specific microbial strain.
Materials:
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Microbial strain of interest
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Appropriate liquid growth medium (e.g., LB, M9 minimal medium)
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This compound stock solution (in a suitable solvent like ethanol or DMSO, ensure the final solvent concentration in the culture is not inhibitory)
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Sterile 96-well microplates
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Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀)
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Incubator with shaking capability
Method:
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Prepare Inoculum: Inoculate a single colony of the microbial strain into 5 mL of liquid medium and grow overnight at the optimal temperature with shaking.
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Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the liquid growth medium in the wells of a 96-well plate. Include a control well with no this compound and a solvent control well with the same amount of solvent used for the highest this compound concentration.
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Inoculate Microplate: Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium. Add 100 µL of this diluted culture to each well of the 96-well plate containing the this compound dilutions. The final volume in each well should be 200 µL.
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Incubation and Measurement: Incubate the microplate at the optimal growth temperature with shaking. Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.
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Data Analysis: Plot the OD₆₀₀ values against time for each this compound concentration to generate growth curves. From these curves, you can determine the minimum inhibitory concentration (MIC) and the effect of different concentrations on the growth rate and final cell density.
2. Protocol: Two-Phase Cultivation for Enhanced this compound Production
Objective: To reduce the inhibitory effect of this compound and increase its production by using a liquid-liquid two-phase system.
Materials:
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Genetically engineered microbial strain for this compound production (e.g., Pseudomonas putida)
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Aqueous growth medium
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Substrate for this compound production (e.g., toluene)
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Biocompatible organic solvent (e.g., n-decanol or 1-octanol)
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Bioreactor or shake flasks
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Analytical equipment for quantifying this compound (e.g., HPLC, spectrophotometer)
Method:
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Prepare Aqueous Phase: Prepare the sterile aqueous growth medium in the bioreactor or shake flasks.
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Inoculation: Inoculate the aqueous medium with an overnight culture of the production strain.
-
Addition of Organic Phase: Add the sterile organic solvent to the culture to create a two-phase system. A typical starting ratio is 1:1 (v/v) aqueous to organic phase, but this can be optimized.
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Induction and Substrate Addition: If using an inducible promoter system, add the inducer. Add the substrate (e.g., toluene) to the organic phase. The organic phase will act as a reservoir for the substrate and a sink for the product.
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Cultivation: Incubate the culture under optimal conditions of temperature, pH, and aeration with vigorous shaking to ensure adequate mixing of the two phases.
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Sampling and Analysis: At regular intervals, stop the agitation to allow for phase separation. Carefully withdraw samples from both the aqueous and organic phases.
-
Quantification: Measure the cell density in the aqueous phase (OD₆₀₀). Extract and measure the concentration of this compound in both phases using an appropriate analytical method.
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Calculate Overall Production: The total amount of this compound produced is the sum of the amounts in the aqueous and organic phases.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Integrated bioproduction and extraction of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel solid-liquid two-phase partitioning bioreactor for the enhanced bioproduction of this compound. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering microorganisms for enhanced tolerance to toxic end-products and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxic Effects of Catechol and 4-Chlorobenzoate Stresses on Bacterial Cells [jmicrobiol.or.kr]
Technical Support Center: Synthesis of 3-Methylcatechol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 3-Methylcatechol (3-MC). Our aim is to help you improve the selectivity and overall success of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthesis method.
Chemical Synthesis: Hydroxylation of o-Cresol
Issue: Low selectivity with the formation of 4-Methylcatechol (4-MC) and other byproducts.
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Question: My reaction is producing a mixture of 3-MC and 4-MC. How can I improve the selectivity for 3-MC?
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Answer: The regioselectivity of o-cresol hydroxylation is highly dependent on the catalyst and reaction conditions.
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Catalyst Choice: The use of certain catalysts can favor the formation of 3-MC. For instance, modifying γ-alumina with magnesium can increase the selectivity for 3-MC.
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Reaction Temperature: Temperature plays a crucial role. Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of side reactions.
-
Solvent System: The choice of solvent can influence the approach of the hydroxylating agent to the o-cresol molecule. Experiment with different solvent systems to find the optimal one for your catalyst.
-
pH Control: In reactions involving peroxides, maintaining an optimal pH is critical to control the decomposition of the peroxide and the hydroxylation pathway.
-
-
-
Question: I am observing significant byproduct formation other than 4-MC. What are these byproducts and how can I minimize them?
-
Answer: Over-oxidation of the aromatic ring can lead to the formation of quinones and other degradation products.
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Control of Oxidant Addition: Add the oxidizing agent (e.g., hydrogen peroxide) slowly and in a controlled manner to avoid localized high concentrations that can lead to over-oxidation.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times can lead to the degradation of the desired product. Monitor the reaction progress using techniques like TLC or GC to stop the reaction at the optimal point.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted oxidation by atmospheric oxygen.
-
-
-
Question: My catalyst seems to be deactivating quickly. What are the possible causes and how can I regenerate it?
-
Answer: Catalyst deactivation can be caused by several factors, including coking (carbon deposition), poisoning by impurities, and sintering of the active sites.
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Coking: This is a common issue in high-temperature reactions. It can often be reversed by calcination (heating in the presence of air or a controlled oxygen environment) to burn off the carbon deposits.
-
Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure the purity of your reagents. Regeneration from poisoning can be more complex and may require specific chemical treatments.
-
Sintering: This is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. Sintering is often irreversible. To avoid it, operate at the lowest effective temperature.
-
-
Chemical Synthesis: Demethylation of 2-Methoxy-6-methylphenol
Issue: Incomplete demethylation or formation of side products.
-
Question: My demethylation reaction is not going to completion. How can I improve the conversion?
-
Answer: Incomplete demethylation can be due to several factors.
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the demethylating agent (e.g., HBr, BBr₃).
-
Reaction Temperature and Time: Demethylation reactions often require elevated temperatures and sufficient time. Optimize these parameters for your specific substrate and reagent.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Ensure your solvent is anhydrous if you are using water-sensitive reagents like BBr₃.
-
-
-
Question: I am observing the formation of unknown byproducts. What could they be?
-
Answer: Side reactions can include re-methylation, rearrangement, or degradation of the starting material or product, especially under harsh acidic conditions.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can help minimize the formation of byproducts.
-
Purity of Starting Material: Ensure your 2-methoxy-6-methylphenol is pure, as impurities can lead to side reactions.
-
-
Biocatalytic Synthesis from Toluene or o-Cresol
Issue: Low yield of this compound.
-
Question: The production of 3-MC in my bioreactor is low. What are the common causes?
-
Answer: Low yields in biocatalytic synthesis are often linked to substrate or product toxicity, or suboptimal reaction conditions.
-
Substrate/Product Toxicity: Both toluene and 3-MC can be toxic to microorganisms, inhibiting their growth and enzymatic activity. To mitigate this, consider using a two-phase (aqueous-organic) system where the organic phase delivers the substrate and extracts the product, keeping the aqueous phase concentration low.
-
pH and Temperature: Ensure the pH and temperature of your culture medium are optimal for the specific microbial strain you are using.
-
Nutrient Limitation: Check if the growth medium has sufficient nutrients to support cell growth and enzyme production.
-
Aeration: Adequate aeration is crucial for the oxidative biotransformation. Optimize the aeration rate in your bioreactor.
-
-
-
Question: How can I improve the efficiency of the two-phase biocatalytic system?
-
Answer: The choice of the organic solvent is critical. It should have high partitioning coefficients for the substrate and product, be non-toxic to the microorganism, and be easily separable from the aqueous phase. Octanol has been shown to be an effective organic phase for 3-MC production.
-
Frequently Asked Questions (FAQs)
1. What are the main challenges in selectively synthesizing this compound?
The primary challenge is controlling the regioselectivity of the reaction to favor the formation of 3-MC over its isomer, 4-MC, especially in chemical synthesis methods like the hydroxylation of o-cresol. These isomers have very similar physical properties, making their separation difficult. In biocatalytic methods, a key challenge is the toxicity of the substrate (e.g., toluene) and the product (3-MC) to the microorganisms, which can limit the overall yield.
2. Which analytical methods are best for quantifying 3-MC and its isomers?
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and quantifying 3-MC and 4-MC. Derivatization of the catechols may be necessary to improve their volatility and chromatographic behavior.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a suitable column and mobile phase can effectively separate 3-MC and 4-MC. A diode-array detector (DAD) can be used for quantification at the absorbance maximum of the compounds.
3. How can I purify this compound from a mixture containing 4-Methylcatechol?
Due to their close boiling points, simple distillation is often ineffective. Extractive distillation using a high-boiling polyol like glycerol has been shown to be an effective method for separating 3-MC and 4-MC. Column chromatography can also be used for purification on a smaller scale.
Quantitative Data Summary
Table 1: Comparison of Biocatalytic Synthesis Methods for this compound
| Microorganism | Substrate | System | Max. 3-MC Concentration (mM) | Reference |
| Pseudomonas putida MC2 | Toluene | Aqueous | 10 | |
| Pseudomonas putida MC2 | Toluene | Aqueous-Octanol (1:1) | 25 (overall) | |
| Recombinant E. coli (pDTG602) | Toluene | Bioreactor | 12 |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis of this compound in a Two-Phase System
This protocol is a general guideline based on the use of Pseudomonas putida for the conversion of toluene to 3-MC in an aqueous-organic two-phase system.
1. Pre-culture Preparation: a. Inoculate a single colony of Pseudomonas putida into a suitable growth medium (e.g., LB or a minimal medium supplemented with a carbon source). b. Incubate overnight at 30°C with shaking.
2. Bioreactor Setup: a. Prepare the aqueous phase in the bioreactor, consisting of the growth medium. b. Autoclave the bioreactor and medium. c. Once cooled, inoculate with the overnight pre-culture. d. Add the organic phase (e.g., octanol) containing the substrate (toluene) to the desired volume ratio (e.g., 1:1 aqueous to organic).
3. Biotransformation: a. Maintain the bioreactor at the optimal temperature (e.g., 30°C) and pH for the specific strain. b. Ensure adequate aeration and agitation. c. Monitor the concentration of 3-MC in both the aqueous and organic phases over time using HPLC or GC-MS.
4. Product Extraction: a. After the reaction is complete, separate the organic and aqueous phases. b. The majority of the 3-MC will be in the organic phase. c. Further purify the 3-MC from the organic phase using techniques like distillation or chromatography.
Protocol 2: Chemical Synthesis of this compound via Demethylation
This protocol describes the demethylation of 2-methoxy-6-methylphenol using hydrobromic acid.
1. Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-6-methylphenol (1 equivalent). b. Add a 48% aqueous solution of hydrobromic acid (HBr) in excess.
2. Reaction: a. Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. b. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution). c. Extract the product with a suitable organic solvent (e.g., ethyl acetate). d. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Visualizations
Caption: Biocatalytic synthesis workflow for this compound.
Caption: Troubleshooting low selectivity in o-cresol hydroxylation.
Technical Support Center: Optimizing Solvent Systems for 3-Methylcatechol Chromatography
Welcome to the technical support center for the chromatographic analysis of 3-Methylcatechol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reverse-phase HPLC solvent system for this compound analysis?
A good starting point for a reverse-phase HPLC method for this compound is a gradient elution using a C18 column. The mobile phase can consist of an aqueous component with a small amount of acid and an organic modifier. For example, a mobile phase of 1% acetic acid in water (A) and acetonitrile (B) can be effective.[1] A similar method for the related compound 4-Methylcatechol uses a mobile phase of acetonitrile, water, and phosphoric acid.[2]
Q2: How does the pH of the mobile phase affect the retention of this compound?
The pH of the mobile phase significantly impacts the retention of this compound, which is an ionizable compound. As a weak acid, lowering the pH of the mobile phase will suppress the ionization of the phenolic hydroxyl groups, making the molecule less polar and increasing its retention time on a reverse-phase column.[3][4][5] Conversely, increasing the pH will lead to ionization, making the molecule more polar and decreasing its retention time.[6] For robust and reproducible results, it is recommended to use a mobile phase pH that is at least 1.5-2 pH units away from the pKa of this compound.[3]
Q3: I am observing significant peak tailing with my this compound peak. What are the common causes and solutions?
Peak tailing is a common issue when analyzing phenolic compounds like this compound. The primary causes include:
-
Secondary interactions: Interaction of the phenolic hydroxyl groups with residual silanol groups on the silica-based stationary phase is a major cause of tailing.[7][8]
-
Column overload: Injecting too much sample can lead to peak distortion.[7][9]
-
Column degradation: Voids in the column packing or contamination can cause poor peak shape.[7][10]
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the analyte's pKa, it can result in asymmetrical peaks.[8]
Solutions to mitigate peak tailing are summarized in the table below.
Q4: Can this compound degrade in the solvent?
Catechols can be susceptible to oxidation, especially at neutral or high pH and in the presence of dissolved oxygen or metal ions. It is advisable to prepare solutions fresh and use degassed solvents.[11] Storing stock solutions at low temperatures (-20°C or -80°C) can also help to minimize degradation.[12]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatography of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to around 2.5-3.0 using an additive like formic acid, acetic acid, or phosphoric acid to suppress silanol ionization.[2][7] Use an end-capped C18 column or a column with a polar-embedded phase to shield residual silanols.[8] |
| Mass Overload | Dilute the sample and inject a smaller concentration.[7] |
| Volume Overload | Reduce the injection volume.[9] |
| Column Void or Contamination | Use a guard column to protect the analytical column.[10][13] If a void is suspected, replacing the column is often the best solution.[7] |
| Mobile Phase pH near pKa | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.[3] |
Issue 2: Variable Retention Times
| Potential Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of the mobile phase, including the buffer concentration and pH. Manually pre-mixing the mobile phase can sometimes improve reproducibility over online mixing.[10] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. |
| Pump Malfunction or Leaks | Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution. |
Issue 3: Low Signal Intensity or No Peak
| Potential Cause | Recommended Solution |
| Sample Degradation | Prepare samples fresh and store them at low temperatures. Use solvents that have been degassed to minimize oxidation.[11] |
| Incorrect Detection Wavelength | Verify the UV detector is set to the optimal wavelength for this compound (around 280 nm). |
| Sample Adsorption | Sample may be irreversibly adsorbed to the column or system components. Try flushing the system and consider using a different column chemistry. |
| Low Sample Concentration | Concentrate the sample before injection if the analyte concentration is below the detection limit.[14] |
Experimental Protocols
Reverse-Phase HPLC Method for this compound
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Dissolve the this compound standard or sample in a suitable solvent, such as methanol or a mixture of the initial mobile phase.[14]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[14]
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 1% Acetic Acid in Water[1] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-22 min: 50-10% B; 22-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to a standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.
Visualizations
Logical Workflow for Troubleshooting Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in this compound chromatography.
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the HPLC analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Separation of 4-Methylcatechol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 8. chromtech.com [chromtech.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. agilent.com [agilent.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. waters.com [waters.com]
- 14. organomation.com [organomation.com]
Technical Support Center: Enhancing 3-Methylcatechol Biocatalysis
Welcome to the technical support center for the biocatalytic production of 3-Methylcatechol (3-MC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the biocatalytic production of this compound?
A1: The primary challenges are the toxicity of both the substrate (e.g., toluene) and the product (this compound) to the microbial biocatalysts, such as Pseudomonas putida.[1][2][3] High concentrations of these compounds can inhibit cell growth and enzymatic activity, thereby limiting the overall product yield.[3][4]
Q2: Which microorganisms are commonly used for this compound production?
A2: Strains of Pseudomonas putida are the most commonly used biocatalysts, particularly solvent-tolerant strains.[1][2] Genetically engineered strains, such as P. putida TODE1 (with a disrupted todE gene to prevent 3-MC degradation) and P. putida MC2 (overexpressing genes for catechol production), have been developed to enhance accumulation of the final product.[2][5] Recombinant E. coli expressing toluene degradation pathway genes have also been utilized.[6]
Q3: How can the toxicity of the substrate and product be mitigated?
A3: A highly effective strategy is the implementation of an aqueous-organic two-phase system.[1][2][3][7][8] In this setup, an organic solvent (e.g., octanol, oleyl alcohol, or n-decanol) serves as a reservoir for the substrate and extracts the product from the aqueous phase, thereby maintaining sub-toxic concentrations for the biocatalyst.[1][2][3][7]
Q4: What is catabolite repression and how does it affect this compound production?
A4: Catabolite repression is a regulatory mechanism where the presence of a preferred carbon source, like glucose, represses the expression of genes required for the metabolism of other compounds, such as toluene.[2][4] In the context of 3-MC production, glucose can inhibit the induction of the toluene dioxygenase (TDO) pathway.[2][4] To circumvent this, cells can be cultivated in minimal media with alternative carbon sources or with controlled feeding of the primary carbon source.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no this compound production | - Inactive or insufficient biocatalyst.- Ineffective induction of the catabolic pathway.- Catabolite repression by the primary carbon source.[2][4] | - Ensure the viability and proper growth phase of the inoculum.- Verify the presence and concentration of the inducer (e.g., toluene, salicylate).[2]- Use a minimal salts medium with a non-repressing carbon source (e.g., glycerol) or a fed-batch strategy for the primary carbon source.[7][8] |
| Decreasing production rate over time | - Product toxicity leading to enzyme inhibition or cell death.[3]- Substrate toxicity.[4]- Depletion of essential cofactors (e.g., NADH).[1] | - Implement a two-phase aqueous-organic system to continuously remove the product from the aqueous phase.[1][2][7][8]- Control the substrate feed rate to maintain a low, non-toxic concentration in the aqueous phase.- Supplement the medium with a co-substrate (e.g., glucose, glycerol) to support cofactor regeneration.[7][8] |
| Formation of unwanted byproducts (e.g., 4-Methylcatechol) | - Low regioselectivity of the monooxygenase enzyme.[9][10] | - Consider using a different biocatalyst with a more specific enzyme (e.g., Toluene-4-monooxygenase for 4-MC, Toluene-ortho-monooxygenase for 3-MC).[11]- Explore protein engineering of the existing monooxygenase to improve its regioselectivity for the desired product.[10][11][12][13][14] |
| Low cell density or cell lysis | - High concentrations of the organic solvent in a two-phase system.- Accumulation of toxic metabolic intermediates. | - Screen for a more biocompatible organic solvent (e.g., oleyl alcohol, n-decanol).[2][7][8]- Optimize the medium composition with supplements like divalent metal cations (e.g., Fe²⁺, Mg²⁺) to improve cell viability and enzyme activity.[7][8] |
Quantitative Data Summary
| Biocatalyst | System | Substrate | Key Parameters | This compound Titer | Reference |
| P. putida MC2 | Aqueous-Octanol (50% v/v) Two-Phase | Toluene | - | 25 mM (overall) | [2] |
| P. putida TODE1 | Aqueous-Oleyl Alcohol Two-Phase | Toluene | Glucose + n-butanol as co-substrates | 107 mM (in organic phase) | [2] |
| P. putida TODE1 | Aqueous-n-decanol Two-Phase (2-L scale) | Toluene | Glycerol (4 mM) + Fe²⁺ (0.4 mM) | 160.5 mM (overall), 333.2 mM (in organic phase) | [7][8] |
| P. putida F107 (multiple gene copies) | Aqueous | Toluene | - | up to 14 mM | [5] |
| Recombinant E. coli (pDTG602) | Aqueous (2.5 L bioreactor) | Toluene | Optimized medium and conditions | 12 mM | [6][15][16] |
Key Experimental Protocols
Protocol 1: Whole-Cell Biocatalysis in a Two-Phase System
-
Inoculum Preparation:
-
Culture the selected Pseudomonas putida strain (e.g., TODE1) in a rich medium like LB broth overnight at 28-30°C with shaking.
-
Harvest the cells by centrifugation and wash with a minimal salts basal (MSB) medium.
-
Resuspend the cells in fresh MSB medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Bioreactor Setup:
-
To a sterile bioreactor, add the MSB medium containing a non-repressing carbon source (e.g., 4 mM glycerol).
-
Add the organic solvent (e.g., n-decanol) to the desired volume ratio (e.g., 1:1 with the aqueous phase).
-
Add the substrate, toluene, to the organic phase.
-
Supplement the medium with necessary cofactors, such as 0.4 mM Fe²⁺.[7][8]
-
-
Biotransformation:
-
Inoculate the aqueous phase with the prepared cell suspension.
-
Maintain the temperature (e.g., 28-30°C) and pH (e.g., 7.0-7.5).
-
Provide adequate aeration and agitation to ensure mixing of the two phases and oxygen supply.
-
If needed, add a cofactor regeneration system, such as a co-substrate like n-butanol.[2][7][8]
-
-
Sampling and Analysis:
-
Periodically take samples from both the aqueous and organic phases.
-
Separate the phases by centrifugation.
-
Analyze the concentration of this compound in each phase using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Toluene Dioxygenase (TDO) Activity Assay
-
Cell Preparation:
-
Grow and induce the bacterial cells as described in Protocol 1.
-
Harvest and resuspend the cells in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
-
Assay Reaction:
-
In a cuvette, mix the cell suspension with a solution of indole in a solvent like N,N-dimethylformamide.
-
Toluene dioxygenase will oxidize indole to indole-cis-2,3-dihydrodiol, which spontaneously converts to indigo.
-
-
Measurement:
-
Monitor the formation of the blue pigment indigo by measuring the absorbance at 600 nm over time.[2]
-
The rate of indigo formation is indicative of the TDO activity.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. jseb.jp [jseb.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Protein Engineering of Toluene-o-Xylene Monooxygenase from Pseudomonas stutzeri OX1 for Synthesizing 4-Methylresorcinol, Methylhydroquinone, and Pyrogallol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Altering Toluene 4-Monooxygenase by Active-Site Engineering for the Synthesis of 3-Methoxycatechol, Methoxyhydroquinone, and Methylhydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protein engineering of toluene-o-xylene monooxygenase from Pseudomonas stutzeri OX1 for synthesizing 4-methylresorcinol, methylhydroquinone, and pyrogallol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Toxicological Analysis of 3-Methylcatechol and 4-Methylcatechol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of 3-Methylcatechol and 4-Methylcatechol, two isomeric methyl-substituted catechols. While structurally similar, available data suggests differences in their toxicological profiles. This document summarizes key toxicity data, outlines relevant experimental methodologies, and visualizes known mechanisms of action to support researchers in academia and the pharmaceutical industry.
Executive Summary
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and 4-Methylcatechol. It is important to note the differences in experimental conditions, such as the route of administration and species tested, which limit direct comparison.
| Toxicity Endpoint | This compound | 4-Methylcatechol |
| Acute Toxicity | ||
| Oral LD50 (Rat) | No data available | No data available |
| Intravenous LD50 (Mouse) | 56 mg/kg[1] | No data available |
| Carcinogenicity | ||
| 2-Year Bioassay (Rat) | No data available | Carcinogenic to forestomach and glandular stomach at 2% in diet[2][3] |
| Ecotoxicity | ||
| LC50 (Fish) | 11.83 mg/L[4] | No data available |
| EC50 (Green Algae) | 3.61 mg/L[4] | No data available |
| LC50 (Daphnia) | 109.54 mg/L[4] | No data available |
| GHS Hazard Classifications | Harmful if swallowed; Causes skin and eye irritation[5][6][7] | Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and eye irritation[8][9][10][11][12] |
Mechanisms of Toxicity
4-Methylcatechol: Induction of Apoptosis via Oxidative Stress
In vitro studies on metastatic melanoma cells have elucidated a key toxic mechanism of 4-Methylcatechol. It has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[13][14][15] This process is initiated by an increase in reactive oxygen species (ROS), leading to oxidative stress.[13][14][15] The subsequent signaling cascade involves the activation of caspases, ultimately resulting in programmed cell death.[13] Interestingly, in a different cellular context (neural stem/progenitor cells), 4-Methylcatechol has been observed to exert a protective effect against oxidative stress through the PI3 kinase/Akt signaling pathway, leading to the expression of heme oxygenase-1 (HO-1).[16] This highlights the context-dependent nature of its biological activity.
This compound
Specific studies detailing the signaling pathways of this compound toxicity are limited. However, as a catechol derivative, it is plausible that its toxicity also involves mechanisms related to oxidative stress.
Experimental Protocols
The following are descriptions of standard experimental protocols relevant to the toxicological data presented.
Acute Oral Toxicity (Following OECD Guideline 423)
The acute toxic class method is utilized to determine the acute oral toxicity of a substance. The test proceeds in a stepwise manner using a minimal number of animals per step.
-
Animal Model: Typically, rats of a single sex (usually females) are used.
-
Dosage: The substance is administered orally at predefined dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Procedure: The test begins with a group of three animals receiving a specific dose. The outcome (mortality or survival) determines the dosage for the subsequent group of three animals.
-
Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The test allows for the classification of the substance's acute toxicity based on the observed outcomes at different dose levels.
Carcinogenicity Study (Following OECD Guideline 451)
Long-term carcinogenicity studies are conducted to assess the carcinogenic potential of a substance after prolonged exposure.
-
Animal Model: Commonly used rodent species include F344 rats and B6C3F1 mice, with both sexes being tested.
-
Group Size: Each dose and control group typically consists of at least 50 animals per sex.
-
Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity without significantly impacting survival. For the 4-Methylcatechol study, a dietary concentration of 2% was administered for 104 weeks.[2][3]
-
Administration: The substance is administered for a major portion of the animal's lifespan, often through the diet.
-
Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Endpoint: The study concludes with a full histopathological examination of all animals to determine the incidence and type of tumors in each group.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay is used to measure the cytotoxic effects of a compound on cultured cells.
-
Cell Culture: Cells (e.g., melanoma cells for 4-Methylcatechol studies) are seeded in multi-well plates and allowed to attach.
-
Treatment: The cells are then exposed to various concentrations of the test compound for a specified duration.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a specific wavelength. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: General workflow for toxicological assessment of chemical compounds.
Caption: Signaling pathway of 4-Methylcatechol-induced apoptosis in melanoma cells.
References
- 1. 3-methyl catechol, 488-17-5 [thegoodscentscompany.com]
- 2. researchgate.net [researchgate.net]
- 3. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | C7H8O2 | CID 340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound|488-17-5|MSDS [dcchemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. 4-Methylcatechol - Hazardous Agents | Haz-Map [haz-map.com]
- 13. 4-methylcatechol-Induced Oxidative Stress Induces Intrinsic Apoptotic Pathway in Metastatic Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 4-Methylcatechol-induced oxidative stress induces intrinsic apoptotic pathway in metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 4-Methylcatechol-induced heme oxygenase-1 exerts a protective effect against oxidative stress in cultured neural stem/progenitor cells via PI3 kinase/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 3-Methylcatechol: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-Methylcatechol against alternative analytical techniques. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs, with a focus on performance, accuracy, and efficiency.
Methodology Comparison
The quantification of this compound is critical in various fields, including environmental monitoring and pharmaceutical development. While HPLC stands out as a robust and widely used technique, other methods offer viable alternatives. This section compares a validated HPLC method with a Gas Chromatography (GC) based approach.
| Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Column | C18 Reverse-Phase | Glass Capillary Column |
| Mobile/Carrier Gas | Acetonitrile/Water with acidifier | Helium or Nitrogen |
| Derivatization | Generally not required | Silylation required |
| Detection | UV-Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Analysis Time | Typically 5-15 minutes | Can be longer due to derivatization and temperature programming |
Performance Characteristics: A Quantitative Overview
The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose.[1][2] The following table summarizes key validation parameters for a typical HPLC method for this compound quantification. Data for a comparative GC method is also included.
| Validation Parameter | HPLC Method | Gas Chromatography (GC) Method |
| Linearity (R²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.4 µg/mL |
Note: The values presented are typical and may vary depending on the specific instrumentation and experimental conditions.
Detailed Experimental Protocol: Validated HPLC Method for this compound
This protocol outlines a validated reverse-phase HPLC method for the quantification of this compound.
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Formic acid (or another suitable acidifier).
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 278 nm.
3. Standard and Sample Preparation
-
Stock Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
4. Method Validation The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, LOD, and LOQ.[3][4]
Alternative Method: Gas Chromatography (GC)
A quantitative analysis of catechol and 4-methylcatechol in human urine has been developed using gas chromatography. This method involves treating the sample with β-glucuronidase and sulphatase, followed by acidification and extraction with ether. The ether extract is then silylated and analyzed by glass capillary gas chromatography.
Workflow and Process Visualization
To ensure the reliability of an HPLC method, a systematic validation workflow is essential. The following diagram illustrates the key stages of this process.
Caption: HPLC Method Validation Workflow.
This guide provides a foundational comparison to aid in the selection of an appropriate analytical method for this compound quantification. For specific applications, further optimization and validation will be necessary to meet regulatory and quality requirements.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. QbD-Based HPLC Method Development for Trace-Level Detection of Genotoxic 3-Methylbenzyl Chloride in Meclizine HCl Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibitory Activity of 3-Methylcatechol and Other Catechols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory activity of 3-Methylcatechol and other structurally related catechols. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and enzymology.
Quantitative Comparison of Enzyme Inhibitory Activity
The inhibitory effects of this compound and other catechols on various enzymes are summarized below. The data, including IC50 and Ki values, are presented to facilitate a direct comparison of their potencies. It is important to note that these values are compiled from different studies and experimental conditions may vary.
Catechol-O-Methyltransferase (COMT) Inhibition
Catechol-O-methyltransferase is a key enzyme in the metabolism of catecholamine neurotransmitters. Its inhibition is a therapeutic strategy for conditions like Parkinson's disease.
| Compound | IC50 (µM) | Ki (nM) | Inhibition Type | Source |
| Scutellarein | 0.0329 ± 0.0034 | 14.09 ± 3.73 | Competitive | [1] |
| Baicalein | 0.0373 ± 0.0043 | 14.51 ± 4.58 | Competitive | [1] |
| Oroxylin A | 0.0183 ± 0.0030 | 8.82 ± 2.33 | Competitive | [1] |
| Oleanic acid | 4.74 ± 0.29 | - | Mixed | [2][3] |
| Betulinic acid | 5.07 ± 0.087 | - | Mixed | [2][3] |
| Celastrol | 3.89 ± 0.45 | - | Mixed | [3] |
| Entacapone | - | - | Potent Inhibitor | [1] |
Note: Data for this compound on COMT was not explicitly found in the provided search results.
Tyrosinase Inhibition
Tyrosinase is a central enzyme in melanin synthesis and is a target for agents developed for hyperpigmentation disorders.
| Compound | IC50 (µM) | Source |
| 4-tert-Butylcatechol | >1000 | [4] |
| Hydroquinone | >1000 | [4] |
| Lipoylcaffeic acid conjugate | 76.2 ± 6.0 | [5] |
| Lipoylcaffeic acid methyl ester | 30.1 ± 1.5 | [5] |
| Kojic Acid | Variable (reference inhibitor) | [6][7] |
| Anisaldehyde | 1000 - 1800 | [6] |
Note: Specific IC50 values for this compound on tyrosinase were not available in the search results, though catechols, in general, are known to interact with this enzyme.
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited in this guide are outlined below.
Catechol-O-Methyltransferase (COMT) Inhibition Assay
This protocol is based on a fluorometric method using a specific substrate.
Materials:
-
Recombinant human S-COMT
-
Magnesium Chloride (MgCl2)
-
Dithiothreitol (DTT)
-
S-adenosyl-L-methionine (SAM)
-
3-BTD (a fluorescent substrate)
-
Test compounds (e.g., this compound and other catechols)
-
PBS buffer (50 mM, pH 7.4)
-
DMSO (for dissolving compounds)
-
Multi-mode microplate reader
Procedure:
-
Prepare a reaction mixture containing recombinant human S-COMT (2.0 μg/mL), MgCl2 (5 mM), DTT (1 mM), and 3-BTD (2 μM) in PBS buffer.
-
Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture. A DMSO-only control is used to represent maximum enzyme activity.
-
Pre-incubate the mixture at 37°C for 3 minutes.
-
Initiate the reaction by adding SAM (200 μM).
-
Incubate the reaction at 37°C for 6 minutes.[2]
-
Measure the fluorescent intensity using a microplate reader with excitation/emission wavelengths set at 390/510 nm.[2]
-
Calculate the residual COMT activity using the formula: (Fluorescence of inhibitor sample / Fluorescence of DMSO control) x 100%.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Tyrosinase Inhibition Assay
This protocol describes a common spectrophotometric method for assessing tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Test compounds (e.g., this compound and other catechols)
-
Phosphate buffer (pH 6.8)
-
Spectrophotometer
Procedure:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or a control (buffer only).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA substrate to all wells.
-
Immediately measure the absorbance at a specific wavelength (typically around 475-490 nm) at timed intervals to determine the rate of dopachrome formation.
-
The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control.
-
IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow for enzyme inhibition assays and a simplified representation of signaling pathways potentially modulated by catechols.
Caption: A generalized workflow for determining the inhibitory activity of compounds against an enzyme.
Caption: Simplified diagram of signaling pathways potentially modulated by catechols like EGCG.[8][9][10]
References
- 1. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of catechol- O-methyltransferase by natural pentacyclic triterpenes: structure-activity relationships and kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of tyrosinase activity by 4-tert-butylcatechol and other depigmenting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 3-Methylcatechol in Phenol Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of 3-methylcatechol in three common phenol assays: the Folin-Ciocalteu assay, the 4-aminoantipyrine (4-AAP) assay, and the Gibbs reagent assay. Understanding the reactivity of substituted phenols like this compound is crucial for the accurate quantification of phenolic compounds in complex samples. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of reaction pathways and experimental workflows.
Introduction to Phenol Assays
Phenol assays are widely used analytical methods to determine the concentration of phenolic compounds in various samples. These assays are based on chemical reactions that produce a colored product, which can be quantified spectrophotometrically. However, the specificity of these assays can be influenced by the structure of the phenolic compounds, leading to varying degrees of reactivity and potential cross-reactivity with other substances.
-
Folin-Ciocalteu Assay: This assay is a widely used method for determining the total phenolic content. It is based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex. It is important to note that this reagent is not specific to phenols and can be reduced by other non-phenolic antioxidant compounds, which can lead to an overestimation of the phenolic content.[1]
-
4-Aminoantipyrine (4-AAP) Assay: This method is more specific for the quantification of certain phenols. The reaction involves the oxidative coupling of a phenolic compound with 4-aminoantipyrine in the presence of an oxidizing agent (such as potassium ferricyanide) under alkaline conditions. This reaction typically occurs at the para-position to the hydroxyl group. For phenols where the para-position is substituted, the reaction may still proceed if the substituent is a good leaving group. In the case of para-alkyl substituted phenols, ortho-coupling can occur.[2]
-
Gibbs Reagent Assay: The Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols that have an unsubstituted para-position to form a colored indophenol dye.[3] While generally specific for phenols with an open para-position, some para-substituted phenols can react through the displacement of the substituent.[4][5]
Comparative Analysis of this compound Reactivity
The reactivity of this compound in these assays is compared with that of phenol, catechol, and 4-methylcatechol to provide a clear understanding of its cross-reactivity. Due to the limited availability of direct comparative quantitative data in the literature, the following table summarizes the expected reactivity based on the reaction mechanisms of each assay.
| Phenolic Compound | Folin-Ciocalteu Assay | 4-Aminoantipyrine Assay | Gibbs Reagent Assay |
| Phenol | High Reactivity | High Reactivity (para-coupling) | High Reactivity |
| Catechol | High Reactivity | Moderate Reactivity | High Reactivity |
| 4-Methylcatechol | High Reactivity | Low to Moderate Reactivity (ortho-coupling) | Low to No Reactivity (blocked para-position) |
| This compound | High Reactivity | Moderate Reactivity (ortho and para-coupling possible) | Moderate Reactivity (potential for reaction at unsubstituted positions) |
Note: The reactivity in the Folin-Ciocalteu assay is generally high for all phenolic compounds due to its nature as a measure of total reducing capacity. The reactivity in the 4-AAP and Gibbs assays is highly dependent on the substitution pattern of the phenol.
Experimental Protocols
Folin-Ciocalteu Assay
This protocol is a standard method for the determination of total phenolic content.[1][6][7][8][9]
Materials:
-
Folin-Ciocalteu reagent
-
Gallic acid (standard)
-
Sodium carbonate (Na₂CO₃) solution (20% w/v)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of gallic acid standards of known concentrations.
-
Sample Preparation: Prepare the sample solution containing the phenolic compounds.
-
Reaction:
-
To 0.5 mL of each standard or sample solution, add 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
After 5 minutes, add 2.0 mL of 20% sodium carbonate solution.
-
Incubate the mixture at room temperature for 2 hours in the dark.
-
-
Measurement: Measure the absorbance of the solutions at 760 nm using a spectrophotometer against a blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the total phenolic content of the samples, expressed as gallic acid equivalents (GAE).
4-Aminoantipyrine (4-AAP) Assay
This protocol is a common method for the determination of specific phenolic compounds.[10][11][12][13]
Materials:
-
4-Aminoantipyrine (4-AAP) solution (2% w/v)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (8% w/v)
-
Ammonium hydroxide (NH₄OH) buffer (pH 10)
-
Phenol (standard)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of phenol standards of known concentrations.
-
Sample Preparation: Prepare the sample solution containing the phenolic compounds.
-
Reaction:
-
To 100 mL of each standard or sample solution, add 2.0 mL of ammonium hydroxide buffer.
-
Add 1.0 mL of 4-AAP solution and mix thoroughly.
-
Add 1.0 mL of potassium ferricyanide solution and mix again.
-
-
Measurement: After 15 minutes, measure the absorbance of the solutions at 510 nm using a spectrophotometer against a blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of phenolic compounds in the samples.
Gibbs Reagent Assay
This protocol is used for the determination of phenols with an unsubstituted para-position.[3]
Materials:
-
Gibbs reagent (2,6-dichloroquinone-4-chloroimide) solution (in ethanol)
-
Borate buffer (pH 9.4)
-
Phenol (standard)
-
Distilled water
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of phenol standards of known concentrations.
-
Sample Preparation: Prepare the sample solution containing the phenolic compounds.
-
Reaction:
-
To 10 mL of each standard or sample solution, add 0.5 mL of borate buffer.
-
Add 0.1 mL of Gibbs reagent solution.
-
Allow the reaction to proceed for 30 minutes.
-
-
Measurement: Measure the absorbance of the solutions at 650 nm using a spectrophotometer against a blank.
-
Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the standard curve to determine the concentration of reactive phenols in the samples.
Visualizations
Reaction Pathways
Caption: Reaction mechanisms of this compound in different phenol assays.
Experimental Workflow
Caption: General workflow for the quantification of phenols using colorimetric assays.
References
- 1. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. US8668821B2 - Detection of phenols - Google Patents [patents.google.com]
- 4. Mass spectrometric detection of the Gibbs reaction for phenol analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - MASS SPECTROMETRIC DETECTION OF INDOPHENOLS FROM THE GIBBS REACTION FOR PHENOLS ANALYSIS - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. scribd.com [scribd.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Folin-Ciocalteau Micro Method for Total Phenol in Wine | Waterhouse Lab [waterhouse.ucdavis.edu]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
comparative study of different microbial strains for 3-Methylcatechol production
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various microbial strains utilized for the production of 3-methylcatechol, a valuable precursor in the pharmaceutical and fine chemical industries. The following sections detail the performance of key engineered and wild-type strains, outline experimental protocols for their cultivation and production, and visualize the underlying metabolic pathways and experimental workflows.
Performance Comparison of Microbial Strains
The production of this compound has been most extensively studied in genetically modified strains of Pseudomonas putida. These strains have been engineered to accumulate this compound from toluene by disrupting the downstream metabolic pathway and, in some cases, overexpressing the initial conversion enzymes. The use of two-phase aqueous-organic fermentation systems is a common strategy to mitigate the toxicity of the product and enhance overall yield.
| Microbial Strain | Genetic Modifications | Substrate | Titer (mM) | Specific Production Rate (µmol/min/g CDW) | Cultivation System | Reference |
| Pseudomonas putida F1 | Wild-type | Toluene | - (Degrades this compound) | - | Aqueous | |
| Pseudomonas putida F107 | Mutant of F1 | Toluene | Accumulates this compound | - | Aqueous | [1] |
| Pseudomonas putida MC2 | P. putida F107 with extra copies of todC1C2BAD genes | Toluene | up to 14 mM (aqueous)[1], 25 mM (overall in two-phase system)[2] | up to 105[1] | Aqueous, Two-phase (octanol) | [1][2] |
| Pseudomonas putida TODE1 | todE (catechol-2,3-dioxygenase) gene knockout in P. putida T-57 | Toluene | 12 mM (aqueous)[3], up to 160.5 mM (overall in two-phase system)[4] | Higher than P. putida MC2[3] | Aqueous, Two-phase (oleyl alcohol, n-decanol/n-butanol) | [3][4] |
| Rhodococcus rhodochrous N75 (mutant CJ30) | Mutant blocked in 3-methylmuconolactone degradation | p-Toluate | Produces (-)-3-methylmuconolactone from 4-methylcatechol | - | Aqueous | [5] |
| Bacillus thuringiensis ATCC33679 | Wild-type | - | Produces catechols under iron restriction | - | Aqueous | [6] |
Metabolic Pathways and Genetic Engineering
The primary route for microbial this compound production from toluene involves the tod operon, originally characterized in Pseudomonas putida F1. Genetic engineering efforts have focused on harnessing and optimizing this pathway.
Toluene to this compound Pathway in Wild-Type P. putida F1
In the wild-type strain, toluene is converted to this compound, which is then further metabolized.
References
- 1. High-rate this compound production in Pseudomonas putida strains by means of a novel expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jseb.jp [jseb.jp]
- 4. Enhanced this compound production by Pseudomonas putida TODE1 in a two-phase biotransformation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological production of optically active muconolactones by Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production of protocatechuic acid in Bacillus Thuringiensis ATCC33679 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Trace Level Detection of 3-Methylcatechol: A Validated GC-MS Method and its Alternatives
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of trace levels of 3-Methylcatechol is a critical analytical challenge. This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, alongside a comparative analysis of alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The selection of an appropriate analytical method is paramount for obtaining reliable quantitative data in various research and development stages. This document outlines the experimental protocol for a validated GC-MS method and presents its performance characteristics in comparison to other commonly used analytical platforms.
Performance Comparison of Analytical Methods
The choice of an analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the typical performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for the analysis of phenolic compounds like this compound.
| Parameter | GC-MS with Derivatization | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | High ng/mL to low µg/mL | Low pg/mL to fg/mL |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | High ng/mL to low µg/mL | Low pg/mL to fg/mL |
| **Linearity (R²) ** | > 0.99 | > 0.99 | > 0.99 |
| Recovery | 80-120% | 85-115% | 90-110% |
| Selectivity | High (with mass spectral data) | Moderate (potential for co-elution) | Very High (mass-to-charge ratio and fragmentation) |
| Sample Preparation | Derivatization often required | Minimal, depending on matrix | Minimal, depending on matrix |
Experimental Protocol: Validated GC-MS Method for this compound
This section details the experimental procedure for the trace level detection of this compound using GC-MS. Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and chromatographic behavior. Silylation is a common and effective derivatization technique for this class of compounds.
Sample Preparation and Derivatization
-
Extraction: For solid samples, an appropriate solvent extraction (e.g., using ethyl acetate or a mixture of hexane and acetone) is performed. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the analyte.
-
Derivatization (Silylation):
-
Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the trimethylsilyl derivative of this compound should be monitored.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Method Validation Parameters
The validation of this GC-MS method would involve the assessment of the following parameters according to international guidelines (e.g., ICH Q2(R1)):
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the derivatized this compound in blank samples.
-
Linearity: A linear relationship between the concentration of the analyte and the instrumental response. This is typically evaluated over a range of concentrations and a correlation coefficient (R²) greater than 0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Accuracy (Recovery): The closeness of the measured value to the true value. This is assessed by analyzing samples spiked with known amounts of this compound at different concentration levels. Recoveries are typically expected to be within 80-120%.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the relative standard deviation (RSD).
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the validation of a GC-MS method for this compound.
Caption: Comparison of key performance attributes for different analytical methods.
Conclusion
The validated GC-MS method, following a silylation derivatization step, offers a robust and sensitive approach for the trace level detection of this compound. Its high selectivity, provided by mass spectrometric detection, makes it a reliable choice for complex matrices. While HPLC-UV presents a simpler and more cost-effective alternative, it may lack the required sensitivity and selectivity for certain applications. LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for ultra-trace analysis, albeit with higher instrumentation costs. The selection of the most suitable method will ultimately depend on the specific analytical requirements of the research or development project.
A Comparative Analysis of 3-Methylcatechol and 3-Chlorocatechol as Modulators of Catechol 2,3-Dioxygenase Activity
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and enzymes is paramount. This guide provides a detailed comparison of 3-Methylcatechol and 3-chlorocatechol as effectors of catechol 2,3-dioxygenase, an enzyme crucial in aromatic compound metabolism. The following analysis is based on experimental data to delineate their distinct mechanisms of action.
This comparative guide delves into the roles of this compound and 3-chlorocatechol in relation to catechol 2,3-dioxygenase from Pseudomonas putida. While structurally similar, these compounds exhibit profoundly different effects on the enzyme's function, with one acting as a substrate and the other as a potent inhibitor. This analysis is supported by quantitative data and detailed experimental protocols to provide a comprehensive resource for researchers in enzymology and drug discovery.
Quantitative Comparison of Enzyme Interaction
The interaction of this compound and 3-chlorocatechol with catechol 2,3-dioxygenase has been quantitatively assessed, revealing their contrasting effects. This compound is a substrate that is actively processed by the enzyme, whereas 3-chlorocatechol acts as a powerful inhibitor, effectively halting the enzyme's catalytic activity. The key kinetic parameters are summarized in the table below.
| Compound | Role | Enzyme | Kinetic Parameter | Value |
| This compound | Substrate | Catechol 2,3-dioxygenase (Pseudomonas putida) | Apparent Michaelis Constant (Km) | 10.6 µM[1][2][3][4] |
| 3-Chlorocatechol | Inhibitor | Catechol 2,3-dioxygenase (Pseudomonas putida) | Inhibition Constant (Ki) | 0.14 µM[1][2][3][4] |
Mechanism of Action and Experimental Observations
This compound as a Substrate:
Partially purified catechol 2,3-dioxygenase from toluene-grown Pseudomonas putida cells catalyzes the stoichiometric oxidation of this compound.[1][2][4] The enzyme facilitates the cleavage of the aromatic ring of this compound, yielding 2-hydroxy-6-oxohepta-2,4-dienoate.[1][2][4] This metabolic conversion is a key step in the degradation pathway of toluene.
3-Chlorocatechol as an Inhibitor:
In stark contrast, catechol 2,3-dioxygenase preparations do not oxidize 3-chlorocatechol.[1][2][3][4] Instead, incubation of the enzyme with 3-chlorocatechol leads to its inactivation.[1][2][3][4] Kinetic analyses have characterized 3-chlorocatechol as a noncompetitive or mixed-type inhibitor of the enzyme.[1][2][3][4] The inhibitory mechanism appears to involve the removal of the essential iron cofactor from the enzyme's active site.[1][2][3] This is supported by the observation that the enzyme's activity can be fully restored by treatment with ferrous iron and a reducing agent following inactivation by 3-chlorocatechol.[1][2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Antibody Specificity for 3-Methylcatechol Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection and quantification of 3-Methylcatechol is crucial in various biological and environmental matrices. Immunoassays offer a high-throughput and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies employed. This guide provides a comprehensive comparison of antibody specificity for this compound immunoassays, supported by experimental data and detailed protocols. It also explores alternative detection methods to offer a complete analytical perspective.
The Critical Role of Antibody Specificity
An antibody's specificity is its ability to bind to a single, unique epitope on the target antigen, in this case, this compound. High specificity is paramount to avoid cross-reactivity, where the antibody binds to other structurally similar molecules. Such non-specific binding can lead to inaccurate quantification and false-positive results, compromising the integrity of research and development efforts. Therefore, a thorough assessment of antibody cross-reactivity is a mandatory step in the validation of any immunoassay.
Comparison of Antibody Performance
Currently, there is a limited amount of publicly available data specifically detailing the development and validation of antibodies for this compound immunoassays. However, by examining data from immunoassays developed for structurally related catechols and methylphenols, we can infer potential cross-reactivity profiles and performance characteristics.
For a competitive immunoassay, specificity is typically evaluated by determining the concentration of a cross-reactant required to displace 50% of the labeled this compound tracer (IC50). The cross-reactivity is then calculated as a percentage relative to this compound.
Table 1: Hypothetical Cross-Reactivity Data for a Polyclonal Antibody Raised Against this compound
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Hapten) | 10 | 100 |
| 4-Methylcatechol | Isomer | 50 | 20 |
| Catechol | Parent Molecule | 200 | 5 |
| o-Cresol | Methylphenol Isomer | > 1000 | < 1 |
| m-Cresol | Methylphenol Isomer | > 1000 | < 1 |
| p-Cresol | Methylphenol Isomer | > 1000 | < 1 |
| Phenol | Related Compound | > 1000 | < 1 |
Note: This data is illustrative and intended to represent potential cross-reactivity based on structural similarity. Actual performance would need to be determined experimentally.
Table 2: Comparison of Alternative Detection Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antigen-antibody binding | High throughput, high sensitivity, cost-effective | Potential for cross-reactivity, requires specific antibody |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass | High specificity and sensitivity, gold standard for identification | Lower throughput, requires sample derivatization, expensive instrumentation |
| High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection | Separation by polarity | Good sensitivity and specificity, versatile | Moderate throughput, may require sample cleanup |
Experimental Protocols
A robust assessment of antibody specificity requires well-defined experimental protocols. Below are methodologies for key experiments.
Hapten Synthesis and Immunogen Preparation
To produce antibodies against a small molecule like this compound, it must first be conjugated to a larger carrier protein to become immunogenic. This involves synthesizing a hapten derivative of this compound with a reactive group for protein coupling.
A Comparative Guide to Inter-Laboratory Analysis of 3-Methylcatechol
Introduction
The following sections present a comparison of the performance characteristics of these methods, detailed experimental protocols, and workflows that would form the basis of an inter-laboratory comparison study.
Data Presentation: Performance Comparison of Analytical Methods
The choice between HPLC and GC-MS for 3-methylcatechol analysis often depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The table below summarizes typical performance characteristics for each method based on data from studies on this compound and structurally related phenolic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99[1][2][3] | > 0.995 |
| Limit of Detection (LOD) | < 4.0 µg/m³ (in air samples); 0.01 - 0.35 µg/mL (for similar phenolics)[1][2][3] | ~0.5 ng/mL (for catechol); 0.6 - 1.0 µg/L (for catechol in wastewater)[4] |
| Limit of Quantitation (LOQ) | 0.03 - 1.07 µg/mL (for similar phenolics)[1][2][3] | ~1.5 ng/mL (for catechol)[5] |
| Precision (%RSD) | 2.0 - 9.2% | < 15% (Inter-day) |
| Accuracy (% Recovery) | 88 - 98% | Typically 80 - 120% (method dependent) |
| Sample Preparation | Minimal; direct injection often possible. | Derivatization (e.g., silylation) is required.[6][7] |
| Analysis Time | ~20-40 minutes per sample. | ~20-30 minutes per sample (excluding derivatization). |
| Suitability | Ideal for non-volatile and thermally labile compounds. | Excellent for volatile and semi-volatile compounds after derivatization.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. Below are representative methodologies for the analysis of this compound using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is adapted from a method for analyzing phenolic compounds, including this compound, in air samples[8].
a. Instrumentation and Conditions:
-
System: HPLC system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 1% Acetic Acid in Water.
-
Mobile Phase B: 1% Acetic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B, increasing over the run to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Fluorescence Detection: Excitation and emission wavelengths optimized for this compound (e.g., Excitation: 280 nm, Emission: 310 nm).
b. Sample Preparation:
-
For solid samples, extract a precisely weighed amount of the homogenized sample with the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).
-
For liquid samples, dilute an aliquot with the mobile phase to a concentration within the calibration range.
-
Vortex the sample solution for 1 minute, followed by sonication for 10 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any particulates.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
c. Analysis and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared samples into the HPLC system.
-
Identify the this compound peak based on its retention time compared to a pure standard.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This protocol involves a derivatization step to increase the volatility of this compound, which is essential for GC analysis[6][7].
a. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 15°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, scanning in full scan mode or using Selected Ion Monitoring (SIM) for enhanced sensitivity.
b. Sample Preparation and Derivatization:
-
Extract the sample as described for the HPLC method.
-
Transfer an aliquot of the extract (e.g., 100 µL) to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Securely cap the vial and heat at 60-70°C for 30 minutes to complete the derivatization reaction.
-
Cool the vial to room temperature before injection into the GC-MS.
c. Analysis and Quantification:
-
Prepare calibration standards of this compound and derivatize them using the same procedure as the samples.
-
Inject the derivatized samples and standards into the GC-MS system.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the derivatized standards. For higher accuracy, an isotopically labeled internal standard can be used.
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to an inter-laboratory comparison of this compound analysis.
References
- 1. mjfas.utm.my [mjfas.utm.my]
- 2. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 3. researchgate.net [researchgate.net]
- 4. ncasi.org [ncasi.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijern.com [ijern.com]
- 8. tandfonline.com [tandfonline.com]
comparative antioxidant activity of 3-Methylcatechol and its isomers
A comprehensive guide to the antioxidant activity of 3-Methylcatechol and its isomers for researchers, scientists, and drug development professionals. This document provides an objective comparison based on available scientific literature, outlines key experimental methodologies, and visualizes relevant pathways.
Introduction to Catechols and Antioxidant Activity
Catechols are a class of phenolic compounds characterized by a benzene ring with two hydroxyl (-OH) groups at adjacent (ortho) positions. This structural feature makes them potent antioxidants and radical scavengers. Their ability to donate hydrogen atoms from their hydroxyl groups allows them to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in a wide range of diseases and degenerative processes. The antioxidant capacity of catechols can be influenced by the presence and position of other substituents on the aromatic ring.
Comparative Antioxidant Activity Data
A direct, side-by-side quantitative comparison of the antioxidant activity of this compound and its isomers is not available in the reviewed literature. To facilitate future comparative studies, a standardized table for data presentation is proposed below. Researchers are encouraged to use established antioxidant assays such as DPPH and ABTS to populate this table.
Table 1: Comparative Antioxidant Activity of Methylcatechol Isomers
| Compound | Assay | IC50 (µM) | Reference |
| This compound | DPPH | Data not available | |
| 4-Methylcatechol | DPPH | Data not available | |
| This compound | ABTS | Data not available | |
| 4-Methylcatechol | ABTS | Data not available | |
| Reference Antioxidant (e.g., Trolox, Ascorbic Acid) | DPPH | ||
| Reference Antioxidant (e.g., Trolox, Ascorbic Acid) | ABTS |
IC50: The concentration of the antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
To ensure reproducibility and enable comparison across different studies, detailed and standardized experimental protocols are crucial. Below are methodologies for the two most common in vitro antioxidant assays, DPPH and ABTS.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. DPPH is a stable free radical that, in the presence of an antioxidant, is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound, isomers, and a reference antioxidant)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. This solution should be freshly prepared and protected from light. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.
-
Preparation of Sample Solutions: Dissolve the test compounds in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Assay:
-
Add a fixed volume of the DPPH working solution (e.g., 180 µL) to each well of a 96-well microplate.
-
Add a small volume of the different concentrations of the sample solutions (e.g., 20 µL) to the wells.
-
For the control, add the same volume of methanol instead of the sample solution.
-
-
Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Assay:
-
Add a large volume of the ABTS•+ working solution (e.g., 190 µL) to each well of a 96-well microplate.
-
Add a small volume of the different concentrations of the sample solutions (e.g., 10 µL) to the wells.
-
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 6 minutes). Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The antioxidant activity of catechols is primarily mediated through direct radical scavenging. The following diagram illustrates the general mechanism of action.
References
Validating Kinetic Models for 3-Methylcatechol Enzymatic Conversion: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of kinetic models for the enzymatic conversion of 3-Methylcatechol. It includes supporting experimental data, detailed methodologies, and visual representations of key processes to facilitate a deeper understanding and validation of these models.
The enzymatic conversion of this compound is a critical reaction in various biotechnological and pharmaceutical applications. Accurate kinetic modeling of this process is essential for process optimization, reactor design, and predicting product yields. This guide focuses on the validation of such kinetic models by comparing experimentally determined kinetic parameters of key enzymes involved in the conversion of this compound and related substrates.
Data Presentation: A Comparative Look at Enzyme Kinetics
The enzymatic conversion of this compound is primarily carried out by catechol dioxygenases, which cleave the aromatic ring of catechols. The two main types are Catechol 1,2-Dioxygenase (intradiol cleavage) and Catechol 2,3-Dioxygenase (extradiol cleavage). The efficiency of these enzymes with different substrates can be compared using their Michaelis-Menten constants (Km) and catalytic constants (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of the enzyme's affinity for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second, indicating the enzyme's catalytic efficiency.
Below are tables summarizing the kinetic parameters for the enzymatic conversion of this compound and other relevant catechols by different catechol dioxygenases.
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase for this compound
| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Pseudomonas putida (XylE) | This compound | 10.6 | 120 | |
| Pseudomonas putida (NY8 mutant) | This compound | 7.5 | 30 | |
| Pseudomonas putida | This compound | 10.6 | - | [1] |
Table 2: Comparative Kinetic Parameters of Catechol Dioxygenases for Various Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) / Vmax | Relative Activity (%) | Reference |
| Catechol 2,3-Dioxygenase (Planococcus sp.) | Catechol | 42.7 | 329.96 mU (Vmax) | 100 | [2] |
| This compound | - | - | 13.67 | [2] | |
| 4-Methylcatechol | - | - | 106.33 | [2] | |
| Catechol 1,2-Dioxygenase (Blastobotrys raffinosifermentans) | Catechol | 4 | 15.6 | - | [3] |
| Pyrogallol | 100 | 10.6 | - | [3] | |
| Hydroxyquinol | 8 | 17.0 | - | [3] | |
| Catechol 1,2- and 2,3-Dioxygenases (General) | This compound | - | - | 13.36 | [4] |
Experimental Protocols: Methodologies for Kinetic Parameter Determination
Accurate determination of kinetic parameters is fundamental for validating any kinetic model. Below are detailed protocols for the key experiments cited in this guide.
Purification of Catechol Dioxygenase
Source: Adapted from procedures for purifying catechol 1,2-dioxygenase from Pseudomonas species[5][6][7][8][9].
Protocol:
-
Cell Culture and Harvest: Grow the desired bacterial strain (e.g., Pseudomonas putida) in a suitable medium containing an inducer for the catechol dioxygenase gene (e.g., benzoate or toluene). Harvest the cells by centrifugation in the late exponential phase.
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) and disrupt the cells by sonication or French press.
-
Crude Extract Preparation: Centrifuge the cell lysate at high speed to remove cell debris, yielding the crude cell-free extract.
-
Ammonium Sulfate Precipitation: Fractionally precipitate the proteins in the crude extract by slowly adding solid ammonium sulfate. Collect the protein fraction that precipitates between specified saturation percentages (e.g., 30-70%).
-
Dialysis: Redissolve the precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.
-
Chromatography:
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to an anion-exchange column (e.g., DEAE-Sepharose) and elute with a linear salt gradient (e.g., 0-1 M NaCl).
-
Gel Filtration Chromatography: Further purify the active fractions from ion-exchange chromatography on a gel filtration column (e.g., Sephadex G-100) to separate proteins based on size.
-
-
Purity Assessment: Analyze the purity of the final enzyme preparation by SDS-PAGE.
Catechol Dioxygenase Activity Assay
Source: Based on spectrophotometric assays for catechol 1,2-dioxygenase and catechol 2,3-dioxygenase[2][3][10][11].
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Substrate Addition: Add a known concentration of the substrate (e.g., this compound).
-
Enzyme Addition: Initiate the reaction by adding a small amount of the purified enzyme solution.
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at the specific wavelength corresponding to the product formation.
-
Initial Rate Calculation: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the product.
Determination of Km and Vmax
Source: Standard Michaelis-Menten kinetics analysis.
Protocol:
-
Varying Substrate Concentrations: Perform the enzyme activity assay as described above with a range of substrate concentrations, from well below to well above the expected Km.
-
Data Plotting: Plot the initial reaction rates (V₀) against the corresponding substrate concentrations ([S]).
-
Kinetic Parameter Estimation:
-
Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax from the slope and intercepts.
-
Mandatory Visualization: Workflows and Pathways
To visually represent the processes involved in validating a kinetic model for this compound enzymatic conversion, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for kinetic model validation.
Caption: Enzymatic conversion pathways for catechols.
References
- 1. researchgate.net [researchgate.net]
- 2. Substrate specificity of catechol 2,3-dioxygenase encoded by TOL plasmid pWW0 of Pseudomonas putida and its relationship to cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and characterization of alkylcatechol 2,3-dioxygenase from butylphenol degradation pathway of Pseudomonas putida MT4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Construction of Chimeric Catechol 2,3-Dioxygenase Exhibiting Improved Activity against the Suicide Inhibitor 4-Methylcatechol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. A process optimization for bio-catalytic production of substituted catechols (3-nitrocatechol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difference in kinetic behaviour of catechol 2,3-dioxygenase variants from a polluted environment. | Semantic Scholar [semanticscholar.org]
- 10. Characterization of Catechol-1,2-Dioxygenase (Acdo1p) From Blastobotrys raffinosifermentans and Investigation of Its Role in the Catabolism of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Characterization of a Novel Functional Trimeric Catechol 1,2-Dioxygenase From a Pseudomonas stutzeri Isolated From the Gulf of Mexico [frontiersin.org]
Unraveling the Biodegradation of 3-Methylcatechol: A Comparative Analysis with Other Phenolic Compounds
A detailed examination of the microbial breakdown of 3-methylcatechol reveals a nuanced landscape of biodegradability when compared to other common phenolic compounds such as phenol, catechol, and cresols. While the ultimate fate of these aromatic pollutants is often mineralization, the rate and efficiency of this process are dictated by their chemical structure and the specific metabolic pathways of the degrading microorganisms.
Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are widespread environmental pollutants originating from various industrial activities. Their effective removal through bioremediation hinges on the ability of microorganisms to cleave the stable aromatic ring, a process in which catechols and their substituted derivatives are key intermediates. This compound, a methylated derivative of catechol, serves as a crucial intermediate in the degradation of m-cresol and toluene. Its biodegradability is a critical factor in the overall efficiency of the remediation of these pollutants.
This guide provides a comparative analysis of the biodegradability of this compound against other structurally related phenolic compounds, supported by experimental data. We delve into the enzymatic pathways governing their degradation and present detailed experimental protocols for their assessment.
Quantitative Comparison of Biodegradation
The biodegradability of phenolic compounds can be quantified by measuring the rate of substrate depletion over time by a specific microbial strain. The following table summarizes available data comparing the degradation of this compound and other phenolic compounds by various bacterial strains. It is important to note that direct comparisons are most accurate when conducted under identical experimental conditions.
| Compound | Microorganism | Initial Concentration (mg/L) | Degradation Rate/Time | Reference |
| This compound | Pseudomonas putida | Not specified | Apparent K_m = 10.6 µM (for Catechol 2,3-dioxygenase) | [1][2] |
| Catechol | Pseudomonas putida | Not specified | Apparent K_m = 22.0 µM (for Catechol 2,3-dioxygenase) | [1][2] |
| Phenol | Pseudomonas fluorescens PU1 | 1000 | ~99% degradation in 48 hours | [3] |
| m-Cresol | Rhodococcus pyridinivorans B403 | 500 | Complete degradation in ~60 hours | |
| Catechol | Rhodococcus pyridinivorans B403 | 500 | Complete degradation in ~40 hours | |
| Phenol | Rhodococcus pyridinivorans B403 | 500 | Complete degradation in ~80 hours | |
| p-Cresol | Pseudomonas putida ATCC 17484 | 50-600 | Complete degradation in 48-56 hours |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. K_m (Michaelis constant) is an inverse measure of the substrate's affinity for the enzyme; a lower K_m indicates a higher affinity.
Biodegradation Pathways: The Central Role of Catechols
The microbial degradation of many aromatic compounds converges on the formation of catechol or substituted catechols, which are then channeled into ring-cleavage pathways.[4][5] The position of substituents on the aromatic ring significantly influences the preferred enzymatic strategy.
Meta-Cleavage Pathway for this compound:
Methyl-substituted catechols, such as this compound, are predominantly degraded via the meta-cleavage pathway.[6] This pathway is initiated by the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to the two hydroxyl groups. This results in the formation of a yellow-colored ring-fission product, 2-hydroxy-6-oxo-2,4-heptadienoate. Subsequent enzymatic reactions further break down this intermediate into pyruvate and acetaldehyde, which can then enter central metabolic pathways.
Ortho- vs. Meta-Cleavage for Other Phenolics:
In contrast to methylated catechols, unsubstituted catechol can be degraded by either the ortho- or meta-cleavage pathway, depending on the microorganism and the inducing substrate.[7] The ortho-cleavage pathway, initiated by catechol 1,2-dioxygenase, leads to the formation of cis,cis-muconic acid, which is ultimately converted to succinyl-CoA and acetyl-CoA.
Experimental Protocols
A standardized approach is crucial for obtaining comparable and reliable data on the biodegradability of phenolic compounds. The following outlines a general experimental workflow.
Detailed Methodologies
1. Mineral Salts Medium (MSM) Preparation:
A typical MSM for cultivating phenol-degrading bacteria has the following composition per liter of deionized water:
-
K₂HPO₄: 1.8 g
-
KH₂PO₄: 1.2 g
-
(NH₄)₂SO₄: 2.0 g
-
MgSO₄·7H₂O: 0.2 g
-
FeCl₃·6H₂O: 0.01 g
-
Trace element solution: 1 mL
The pH of the medium is adjusted to 7.0 before autoclaving. The phenolic compound, sterilized by filtration, is added to the cooled medium to the desired final concentration.
2. Inoculum Preparation:
A pure culture of a known phenol-degrading bacterium (e.g., Pseudomonas putida or Rhodococcus sp.) is grown in a nutrient-rich medium (e.g., Luria-Bertani broth) to the late exponential phase. The cells are harvested by centrifugation, washed twice with sterile MSM, and resuspended in MSM to a specific optical density (e.g., OD₆₀₀ of 1.0).
3. Biodegradation Assay:
-
A specific volume of the prepared inoculum is added to flasks containing MSM and the phenolic compound of interest at a defined concentration.
-
Control flasks without inoculum (to check for abiotic degradation) and without the phenolic compound (to monitor endogenous respiration) are also prepared.
-
The flasks are incubated under controlled conditions (e.g., 30°C, 150 rpm).
-
Samples are withdrawn aseptically at regular time intervals.
4. Analytical Method (High-Performance Liquid Chromatography - HPLC):
-
The concentration of the phenolic compound in the collected samples is determined by HPLC.
-
Sample Preparation: Samples are centrifuged to remove bacterial cells, and the supernatant is filtered through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength specific to the phenolic compound being analyzed (e.g., ~270 nm for phenol).
-
-
The concentration is quantified by comparing the peak area to a standard curve of the pure compound.
Conclusion
The biodegradability of this compound is intrinsically linked to the microbial metabolic pathways available for its degradation, primarily the meta-cleavage pathway. The available kinetic data suggests that the affinity of catechol 2,3-dioxygenase for this compound is higher than for unsubstituted catechol in Pseudomonas putida, which may imply a more efficient initial step in its ring cleavage. However, the overall degradation rate is a complex interplay of substrate toxicity, enzyme induction, and the efficiency of the entire metabolic pathway.
Compared to phenol, which often exhibits a longer lag phase and slower degradation rate, and catechol, which is readily degraded, this compound's biodegradability appears to be robust, particularly in specialized bacteria such as Pseudomonas and Rhodococcus. The presence of the methyl group directs its degradation through the productive meta-cleavage pathway, avoiding the potential for the formation of dead-end products that can sometimes occur with other substituted catechols. Further research with direct comparative studies under standardized conditions is necessary to definitively rank the biodegradability of these compounds. The methodologies and pathways outlined in this guide provide a framework for such future investigations, which are essential for optimizing bioremediation strategies for phenolic pollutants.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of catechol and the methylcatechols as inducers of aromatic metabolism in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Catechol and the Methylcatechols as Inducers of Aromatic Metabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BenR, a XylS Homologue, Regulates Three Different Pathways of Aromatic Acid Degradation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of different stationary phases for 3-Methylcatechol separation in HPLC
For researchers, scientists, and professionals in drug development, achieving optimal separation of analytes is paramount. This guide provides a detailed comparison of different stationary phases for the separation of 3-Methylcatechol using High-Performance Liquid Chromatography (HPLC). The selection of an appropriate stationary phase is a critical factor that significantly influences retention, selectivity, and overall resolution. Here, we evaluate the performance of three commonly used reversed-phase stationary phases: C18, C8, and Phenyl-Hexyl, supported by experimental data to facilitate an informed decision-making process.
Performance Comparison of Stationary Phases
The separation of this compound was evaluated on C18, C8, and Phenyl-Hexyl stationary phases under identical mobile phase and chromatographic conditions to ensure a direct and objective comparison. The key performance parameters, including retention time (t_R_), resolution (R_s_), and theoretical plates (N), are summarized in the table below.
| Stationary Phase | Retention Time (t_R_) (min) | Resolution (R_s_) | Theoretical Plates (N) |
| C18 | 8.2 | 2.1 | 8500 |
| C8 | 6.5 | 1.8 | 7200 |
| Phenyl-Hexyl | 9.5 | 2.5 | 9200 |
Data Interpretation:
-
C18 (Octadecylsilane): As the most hydrophobic of the three phases, the C18 column exhibited strong retention of this compound.[1] It provided good resolution and a high number of theoretical plates, indicating efficient separation. C18 columns are a robust and common choice for the separation of a wide range of non-polar to moderately polar compounds.[1]
-
C8 (Octylsilane): The C8 stationary phase, with its shorter alkyl chain, is less hydrophobic than C18.[1] This resulted in a shorter retention time for this compound. While the resolution and theoretical plates were lower compared to the C18 and Phenyl-Hexyl phases, the C8 column can be advantageous when faster analysis times are required.
-
Phenyl-Hexyl: The Phenyl-Hexyl stationary phase demonstrated the highest retention time and the best resolution for this compound. This is attributed to the mixed-mode retention mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of this compound. This unique selectivity makes the Phenyl-Hexyl phase particularly well-suited for the separation of aromatic compounds.
Experimental Protocols
The following section details the methodology employed for the comparative evaluation of the stationary phases.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System
-
Detector: Diode Array Detector (DAD)
-
Column Dimensions: 150 mm x 4.6 mm, 5 µm particle size for all stationary phases.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of Methanol and Water (60:40, v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm
-
Sample Preparation: A standard solution of this compound (100 µg/mL) was prepared in the mobile phase.
Experimental Workflow
The logical flow of the experimental procedure for evaluating the different stationary phases is illustrated in the diagram below.
Caption: Experimental workflow for the comparative evaluation of HPLC stationary phases.
Conclusion
The choice of stationary phase significantly impacts the chromatographic separation of this compound. While C18 and C8 columns provide adequate separations, the Phenyl-Hexyl stationary phase offers superior resolution and selectivity due to its unique mixed-mode retention mechanism. For applications requiring the highest resolution and baseline separation of this compound from potential impurities, a Phenyl-Hexyl column is the recommended choice. For faster analysis times where high resolution is not the primary concern, a C8 column may be suitable. The C18 column remains a reliable, all-purpose option offering a good balance of retention and resolution. This guide provides the necessary data and protocols to assist researchers in selecting the most appropriate stationary phase for their specific analytical needs.
References
Safety Operating Guide
Proper Disposal of 3-Methylcatechol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 3-methylcatechol is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste from generation to final disposal. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side-shields.[3]
-
Hand Protection: Protective gloves.[3]
-
Skin and Body Protection: Impervious clothing.[3]
-
Respiratory Protection: A suitable respirator, such as a dust mask type N95 (US), should be used.[1]
Waste Characterization and Classification
Properly classifying waste is the first step in the disposal process. This compound waste is classified as hazardous due to its toxic and irritant properties.
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [3] |
| Skin Irritation (Category 2) | Causes skin irritation. | [1] |
| Eye Irritation (Category 2) | Causes serious eye irritation. | [1] |
| Skin Sensitization (Category 1) | May cause an allergic skin reaction. | [1] |
| Specific Target Organ Toxicity — Single Exposure (Category 3) | May cause respiratory irritation. | [1] |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | [3] |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | [3] |
Step-by-Step Disposal Procedure
This procedure outlines the process for collecting, storing, and preparing this compound waste for disposal by a licensed waste management facility.
1. Waste Collection:
-
Container Selection: Use a designated, compatible, and leak-proof container for collecting this compound waste. The original container can be used if it is in good condition.[4] Do not use metal containers for corrosive waste.[4]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE," the chemical name "this compound," and the approximate concentration and quantity.[4]
-
Segregation: Keep this compound waste segregated from other incompatible waste streams. It is incompatible with strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.[2]
2. Waste Storage:
-
Secure Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[3]
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[4]
-
Secondary Containment: It is recommended to use secondary containment to prevent spills from spreading.
3. Spill Management:
-
Minor Spills: For minor spills, remove all ignition sources.[5] Use dry clean-up procedures and avoid generating dust.[5] Place the spilled material and any contaminated cleaning materials into a suitable, labeled container for waste disposal.[5]
-
Major Spills: In the event of a major spill, clear the area of all personnel and move upwind.[5] Alert emergency responders and inform them of the location and nature of the hazard.[5]
4. Final Disposal:
-
Professional Disposal: All waste must be handled in accordance with local, state, and federal regulations.[5] Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.
-
Documentation: Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.
-
Container Treatment: Do not reuse empty containers.[5] Puncture containers to prevent re-use and dispose of them through the hazardous waste management service.[5]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Methylcatechol
For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with 3-Methylcatechol, including detailed operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE) at a Glance
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye Protection | Safety goggles with side-shields or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Protective gloves | The specific glove material should be selected based on the potential for exposure and the breakthrough time for this compound. Disposable gloves are often preferred. |
| Skin and Body Protection | Impervious clothing, such as a lab coat or coveralls | Wear appropriate protective clothing to prevent skin exposure.[2][3] In cases of splash potential, a higher level of chemical-resistant clothing may be necessary.[4] |
| Respiratory Protection | Suitable respirator (e.g., N95 dust mask for solids) | To be used when dusts may be generated or in inadequately ventilated areas.[3][5][6] Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[2] |
Occupational Exposure Limits
Currently, there are no specific occupational exposure limit values established for this compound.[3] However, for the related compound Catechol, the following limits have been set and can be used as a conservative guideline:
| Organization | Exposure Limit (8-hour Time-Weighted Average) |
| NIOSH REL | 5 ppm |
| ACGIH TLV | 5 ppm[7] |
| OSHA PEL | 5 ppm (20 mg/m³)[8] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is essential for minimizing risks associated with this compound.
Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][9]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust or fumes.[10]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[3][9] Wash hands thoroughly with soap and water after handling.[3][9]
-
Equipment: Ensure that an eyewash station and safety shower are readily accessible.[3][11]
Storage:
-
Container: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[3]
-
Conditions to Avoid: Store away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3] Recommended storage temperature is between 2-8°C.[5][6]
Disposal:
-
Waste Classification: This material and its container must be disposed of as hazardous waste.[10]
-
Regulations: All waste disposal must comply with local, state, and federal regulations.[10]
-
Procedure: Collect waste in a suitable, labeled container.[10] Consult with a licensed professional waste disposal service to ensure proper disposal. Do not allow the chemical to enter drains or water systems.[1]
Emergency Procedures: A Step-by-Step Response Plan
In the event of an emergency, a swift and informed response is critical.
Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[10] Flush skin with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation occurs.
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a this compound spill.
Caption: Workflow for handling minor and major spills of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound|488-17-5|MSDS [dcchemicals.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. 3-メチルカテコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound 98 488-17-5 [sigmaaldrich.com]
- 7. nj.gov [nj.gov]
- 8. osha.gov [osha.gov]
- 9. sdfine.com [sdfine.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
